Benfotiamine
説明
This compound has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Structure
3D Structure
特性
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benfotiamine in Diabetic Neuropathy: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to hyperglycemia. Current therapeutic strategies are largely symptomatic, highlighting a critical need for mechanism-based treatments. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising agent that targets the core biochemical pathways of hyperglycemic damage. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role in activating the enzyme transketolase to divert harmful glycolytic intermediates and mitigate downstream pathological sequelae. This document synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction: The Challenge of Hyperglycemic Damage
Chronic hyperglycemia in diabetes overwhelms normal glucose metabolism, leading to the accumulation of reactive glycolytic intermediates. This metabolic dysregulation activates several major pathways of tissue damage:
-
The Hexosamine Pathway: Increased levels of fructose-6-phosphate are shunted into this pathway, leading to modifications of proteins and transcription factors that contribute to insulin resistance and vascular damage.[1]
-
Advanced Glycation End-Product (AGE) Formation: Excess glyceraldehyde-3-phosphate and other precursors react non-enzymatically with proteins, lipids, and nucleic acids to form AGEs.[2] These products cause cellular dysfunction through cross-linking of molecules and by activating inflammatory signaling via the Receptor for AGEs (RAGE).[3]
-
The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway: Hyperglycemia increases the synthesis of DAG, which in turn activates PKC isoforms.[1] This activation leads to a cascade of downstream effects, including altered blood flow, increased vascular permeability, and inflammation, all contributing to nerve damage.[4]
These pathways are not independent; they are interconnected consequences of the overproduction of superoxide by the mitochondrial electron transport chain, which partially inhibits the key glycolytic enzyme GAPDH, thereby diverting upstream metabolites into these damaging routes. This compound's therapeutic potential lies in its ability to simultaneously inhibit these interconnected pathways at a critical upstream juncture.
Core Mechanism of Action: Transketolase Activation
The primary mechanism of this compound's protective effect is the potent activation of transketolase , a key enzyme in the non-oxidative pentose phosphate pathway (PPP).
-
Bioavailability: As a lipid-soluble pro-drug, this compound is significantly more bioavailable than standard water-soluble thiamine, achieving plasma thiamine levels up to five times higher.
-
Conversion to Thiamine Diphosphate (TDP): Following absorption, this compound is converted to S-benzoylthiamine and then to thiamine, which is subsequently phosphorylated to its biologically active form, thiamine diphosphate (TDP).
-
TDP as a Cofactor: TDP is an essential cofactor for transketolase. By increasing intracellular TDP levels, this compound boosts transketolase activity.
-
Shunting of Glycolytic Intermediates: Activated transketolase redirects the excess glycolytic intermediates, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from the damaging pathways and into the pentose phosphate pathway. In the PPP, they are converted into pentose-5-phosphates (used for nucleotide synthesis) and erythrose-4-phosphate.
This crucial shunting action effectively reduces the substrate availability for the hexosamine, AGE, and DAG-PKC pathways, thereby mitigating their pathological consequences.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in numerous studies, demonstrating its ability to normalize biochemical and functional parameters associated with diabetic neuropathy.
Table 1: Effects of this compound in Preclinical Models of Diabetic Neuropathy
| Parameter | Animal Model | Duration | This compound Effect | Control (Diabetic) | This compound (Diabetic) | Reference |
| Transketolase Activity | Diabetic Rats | 9 months | Normalized retinal activity | ~15 mU/mg protein | ~25 mU/mg protein | |
| Hexosamine Pathway Activity | Diabetic Rats | 9 months | Normalized retinal activity | 6.3 ± 1.4 nmol/mg protein | ~2.0 nmol/mg protein | |
| AGEs (Retina) | Diabetic Rats | 9 months | Normalized retinal levels | 192 ± 21 AU | 94 ± 11 AU | |
| PKC Activity (Membrane) | Diabetic Rats | 9 months | Normalized retinal activity | 54.5 ± 3.7 pmol/min/mg | 31.3 ± 2.6 pmol/min/mg | |
| Motor Nerve Conduction Velocity (NCV) | STZ-Diabetic Rats | 6 months | Nearly normalized NCV | ~45 m/s | ~54 m/s | |
| Neural AGEs (CML) | STZ-Diabetic Rats | 3 months | Prevented increase | 3.5-fold increase vs. non-diabetic | No significant increase vs. non-diabetic |
STZ: Streptozotocin; AGEs: Advanced Glycation End-products; CML: Carboxymethyl-lysine; AU: Arbitrary Units.
Table 2: Effects of this compound in Human Clinical Trials for Diabetic Polyneuropathy
| Study | N (Analyzed) | Dosage | Duration | Primary Outcome | Result | Reference |
| BEDIP Study | 40 | 400 mg/day | 3 weeks | Neuropathy Score (Katzenwadel) | Significant improvement (p=0.0287) | |
| BENDIP Study | 124 (PP) | 300 or 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS (p=0.033) | |
| Stracke et al. (2008) | 133 (ITT) | 300 or 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Trend towards improvement (p=0.055) |
PP: Per Protocol; ITT: Intention-to-Treat.
While some longer-term studies on nerve conduction variables have yielded mixed results, this may be due to patient populations with near-normal nerve function at baseline. Notably, the most significant improvements are consistently seen in neuropathic symptoms, particularly pain.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key experiments cited in this compound research.
Measurement of Transketolase Activity in Tissue Homogenates
This functional assay is central to demonstrating this compound's mechanism of action. It measures the rate of substrate conversion by transketolase in erythrocyte lysates or tissue homogenates.
-
Principle: The activity of transketolase is determined by measuring the consumption of its substrate, ribose-5-phosphate. This is achieved through a coupled enzymatic reaction where the products of the transketolase reaction are converted, ultimately leading to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically.
-
Protocol Outline:
-
Sample Preparation: Erythrocytes or tissue samples are homogenized in a suitable buffer and lysed to release intracellular enzymes. Hemoglobin concentration is measured for normalization.
-
Reaction Mixture: A working reagent is prepared containing ribose-5-phosphate (substrate), and coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
-
Assay: The tissue lysate is added to the reaction mixture. The reaction is initiated by adding NADH.
-
Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured over time using a microplate reader or spectrophotometer.
-
Calculation: The rate of NADH consumption is used to calculate the transketolase activity, typically expressed as U/g of hemoglobin (U/gHb).
-
-
Activation Coefficient (ETKAC): To assess thiamine status, a parallel measurement is made with the addition of exogenous Thiamine Diphosphate (TDP). The ratio of TDP-stimulated activity to basal activity gives the ETKAC, an index of enzyme saturation with its cofactor.
Quantification of Advanced Glycation End-products (AGEs)
Measuring AGEs is crucial for evaluating the downstream effects of this compound. Various methods exist, each with specific advantages.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying specific AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in plasma or tissue homogenates.
-
Principle: Utilizes monoclonal antibodies specific to an AGE of interest in a competitive or sandwich assay format.
-
Protocol Outline:
-
A microplate is coated with an anti-AGE antibody.
-
The sample (plasma, digested tissue) is added, along with a known amount of labeled AGE (e.g., biotinylated CML).
-
The sample AGEs and labeled AGEs compete for binding to the antibody.
-
After washing, a secondary reagent (e.g., streptavidin-HRP) is added that binds to the labeled AGE.
-
A chromogenic substrate is added, and the resulting color intensity is measured. The intensity is inversely proportional to the concentration of AGEs in the sample.
-
-
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These methods offer high specificity and quantification of multiple AGEs simultaneously.
-
Principle: Proteins from samples are hydrolyzed to amino acids. The resulting AGE-modified amino acids are separated by HPLC and detected and quantified by mass spectrometry.
-
Protocol Outline:
-
Hydrolysis: Protein is precipitated from the sample, and then hydrolyzed using strong acid (e.g., 6N HCl).
-
Separation: The hydrolysate is injected into an HPLC system, typically a reverse-phase column, to separate the various amino acids and AGEs.
-
Detection & Quantification: The eluent is directed into a mass spectrometer (e.g., LC-MS/MS), which identifies and quantifies specific AGEs based on their mass-to-charge ratio compared to stable isotope-labeled internal standards.
-
-
-
Skin Autofluorescence: A non-invasive clinical method to estimate the cumulative burden of fluorescent AGEs in the skin.
-
Principle: Certain AGEs are fluorescent. A device illuminates a patch of skin with light of a specific wavelength and measures the intensity of the emitted fluorescent light.
-
Measurement of Nerve Conduction Velocity (NCV) in Rodent Models
NCV is the gold standard for assessing large myelinated nerve fiber function and is a key functional endpoint in preclinical neuropathy studies.
-
Principle: An electrical impulse is used to stimulate a peripheral nerve at two distinct points along its length. The time it takes for the nerve impulse (action potential) to travel between these two points is measured, and the velocity is calculated.
-
Protocol Outline (for rodent sciatic nerve):
-
Anesthesia: The animal (rat or mouse) is anesthetized (e.g., ketamine/xylazine) to prevent movement and discomfort. Body temperature is maintained at 37°C with a warming pad, as nerve temperature significantly affects NCV.
-
Stimulation: Stimulating electrodes are placed percutaneously or exposed surgically to stimulate the sciatic nerve proximally (e.g., at the sciatic notch) and distally (e.g., at the ankle). A supramaximal stimulus is applied to ensure all nerve fibers are activated.
-
Recording: Recording electrodes are placed in a muscle innervated by the nerve (e.g., in the paw) to detect the compound muscle action potential (CMAP).
-
Measurement: The latency (time from stimulus to the onset of the CMAP) is measured for both the proximal and distal stimulation points.
-
Calculation: The distance between the two stimulation points is measured with calipers. The NCV is calculated as: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
Conclusion and Future Directions
This compound presents a robust, mechanism-based therapeutic strategy for diabetic neuropathy. By activating transketolase, it addresses the root cause of hyperglycemic damage—the accumulation of toxic glycolytic metabolites—thereby inhibiting the three major pathological pathways simultaneously. This multi-pronged approach distinguishes it from therapies that target more downstream events.
While preclinical data are compelling and short-term clinical trials show significant improvement in neuropathic symptoms, further research is warranted. Long-term, large-scale clinical trials with comprehensive endpoints, including nerve conduction studies and morphometric analysis (e.g., corneal nerve fiber density), are needed to fully establish its disease-modifying effects in patients with type 2 diabetes. Furthermore, exploring the full potential of this compound in other diabetic complications, such as retinopathy and nephropathy, remains a promising avenue for drug development professionals. The continued investigation of this well-tolerated and causally-directed agent is a high priority in the quest to alleviate the burden of diabetic complications.
References
- 1. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound And Glycation - Life Extension [lifeextension.com]
- 4. researchgate.net [researchgate.net]
Benfotiamine's Modulation of Core Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of diabetic complications and other metabolic disorders. Its enhanced bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of the active coenzyme, thiamine pyrophosphate (TPP). This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
The primary mechanism of this compound's action is the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1][2] This activation leads to a redirection of excess glycolytic intermediates, thereby mitigating the damaging effects of hyperglycemia.[1][2] This guide will delve into the intricacies of this central mechanism and its downstream consequences on critical signaling cascades, including the advanced glycation end-products (AGE) formation pathway, the hexosamine pathway, the protein kinase C (PKC) pathway, the protein kinase B (Akt) signaling pathway, and the nuclear factor-kappa B (NF-κB) activation pathway.
Core Mechanism of Action: Transketolase Activation
This compound is dephosphorylated to S-benzoylthiamine, which readily crosses cell membranes. Intracellularly, it is converted to thiamine and then phosphorylated to its active form, TPP. TPP is an essential cofactor for transketolase.[1] In hyperglycemic conditions, there is an increased flux of glucose through glycolysis, leading to an accumulation of the intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P). This compound-induced activation of transketolase shunts these excess intermediates away from detrimental pathways and into the pentose phosphate pathway.
Quantitative Impact on Transketolase Activity
The administration of this compound has been shown to significantly increase transketolase activity in various cell types. This effect is dose-dependent and crucial for its protective effects.
| Cell Type | Condition | This compound Concentration | Transketolase Activity (nmol/min/mg protein) | Fold Change vs. Control | Reference |
| Bovine Aortic Endothelial Cells | 30 mM Glucose | 0 µM | 12.3 ± 0.3 | 1.0 | |
| 30 mM Glucose | 50 µM | 55.9 ± 2.1 | ~4.5 | ||
| 30 mM Glucose | 100 µM | 48.0 ± 1.6 | ~3.9 | ||
| Rat Retina | Diabetic | - | - | - | |
| Diabetic + this compound | - | Increased | - |
Inhibition of Hyperglycemia-Induced Damage Pathways
By redirecting G3P and F6P, this compound effectively inhibits three major biochemical pathways implicated in hyperglycemic vascular damage.
Advanced Glycation End-products (AGEs) Formation Pathway
High glucose levels drive the non-enzymatic glycation of proteins and lipids, leading to the formation of AGEs. AGEs contribute to diabetic complications by cross-linking proteins, inducing oxidative stress, and activating pro-inflammatory signaling. This compound reduces the availability of G3P, a key precursor for the formation of methylglyoxal, a highly reactive dicarbonyl compound that is a major precursor of AGEs.
Quantitative Data on AGEs Reduction
| Study Type | Condition | This compound Treatment | Analyte | Reduction | Reference |
| In Vitro (Bovine Aortic Endothelial Cells) | 30 mM Glucose | 50 µM | Intracellular AGEs | Prevented 2-fold increase | |
| Clinical Trial (Type 1 Diabetes) | - | 600 mg/day for 28 days | Intracellular Nε-(carboxymethyl)lysine (CML) | 40% | |
| - | 600 mg/day for 28 days | Methylglyoxal-derived AGEs | ~70% | ||
| Clinical Trial (Type 2 Diabetes) | Meal high in AGEs | 1050 mg/day for 3 days | Serum AGEs | Significantly reduced increase |
Hexosamine Pathway
Excess fructose-6-phosphate can be shunted into the hexosamine pathway, leading to an increase in UDP-N-acetylglucosamine (UDP-GlcNAc). Elevated UDP-GlcNAc levels can lead to O-GlcNAcylation of various proteins, altering their function and contributing to insulin resistance and vascular dysfunction. This compound's activation of transketolase reduces the substrate availability for this pathway.
Quantitative Data on Hexosamine Pathway Inhibition
| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |
| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | UDP-GlcNAc | Prevented 5.3-fold increase (from 1.56 to 8.32 nmol/mg protein) | |
| Rat Retina | Diabetic | - | UDP-GlcNAc | Prevented 3.3-fold increase (from 1.9 to 6.3 nmol/mg protein) |
Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway
Hyperglycemia can lead to the de novo synthesis of diacylglycerol (DAG) from glyceraldehyde-3-phosphate. DAG is a potent activator of several protein kinase C (PKC) isoforms. The activation of PKC has been implicated in various diabetic complications, including changes in blood flow, basement membrane thickening, and increased vascular permeability. By reducing G3P levels, this compound inhibits the activation of this pathway.
Quantitative Data on PKC Pathway Inhibition
| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |
| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | Membrane PKC Activity | Prevented 2.1-fold increase (from 114.76 to 244.70 pmol/min/mg protein) | |
| Rat Retina | Diabetic | - | Membrane PKC Activity | Prevented increase |
Modulation of Key Signaling Pathways
Beyond its direct impact on hyperglycemia-induced damage pathways, this compound also influences other critical intracellular signaling cascades.
Protein Kinase B (Akt) Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Studies have shown that this compound can modulate Akt phosphorylation, which is often dysregulated in diabetic conditions.
Quantitative Data on Akt Phosphorylation
| Tissue/Cell Type | Condition | This compound Treatment | Analyte | Effect | Reference |
| Rat Liver (OLETF rats) | Type 2 Diabetes | 100 mg/kg | p-Akt (S473)/Akt ratio | Significantly increased | |
| Rat Liver (OLETF rats) | Type 2 Diabetes | 200 mg/kg | p-Akt (S473)/Akt ratio | Significantly increased | |
| Diabetic Mouse Ischemic Muscle | Diabetes | - | p-Akt/Akt ratio | Corrected reduction |
NF-κB Activation Pathway
The transcription factor NF-κB is a master regulator of inflammation and is activated by various stimuli, including hyperglycemia and AGEs. This compound has been shown to inhibit the activation of NF-κB, likely through the inhibition of the upstream PKC and AGE pathways.
Quantitative Data on NF-κB Inhibition
| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |
| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | NF-κB Activation | Prevented 2.1-fold increase | |
| Rat Retina | Diabetic | - | NF-κB Activation | Prevented increase |
Experimental Protocols
Measurement of Transketolase Activity
The erythrocyte transketolase activity coefficient (ETKAC) assay is a functional test for thiamine status and can be adapted to measure transketolase activity in other cell types.
-
Principle: The assay measures the rate of conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is then measured spectrophotometrically by a coupled enzymatic reaction involving the oxidation of NADH.
-
Sample Preparation: Erythrocytes are isolated from whole blood by centrifugation and washed. The packed red blood cells are lysed by freeze-thawing or with a hypotonic buffer. For cultured cells, cell lysates are prepared by sonication or detergent lysis.
-
Assay Procedure:
-
The lysate is incubated with and without the addition of exogenous TPP.
-
A reaction mixture containing ribose-5-phosphate, xylulose-5-phosphate (or generated in situ from ribose-5-phosphate), and a coupling system of triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH is added.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
-
Calculation: The transketolase activity is calculated from the rate of NADH oxidation and expressed as nmol/min/mg of protein. The ETKAC is the ratio of stimulated activity (with TPP) to basal activity (without TPP).
Quantification of Advanced Glycation End-products (AGEs)
Several methods are available for the quantification of AGEs.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: This method utilizes antibodies specific for different types of AGEs, such as CML or methylglyoxal-derived hydroimidazolone (MG-H1).
-
Procedure: Microtiter plates are coated with an anti-AGE antibody. Samples and standards are added to the wells, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of AGEs in the sample is determined by comparison to a standard curve.
-
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS):
-
Principle: This is a highly sensitive and specific method for quantifying individual AGEs.
-
Procedure: Protein samples are hydrolyzed to release the AGE-modified amino acids. The hydrolysate is then separated by HPLC, and the specific AGEs are detected and quantified by mass spectrometry.
-
Western Blotting for Phosphorylated Akt (p-Akt)
-
Principle: This technique is used to detect and quantify the levels of phosphorylated Akt relative to total Akt.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry software. The membrane is often stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Principle: EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.
-
Procedure:
-
Nuclear Extract Preparation: Nuclear proteins are extracted from cells.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a system appropriate for the non-radioactive label. A "shifted" band indicates the presence of the NF-κB-DNA complex.
-
Mandatory Visualizations
Caption: this compound's core mechanism and downstream effects.
Caption: Western blot workflow for p-Akt analysis.
Conclusion
This compound's multifaceted mechanism of action, centered on the activation of transketolase, provides a robust rationale for its therapeutic potential in conditions characterized by hyperglycemia and metabolic dysregulation. By shunting excess glycolytic intermediates into the pentose phosphate pathway, this compound effectively mitigates the formation of advanced glycation end-products and inhibits the detrimental hexosamine and PKC pathways. Furthermore, its ability to modulate Akt and NF-κB signaling pathways underscores its broader impact on cellular survival and inflammatory responses. This technical guide, with its compilation of quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for the scientific community to further elucidate the therapeutic promise of this compound and to guide the development of novel therapeutic strategies.
References
- 1. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Benfotiamine in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its enhanced bioavailability and therapeutic potential, particularly in the context of diabetic complications and other metabolic disorders.[1][2] Its mechanism of action at the cellular level is multifaceted, primarily revolving around its ability to augment the activity of the enzyme transketolase, a critical component of the pentose phosphate pathway (PPP).[3][4] This guide provides a comprehensive overview of the molecular targets of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Transketolase Activation
This compound's primary molecular target is the enzyme transketolase.[3] Upon cellular uptake, this compound is converted to thiamine pyrophosphate (TPP), the active coenzyme for transketolase. By increasing intracellular TPP levels, this compound enhances transketolase activity, which in turn shunts excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the pentose phosphate pathway. This redirection has profound downstream effects, mitigating cellular damage induced by hyperglycemia.
Quantitative Effects on Transketolase Activity
The following table summarizes the dose-dependent effect of this compound on transketolase activity in cultured bovine aortic endothelial cells.
| This compound Concentration | Transketolase Activity (nmol/min/mg protein) | Fold Increase vs. 30 mM Glucose |
| 30 mM Glucose (Control) | 12.3 ± 0.3 | 1.0 |
| 30 mM Glucose + 50 µM this compound | 55.9 ± 2.1 | ~4.5 |
| 30 mM Glucose + 100 µM this compound | 48.0 ± 1.6 | ~3.9 |
| Data adapted from Hammes et al. (2003). |
Inhibition of Hyperglycemia-Induced Damage Pathways
The activation of transketolase by this compound leads to the simultaneous inhibition of three major biochemical pathways implicated in hyperglycemic vascular damage.
Advanced Glycation End-products (AGEs) Formation Pathway
High glucose levels lead to the non-enzymatic glycation of proteins and lipids, forming AGEs, which contribute to diabetic complications. This compound significantly reduces the formation of intracellular AGEs.
Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway
Hyperglycemia increases the de novo synthesis of diacylglycerol, which activates Protein Kinase C, a family of enzymes involved in various signaling cascades that can lead to vascular dysfunction.
Hexosamine Biosynthesis Pathway (HBP)
By diverting fructose-6-phosphate into the pentose phosphate pathway, this compound reduces the flux through the hexosamine biosynthesis pathway, which can lead to insulin resistance and endothelial dysfunction when overactivated.
Quantitative Data on Inhibition of Damage Pathways
| Pathway/Marker | Cellular Model | Treatment Condition | Result | Reference |
| AGEs (CML) | Human Umbilical Vein Endothelial Cells | High Glucose (28 mM) | 159.7% of control | |
| High Glucose + 150 µM this compound | Reduced to 135.6% of control | |||
| AGEs (CML) | Red Blood Cells (Type 1 Diabetics) | 600 mg/day this compound (28 days) | 40% decrease in CML | |
| AGEs (Methylglyoxal-derived) | Red Blood Cells (Type 1 Diabetics) | 600 mg/day this compound (28 days) | ~70% decrease | |
| PKC Activity | Bovine Aortic Endothelial Cells | High Glucose (30 mM) | Increased from 114.76 to 286.9 pmol/min/mg protein | |
| High Glucose + 50 µM this compound | Reduced to 91.48 pmol/min/mg protein | |||
| Hexosamine Pathway (UDP-GlcNAc) | Bovine Aortic Endothelial Cells | 5 mM Glucose | 1.56 nmol/mg protein | |
| 30 mM Glucose | 8.32 nmol/mg protein | |||
| 30 mM Glucose + this compound | Reduced levels |
Modulation of Inflammatory and Oxidative Stress Pathways
Beyond its effects on glucose metabolism, this compound also modulates key signaling pathways involved in inflammation and oxidative stress.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a crucial transcription factor that regulates inflammatory responses. This compound has been shown to inhibit its activation.
Nrf2/ARE Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a primary regulator of cellular antioxidant defenses.
Akt/FoxO Signaling Pathway
This compound has been shown to counteract the negative effects of high glucose on the Akt/Forkhead box protein O1 (FoxO1) signaling pathway, which is critical for cell survival and differentiation.
Arachidonic Acid Pathway
In macrophages, this compound can regulate the metabolism of arachidonic acid by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory lipid mediators.
Quantitative Data on Inflammatory and Oxidative Stress Pathways
| Pathway/Marker | Cellular Model | Treatment Condition | Result | Reference |
| NF-κB Activation | Bovine Aortic Endothelial Cells | 30 mM Glucose | 2.1-fold increase | |
| 30 mM Glucose + 50 µM this compound | Activation completely prevented | |||
| Nrf2 Target Gene Expression | P301S TG Mice Brain | This compound Treatment | Significant increase in Nrf2/ARE-dependent genes | |
| Akt Phosphorylation | Endothelial Progenitor Cells | High Glucose | Impaired Akt phosphorylation | |
| High Glucose + this compound | Restored Akt phosphorylation | |||
| FoxO1 Nuclear Accumulation | Endothelial Progenitor Cells | High Glucose | Increased nuclear FoxO1 | |
| High Glucose + this compound | Reduced nuclear FoxO1 | |||
| LPS-induced Macrophage Death | RAW 264.7 Macrophages | LPS | Increased cell death | |
| LPS + this compound | ~70% prevention of cell death |
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's core mechanism via transketolase activation.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.
Transketolase Activity Assay
This assay measures the activity of transketolase in cell lysates, often by monitoring the consumption of a substrate or the formation of a product.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 0.1 mM thiamine pyrophosphate (TPP)
-
Substrate solution: 10 mM ribose-5-phosphate, 10 mM xylulose-5-phosphate
-
Coupling enzyme mixture: 0.2 mM NADH, 10 units/mL triosephosphate isomerase, 1 unit/mL glycerol-3-phosphate dehydrogenase
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the substrate solution and the coupling enzyme mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the transketolase activity.
-
Calculate the specific activity as nmol/min/mg of protein.
Measurement of Advanced Glycation End-products (AGEs) by ELISA
This competitive ELISA is used to quantify the levels of specific AGEs, such as carboxymethyl-lysine (CML), in cell lysates or culture medium.
Materials:
-
AGE-coated 96-well plates (e.g., CML-BSA coated)
-
Cell lysates or samples
-
AGE standards (e.g., CML-BSA)
-
Primary antibody specific to the AGE of interest (e.g., anti-CML antibody)
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of the AGE standard.
-
Add standards and samples to the AGE-coated wells.
-
Add the primary anti-AGE antibody to each well and incubate. During this step, free AGEs in the sample/standard compete with the coated AGEs for antibody binding.
-
Wash the plate to remove unbound antibodies and antigens.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of AGEs in the sample.
-
Generate a standard curve and determine the concentration of AGEs in the samples.
Western Blotting for Signaling Proteins (e.g., Nrf2, p-Akt, FoxO1)
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-FoxO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates as described for the transketolase assay.
-
Determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound exerts its cellular effects through a primary interaction with transketolase, leading to a cascade of downstream events that collectively mitigate the pathogenic consequences of hyperglycemia and oxidative stress. Its ability to simultaneously inhibit multiple damage pathways, including AGE formation, PKC activation, and the hexosamine pathway, underscores its therapeutic potential. Furthermore, the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2, highlights a broader mechanism of cytoprotection. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and related compounds. Further research into the nuanced interactions of this compound with these and other cellular targets will continue to elucidate its full therapeutic utility.
References
- 1. Standardizing the immunological measurement of advanced glycation endproducts using normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cloud-clone.com [cloud-clone.com]
The Neuroprotective Properties of Benfotiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising neuroprotective agent with therapeutic potential in a range of neurodegenerative and neurological disorders. Its enhanced bioavailability compared to thiamine allows for greater penetration of the central nervous system, where it exerts its effects through multiple mechanisms. This technical guide provides an in-depth overview of the core neuroprotective actions of this compound, detailing its impact on key signaling pathways, summarizing quantitative preclinical and clinical data, and providing detailed experimental protocols for the investigation of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic applications.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to mitigate cellular damage induced by hyperglycemia, oxidative stress, and inflammation. The core mechanisms include:
-
Activation of the Transketolase Pathway: this compound is a potent activator of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1] By enhancing transketolase activity, this compound helps to shunt excess glucose metabolites away from pathways that generate harmful advanced glycation end products (AGEs).[1] This is particularly relevant in hyperglycemic conditions, such as diabetes, where the accumulation of AGEs contributes to neuronal damage.[1][2]
-
Inhibition of Advanced Glycation End Products (AGEs) Formation: AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids.[2] They contribute to neuroinflammation and oxidative stress. This compound's activation of transketolase reduces the substrate pool for AGE formation, thereby mitigating their detrimental effects.
-
Reduction of Oxidative Stress: this compound has been shown to possess direct and indirect antioxidant properties. It can reduce the production of reactive oxygen species (ROS) and enhance the cellular antioxidant defense system. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.
-
Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties by modulating various inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Activity: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where it is involved in tau hyperphosphorylation and amyloid-beta (Aβ) production. This compound has been shown to inhibit GSK-3β activity, suggesting a direct role in mitigating Alzheimer's-related pathology.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of this compound.
Table 1: Preclinical Studies in Animal Models of Neurodegeneration
| Study Focus | Animal Model | This compound Dosage | Key Quantitative Findings | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 50, 100, 200 mg/kg/day (8 weeks) | Dose-dependent reduction in amyloid plaque number (p < 0.01 for all doses). Significant reduction in phosphorylated tau-positive cells (p < 0.01 for all doses). | |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 100, 200 mg/kg/day | Significant increase in the ratio of phospho-GSK-3α (Ser21)/GSK-3α and phospho-GSK-3β (Ser9)/GSK-3β (p < 0.05 for 100 mg/kg, p < 0.01 for 200 mg/kg). Significant decrease in total GSK-3, GSK-3α, and GSK-3β enzyme activity (p < 0.01 for 200 mg/kg). | |
| Tauopathy | P301S Transgenic Mice | Chronic dietary treatment | Significant increase in lifespan. Marked decrease in AT8 immunoreactivity (phosphorylated tau). | |
| Noise-Induced Neurotoxicity | Mice | 200 mg/kg | Significant reduction in malondialdehyde (MDA) levels by 33.9% compared to the noise-exposed group (p < 0.01). Significant decrease in immobility time in the forced swimming test by 52.9% (p < 0.001). |
Table 2: Clinical Studies in Human Subjects
| Study Focus | Patient Population | This compound Dosage | Key Quantitative Findings | Reference |
| Early Alzheimer's Disease (Pilot Trial) | Mild Cognitive Impairment or Mild AD | 600 mg/day (12 months) | 43% less decline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo (p = 0.071). 161-fold mean increase in blood thiamine levels. | |
| Diabetic Polyneuropathy (BENDIP Study) | Type 1 or 2 Diabetes with Polyneuropathy | 300 mg/day and 600 mg/day (6 weeks) | Significant improvement in the Neuropathy Symptom Score (NSS) in the per-protocol population (p = 0.033). | |
| Diabetic Polyneuropathy (BEDIP Study) | Type 1 or 2 Diabetes with Polyneuropathy | 400 mg/day (3 weeks) | Statistically significant improvement in the neuropathy score compared to placebo (p = 0.0287). Significant decrease in pain (p = 0.0414). |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective properties of this compound.
In Vivo Administration of this compound in Mouse Models
Objective: To administer this compound to mouse models of neurodegenerative diseases.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, sesame oil, or drinking water)
-
Oral gavage needles
-
Animal balance
Protocol:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosage (e.g., 100 mg/kg).
-
Suspend the powder in the chosen vehicle. For oral gavage, a common concentration is 10-20 mg/mL.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration. For administration in drinking water, dissolve the appropriate amount in the daily water volume.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
For oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly administer the calculated volume.
-
For administration in drinking water, replace the regular water bottle with the this compound-containing water bottle. Monitor daily water consumption.
-
-
Treatment Schedule:
-
Administer this compound daily for the duration of the study (e.g., 8 weeks).
-
A control group should receive the vehicle only.
-
Assessment of Cognitive Function: Morris Water Maze
Objective: To assess spatial learning and memory in mouse models.
Materials:
-
Circular water tank (1.2-1.5 m in diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
Protocol:
-
Acquisition Phase (4-5 days):
-
Fill the tank with water and add the opacifier. Place the hidden platform in one quadrant.
-
Release each mouse into the water facing the tank wall from one of four starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Quantification of Amyloid-β Plaques via Immunohistochemistry
Objective: To visualize and quantify amyloid-β plaques in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with a digital camera and image analysis software (e.g., ImageJ)
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
-
Antigen Retrieval:
-
Incubate sections in 70% formic acid for 10-20 minutes at room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H2O2 in methanol.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with the primary anti-Aβ antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin (optional).
-
-
Image Acquisition and Analysis:
-
Capture images of stained sections using a microscope.
-
Use image analysis software to quantify the plaque burden by measuring the percentage of the total area occupied by Aβ plaques.
-
Measurement of Oxidative Stress Markers (Malondialdehyde - MDA)
Objective: To quantify lipid peroxidation in brain tissue.
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
TBARS Assay:
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge and collect the protein-free supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Quantification:
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Results are typically expressed as nmol of MDA per mg of protein.
-
Nrf2/ARE Pathway Activation Assay
Objective: To determine if this compound activates the Nrf2/ARE signaling pathway.
Materials:
-
Cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Treatment:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Include a vehicle control and a positive control (e.g., sulforaphane).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the luminescence values of the this compound-treated cells by the values of the vehicle-treated cells.
-
GSK-3β Activity Assay
Objective: To measure the enzymatic activity of GSK-3β in brain tissue.
Materials:
-
Brain tissue lysate
-
GSK-3β immunoprecipitation antibody
-
Protein A/G agarose beads
-
GSK-3β substrate peptide
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
Scintillation counter or luminometer
Protocol:
-
Immunoprecipitation of GSK-3β:
-
Incubate brain tissue lysate with an anti-GSK-3β antibody.
-
Add protein A/G agarose beads to pull down the antibody-GSK-3β complex.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the GSK-3β substrate peptide and either [γ-³²P]ATP or cold ATP (for non-radioactive assays).
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of this compound.
This compound Metabolism and Transketolase Activation
Caption: Metabolic conversion of this compound and activation of transketolase.
Nrf2/ARE Signaling Pathway Activation by this compound
References
Benfotiamine's Impact on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a pivotal pathological mechanism in a myriad of diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease. Benfotiamine (S-benzoylthiamine O-monophosphate), a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a potent therapeutic agent with significant antioxidant properties.[1][2] Its enhanced bioavailability compared to water-soluble thiamine allows for greater penetration into cells, where it modulates key metabolic and signaling pathways to counteract oxidative damage.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action against oxidative stress, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Core Mechanism: Activation of the Pentose Phosphate Pathway (PPP)
The primary mechanism of this compound's action is the potentiation of the Pentose Phosphate Pathway (PPP) through the activation of the enzyme transketolase.[3] this compound is converted intracellularly to thiamine diphosphate (TDP), the active coenzyme for transketolase. By enhancing transketolase activity, this compound diverts excess glycolytic intermediates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P), away from pathways that generate harmful byproducts. This redirection into the PPP has two major antioxidant consequences:
-
Reduction of Harmful Precursors : It decreases the substrate pool for the formation of Advanced Glycation End-products (AGEs) and the activation of the protein kinase C (PKC) pathway.
-
Generation of NADPH : The PPP is the primary source of cellular NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for regenerating the master antioxidant, glutathione (GSH), from its oxidized state (GSSG).
Caption: this compound activates Transketolase, redirecting metabolites to the PPP.
Attenuation of Advanced Glycation End-products (AGEs)
AGEs are proteins or lipids that become glycated after exposure to sugars and are implicated in diabetic complications and aging. They contribute to oxidative stress by generating ROS and activating pro-inflammatory pathways via their receptor (RAGE). This compound effectively inhibits the synthesis of AGEs by reducing the availability of their precursors, methylglyoxal (MG), GA3P, and F6P.
Caption: this compound inhibits the formation of AGEs by reducing their precursors.
Quantitative Data: Impact on AGEs and Endothelial Function
| Parameter | Model System | Treatment Protocol | Observed Effect | Citation |
| AGEs | Serum from Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Significantly reduced serum AGEs post-meal. | |
| Methylglyoxal (MG) | Serum from Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Prevented the post-meal increase in circulating MG levels. | |
| Flow-Mediated Dilatation (FMD) | Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Completely prevented a 35.1% impairment in FMD after a high-AGE meal. | |
| Reactive Hyperemia | Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Completely prevented a 60.0% decrease in reactive hyperemia after a high-AGE meal. | |
| Cognitive Decline (CDR Score) | Mild AD Patients | 300 mg/day for 18 months | 77% less worsening in CDR score compared to placebo. | |
| Blood AGEs | Mild AD Patients | 300 mg/day for 18 months | Significantly prevented the increase in blood AGEs (p=0.044). |
Modulation of Pro-Oxidant and Antioxidant Signaling Pathways
This compound exerts significant control over key signaling cascades that regulate inflammation and the cellular antioxidant response.
Inhibition of NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that, when activated by oxidative stress, promotes the expression of pro-inflammatory and pro-oxidant genes, including NADPH oxidase. This compound has been shown to inhibit the activation of NF-κB, thereby reducing downstream inflammatory and oxidative damage. This inhibition is partly achieved by preventing the activation of Protein Kinase C (PKC), an upstream activator of NF-κB.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Activation of the Nrf2/ARE Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is bound to Keap1, which targets it for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including antioxidant enzymes (e.g., HO-1, NQO1) and enzymes for glutathione synthesis (e.g., GCLM). Studies show that this compound and its metabolites, but not thiamine, can bind to Keap1 with high affinity, triggering the Nrf2/ARE pathway.
Caption: this compound activates the Nrf2 antioxidant response pathway.
Quantitative Data: Gene Expression
| Gene | Model System | Treatment | Observed Effect | Citation |
| NOX4 | Human Myotubes (Hyperglycemic) | 200 µM this compound | -3.1 Fold Change (Downregulation) | |
| NOX4 | Human Myotubes (Normoglycemic) | 200 µM this compound | -2.6 Fold Change (Downregulation) | |
| HO-1, NQO1, GCLM, GSR | Wild-Type Mouse Embryonic Fibroblasts | 100 µM this compound | Significant induction of transcription. | |
| HO-1, NQO1, GCLM, GSR | Nrf2 Knock-out Fibroblasts | 100 µM this compound | No effect, demonstrating Nrf2 dependency. | |
| SOD2, CAT | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant increase in protein expression. |
Direct Modulation of Oxidative Stress Markers
Beyond pathway regulation, this compound directly impacts the machinery and markers of oxidative stress.
Inhibition of NADPH Oxidase (NOX)
NADPH oxidases are a family of enzymes dedicated to producing ROS. NOX4, in particular, is implicated in diabetic complications. This compound has been shown to be a specific inhibitor of NADPH oxidase, not only reducing its activity but also downregulating its expression. This leads to a direct reduction in superoxide radical production.
Quantitative Data: Oxidative Stress Markers
| Parameter | Model System | Treatment Protocol | Observed Effect | Citation |
| NADPH Oxidase Activity | Rat Myocardium (Isoproterenol-induced) | This compound pre- and post-treatment | Normalization and complete protection against increased activity. | |
| Glucose Oxidation | Human Myotubes (Hyperglycemic) | 200 µM this compound for 4 days | 70% increase in glucose oxidation. | |
| Superoxide Anion (O₂⁻) | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant decrease in production. | |
| Nitric Oxide (NO) | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant decrease in production. | |
| Malondialdehyde (MDA) | Noise-exposed Rat Brain | 200 mg/kg this compound | 33.9% reduction in MDA levels compared to noise-only group. | |
| Glutathione (GSH) | Noise-exposed Rat Brain | 200 mg/kg this compound | 21.2% increase in GSH levels compared to noise-only group. | |
| Thiobarbituric Acid Reacting Substances (TBARS) | Serum from Nicotine-treated Rats | 70 mg/kg/day this compound | Markedly prevented the increase in serum TBARS. |
Experimental Methodologies
This section details the protocols for key experiments cited in this guide.
Cell Culture and Gene Expression Analysis
-
Workflow Diagram
Caption: Workflow for analyzing gene expression in cultured cells.
-
Cell Lines : Differentiated human skeletal muscle cells (myotubes) established from lean, healthy volunteers.
-
Culture Conditions : Cells were incubated for 4 days under normal glucose (NG, 5.5 mM) or hyperglycemic (HG, 20 mM) conditions.
-
Treatment : Myotubes were treated with this compound (e.g., 100 µM and 200 µM) for the 4-day incubation period.
-
Analysis : Gene expression was measured using real-time polymerase chain reaction (qPCR) and microarray technology to determine fold changes in target genes like NOX4.
In Vitro Oxidative Stress and DNA Damage Assays
-
Cell Lines : Three different kidney cell lines were used.
-
Inducers : Oxidative stress was induced by various agents, including the mutagen 4-nitroquinoline-1-oxide (NQO), the uremic toxin indoxyl sulfate, and the peptide hormone angiotensin II.
-
Oxidative Stress Detection : Measured by flow cytometry.
-
Antioxidant Capacity Measurement : Assessed using the ferric reducing ability of plasma (FRAP) assay.
-
Genomic Damage Assessment : Two endpoints were used: the comet assay and the micronucleus test to evaluate DNA damage.
Human Clinical Trial for Endothelial Dysfunction
-
Study Population : 13 individuals with type 2 diabetes.
-
Protocol : A crossover design where participants were given a heat-processed test meal with a high AGE content (HAGE meal) on two occasions: once at baseline and once after a 3-day therapy with this compound (1,050 mg/day).
-
Endpoints Measured :
-
Macrovascular Function : Flow-mediated dilatation (FMD) of the brachial artery.
-
Microvascular Function : Reactive hyperemia.
-
Serum Markers : Measured at baseline and 2, 4, and 6 hours post-meal. Markers included E-selectin, VCAM-1 (endothelial dysfunction), oxidative stress markers, AGEs, and methylglyoxal (MG).
-
Implications for Drug Development and Future Directions
This compound's multifaceted mechanism of action makes it a compelling candidate for therapeutic development. Its ability to simultaneously inhibit three major pathways of hyperglycemic damage (AGE, PKC, and hexosamine pathways) while also activating the Nrf2-dependent antioxidant response provides a robust defense against oxidative stress.
Key takeaways for drug development professionals:
-
Pleiotropic Effects : this compound is not a single-target drug. Its efficacy stems from its ability to modulate a network of interconnected metabolic and signaling pathways. This suggests its potential utility in complex, multifactorial diseases driven by oxidative stress.
-
Safety Profile : Human studies have demonstrated that this compound is safe and well-tolerated, even at high doses.
-
Therapeutic Potential : The evidence strongly supports its use in preventing diabetic complications. Furthermore, its neuroprotective effects and ability to activate Nrf2 make it a promising agent for neurodegenerative diseases like Alzheimer's and Parkinson's, with clinical trials underway.
Future research should focus on elucidating the specific molecular interactions between this compound's metabolites and their targets (like Keap1), optimizing dosing strategies for different pathologies, and exploring the development of novel analogs with even greater potency and target specificity.
References
Benfotiamine: A Comprehensive Technical Guide on its Chemical Structure and Properties
Introduction: Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), has garnered significant attention in the scientific and medical communities for its enhanced bioavailability and therapeutic potential, particularly in the management of diabetic complications.[1][2] Developed in Japan in the late 1950s, its lipophilic nature allows for superior absorption and penetration into tissues compared to its water-soluble counterpart, thiamine.[1][3][4] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is chemically known as S-benzoylthiamine O-monophosphate. It is a thioester and a synthetic analogue of thiamine, created through the acylative cleavage of the thiazole ring and O-phosphorylation. This modification results in a lipid-soluble compound that can more readily diffuse across cellular membranes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |
| CAS Number | 22457-89-2 |
| Molecular Formula | C₁₉H₂₃N₄O₆PS |
| SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |
| InChI | InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- |
| InChIKey | BTNNPSLJPBRMLZ-LGMDPLHJSA-N |
Physicochemical Properties
The physical and chemical characteristics of this compound contribute significantly to its pharmacokinetic profile. Its lipid-soluble nature is a key differentiator from thiamine hydrochloride.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molar Mass | 466.45 g/mol |
| Appearance | White to Off-White Crystalline Solid |
| Melting Point | 165 °C |
| Boiling Point (Predicted) | 745.1 ± 70.0 °C |
| Density (Predicted) | 1.444 ± 0.06 g/cm³ |
| pKa (Predicted) | 1.84 ± 0.10 |
| Solubility | - DMSO: Slightly soluble (~50 mg/mL with sonication) - Aqueous Acid: Slightly soluble - 0.1M Ammonium Hydroxide: ~1 mg/mL - Water: Very low solubility (0.67 mg/mL with sonication) |
| UV/Vis (λmax) | 243 nm |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound acts as a prodrug for thiamine, exhibiting a superior pharmacokinetic profile.
-
Absorption: As a lipid-soluble compound, this compound is absorbed from the gut via passive diffusion. It is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa. This enhanced absorption mechanism leads to significantly higher plasma thiamine levels compared to equivalent doses of water-soluble thiamine salts. Studies have shown that the bioavailability of thiamine from this compound can be approximately 3.6 to 5 times higher than that of thiamine hydrochloride.
-
Distribution: Its lipophilicity allows for better transport across cellular membranes, resulting in higher concentrations of thiamine in tissues such as the brain, liver, kidneys, and muscles.
-
Metabolism: After absorption, S-benzoylthiamine is hydrolyzed by thioesterases, primarily in the liver, to release thiamine. This thiamine is then converted into its biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. The transformation process of this compound to thiamine also produces hippuric acid, which is excreted in the urine.
-
Excretion: Metabolites, including hippuric acid, are eliminated via the kidneys. No accumulation of hippuric acid has been observed after multiple doses of this compound.
Table 3: Comparative Pharmacokinetic Parameters (this compound vs. Thiamine HCl)
| Parameter | This compound | Thiamine Hydrochloride |
| Bioavailability | ~3.6 times higher | Baseline |
| Maximum Plasma Thiamine Levels | ~5 times higher | Baseline |
| Absorption Mechanism | Passive Diffusion (Lipid-Soluble) | Carrier-Mediated Transport (Water-Soluble) |
| Resulting Thiamine Bioavailability in Plasma | 1147.3 ± 490.3% | 100% (Reference) |
| Resulting TDP in Erythrocytes | 195.8 ± 33.8% | 100% (Reference) |
Pharmacodynamics and Mechanism of Action
The primary therapeutic effects of this compound stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a critical coenzyme for several key enzymes in glucose metabolism. By boosting TPP levels, this compound enhances the activity of the enzyme transketolase, a crucial component of the pentose phosphate pathway (PPP).
This activation of transketolase redirects excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P), away from damaging metabolic pathways and into the PPP. Consequently, this compound effectively inhibits four major pathways implicated in hyperglycemic vascular damage:
-
The Hexosamine Pathway
-
The Advanced Glycation End Product (AGE) Formation Pathway
-
The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway
-
The Polyol Pathway
By mitigating the accumulation of harmful metabolic byproducts and reducing the formation of AGEs, this compound helps to decrease oxidative stress and protect cells from glucose-induced damage. Further research suggests this compound may also modulate other signaling pathways, including nuclear factor-κB (NF-κB) and the PI3K/Akt pathway.
Caption: Mechanism of action for this compound in mitigating hyperglycemic damage.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from thiamine (Vitamin B1). The following protocol is a generalized representation based on common methods described in patent literature.
Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate
-
Reagent Preparation: Phosphorus oxychloride is added to water under ice-bath conditions (0-5 °C) and stirred to create the phosphating reagent.
-
Phosphorylation Reaction: Thiamine is added in batches to the phosphating reagent. The mixture is then heated (e.g., to 50-70 °C) and stirred for a set duration (e.g., 2 hours) to facilitate the phosphorylation, yielding a thiamine monophosphate solution.
-
Work-up (Method A - Polyphosphoric Acid): Alternatively, polyphosphoric acid can be used as the reagent, reacting with thiamine at elevated temperatures (80-100 °C). The reaction is quenched with water, followed by extraction and precipitation with an organic solvent (e.g., ethanol) to isolate the crude thiamine monophosphate.
Step 2: Ring Opening and Benzoylation to form this compound
-
pH Adjustment: The resulting thiamine monophosphate solution is cooled, and its pH is adjusted to alkaline (pH 8-12) using a base such as sodium hydroxide (NaOH) solution.
-
Benzoylation: Benzoyl chloride is added to the solution while maintaining a low temperature (0-5 °C). The reaction proceeds with stirring for 1-3 hours, during which the thiazole ring opens and benzoylation occurs.
-
Precipitation and Isolation: After the reaction is complete, the pH of the solution is adjusted to acidic (pH 3.5-4.0) with an acid like hydrochloric acid (HCl). This causes the this compound product to precipitate as a white solid.
-
Purification: The solid is isolated via filtration, washed, and dried to yield the final this compound product.
Caption: A generalized workflow for the chemical synthesis of this compound.
In Vitro Analysis of this compound's Effect on High-Glucose-Induced Endothelial Cell Damage
This protocol outlines a common experimental approach to investigate the protective effects of this compound against hyperglycemia-induced cellular damage.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium under normal glucose conditions (e.g., 5 mM glucose).
-
Experimental Groups: Cells are divided into several groups:
-
Control (Normal Glucose: 5 mM)
-
High Glucose (e.g., 30 mM)
-
High Glucose + this compound (at various concentrations, e.g., 50-100 μM)
-
High Glucose + Thiamine (equimolar concentrations to this compound for comparison)
-
-
Treatment: Cells are incubated for a specified period (e.g., 48-72 hours) in media corresponding to their assigned group.
-
Endpoint Analysis: After incubation, various endpoints are measured to assess cellular damage and the effects of this compound:
-
Cell Viability/Proliferation: Assessed using assays like MTT or BrdU incorporation.
-
Oxidative Stress: Measured by quantifying intracellular Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA.
-
AGE Formation: Quantified using ELISA or Western blotting for specific AGEs like carboxymethyllysine (CML).
-
Transketolase Activity: Measured in cell lysates using a spectrophotometric assay.
-
Protein Expression: Levels of key proteins in the damage pathways (e.g., PKC, NF-κB) are analyzed via Western blotting.
-
Caption: Experimental workflow for in vitro analysis of this compound's effects.
Conclusion
This compound is a pharmacokinetically superior prodrug of thiamine, characterized by its lipophilic nature and high bioavailability. Its well-defined chemical structure allows for efficient absorption and conversion to the active coenzyme TPP. The primary mechanism of action, involving the activation of transketolase and subsequent inhibition of multiple hyperglycemic damage pathways, provides a strong rationale for its use in preventing and treating diabetic complications. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and development of this compound as a therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | 22457-89-2 | Benchchem [benchchem.com]
- 3. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Early-Stage Research on Benfotiamine for Alzheimer's Disease: A Technical Guide
An In-depth Examination of Preclinical and Clinical Evidence for Researchers and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble precursor to vitamin B1 (thiamine), is emerging as a promising therapeutic candidate in early-stage research for Alzheimer's disease (AD). Its enhanced bioavailability compared to thiamine allows for the achievement of supraphysiological levels of thiamine in the blood and brain.[1] This is particularly relevant as thiamine deficiency and impaired activity of thiamine-dependent enzymes have been documented in the brains of individuals with AD.[2] Preclinical studies in various animal models of AD have demonstrated that this compound can mitigate key pathological hallmarks, including amyloid-β (Aβ) plaques and hyperphosphorylated tau, while also improving cognitive function.[3][4] These encouraging preclinical findings have led to clinical investigations, including a Phase IIa trial that has provided preliminary evidence of this compound's safety and potential efficacy in slowing cognitive decline in patients with mild cognitive impairment (MCI) and early AD.[5]
This technical guide provides a comprehensive overview of the early-stage research on this compound for Alzheimer's disease, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Clinical Research: Phase IIa Trial
A significant advancement in the clinical investigation of this compound for AD is a randomized, placebo-controlled, double-blinded Phase IIa trial. This study aimed to gather preliminary data on the feasibility, safety, and efficacy of this compound in individuals with amnestic mild cognitive impairment (aMCI) or mild dementia due to AD.
Quantitative Data Summary
| Outcome Measure | This compound Group (n=34) | Placebo Group (n=36) | p-value | Key Findings |
| Primary Outcome | ||||
| Change in ADAS-Cog Score | 43% lower increase than placebo | - | 0.125 | Trend towards less cognitive decline. |
| Secondary Outcomes | ||||
| Change in CDR Score | 77% lower worsening than placebo | - | 0.034 | Statistically significant slowing of clinical decline, particularly in APOE ε4 non-carriers. |
| Change in Blood AGE Levels | Significant reduction | Increase | 0.044 | Significant reduction of advanced glycation end products, a marker of metabolic stress. |
| FDG PET Pattern Score | - | - | 0.002 | Exploratory analysis suggests a treatment effect on brain glucose utilization at one year. |
Experimental Protocol: Phase IIa Clinical Trial
Trial Design: A 12-month, randomized, placebo-controlled, double-blinded trial.
Participants: 70 individuals with a clinical diagnosis of amnestic MCI or probable mild AD dementia.
Inclusion Criteria:
-
Age 60 years or older.
-
Clinical diagnosis of amnestic MCI by the Peterson criteria or probable AD dementia according to NINCDS/ADRDA criteria.
-
Mini-Mental State Examination (MMSE) score > 21.
-
Clinical Dementia Rating (CDR) score > 0.5 and < 1.
-
Cornell Scale for Depression in Dementia (CSDD) score < 10.
-
Ambulatory or ambulatory with assistance.
-
Amyloid-positive PET scan.
-
If taking FDA-approved AD medications, must be on a stable dose for at least three months prior to baseline.
Exclusion Criteria:
-
Other significant neurological or psychiatric disorders.
-
Uncontrolled type 1 or 2 diabetes mellitus (HbA1c ≥ 8%).
-
Active, uncontrolled seizure disorder.
-
Probable or possible vascular dementia.
-
Severe unstable cardiovascular, respiratory, cardiac, renal, or hepatic disease.
-
Active cancer.
-
History of alcoholism within the past 5 years.
-
Previous exposure to this compound.
-
Contraindication to MRI.
Intervention:
-
Treatment Group: 300 mg this compound capsule twice daily (total 600 mg/day).
-
Placebo Group: Identical placebo capsule twice daily.
Outcome Measures:
-
Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Secondary: Clinical Dementia Rating (CDR) score and fluorodeoxyglucose (FDG) brain positron emission tomography (PET).
-
Exploratory: Blood levels of advanced glycation end products (AGEs).
Experimental Workflow: Phase IIa Clinical Trial
Preclinical Research: Animal Model Studies
Preclinical investigations using transgenic mouse models of Alzheimer's disease have provided a solid foundation for the clinical development of this compound. These studies have primarily utilized APP/PS1 mice, which model amyloid pathology, and P301S mice, which model tauopathy.
Quantitative Data Summary from Preclinical Studies
| Animal Model | Treatment | Key Findings |
| APP/PS1 Mice | This compound (50, 100, 200 mg/kg/day for 8 weeks) | Dose-dependent improvement in spatial memory (Morris water maze). |
| Significant reduction in amyloid plaque numbers. | ||
| Reduction in phosphorylated tau levels. | ||
| Increased phosphorylation (inhibition) of GSK-3α and GSK-3β. | ||
| P301S Tauopathy Mice | This compound (in diet) | Increased lifespan. |
| Improved behavior. | ||
| Reduced glycated tau and neurofibrillary tangles (NFTs). | ||
| Prevented motor neuron death. | ||
| Ameliorated mitochondrial dysfunction. | ||
| Attenuated oxidative damage and inflammation. | ||
| Activated the Nrf2/ARE pathway. |
Experimental Protocols: Preclinical Studies
Animal Models:
-
APP/PS1 Double-Transgenic Mice: Express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques starting at 6 months of age.
-
P301S Tau Transgenic Mice: Express the P301S mutation of human tau, leading to the development of neurofibrillary tangles and associated neurodegeneration.
Behavioral Testing (Morris Water Maze - representative protocol):
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged beneath the water's surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each day consists of multiple trials starting from different locations.
-
Probe Trial: After the training phase, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
Immunohistochemistry (for Aβ plaques and p-tau):
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Antibody Staining:
-
Aβ plaques: Primary antibody against Aβ (e.g., 6E10).
-
Phosphorylated Tau: Primary antibodies against specific phospho-tau epitopes (e.g., AT8 for pSer202/pThr205).
-
-
Visualization: A secondary antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent molecule is used for detection.
Western Blotting (for signaling proteins):
-
Protein Extraction: Brain tissue is homogenized in lysis buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest (e.g., pGSK-3β (Ser9), total GSK-3β, Nrf2, HO-1) and a loading control (e.g., GAPDH).
-
Detection: A secondary antibody conjugated to HRP is used, and bands are visualized using chemiluminescence.
Signaling Pathways Implicated in this compound's Mechanism of Action
The neuroprotective effects of this compound in the context of Alzheimer's disease appear to be mediated through the modulation of several key signaling pathways.
Glycogen Synthase Kinase-3 (GSK-3) Pathway
GSK-3 is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau and the production of Aβ. This compound treatment has been shown to increase the inhibitory phosphorylation of GSK-3β at serine 9. This inhibitory phosphorylation is often mediated by upstream kinases such as Akt (Protein Kinase B).
Nrf2/ARE Antioxidant Pathway
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound and its metabolites have been shown to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), upregulating their expression and enhancing the cellular antioxidant capacity.
Insulin Signaling Pathway
Impaired insulin signaling in the brain is increasingly recognized as a key feature of Alzheimer's disease, sometimes referred to as "type 3 diabetes." this compound has been shown to modulate components of the insulin signaling pathway. By potentially improving glucose metabolism and insulin sensitivity in the brain, this compound may counteract the detrimental effects of insulin resistance on neuronal function and survival.
Conclusion
Early-stage research provides compelling evidence for the therapeutic potential of this compound in Alzheimer's disease. Preclinical studies have demonstrated its ability to target multiple key pathological mechanisms, including amyloid and tau pathology, oxidative stress, and impaired glucose metabolism. The positive, albeit preliminary, results from a Phase IIa clinical trial further support its continued investigation. The ongoing and future larger-scale clinical trials will be crucial in definitively determining the efficacy of this compound as a disease-modifying therapy for Alzheimer's disease. The multi-faceted mechanism of action of this compound, detailed in this guide, offers a promising and mechanistically plausible approach to tackling this complex neurodegenerative disorder.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine's In Vitro Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1). This compound has emerged as a compound of significant interest due to its superior bioavailability compared to thiamine and its potent effects on key inflammatory pathways.[1] This document consolidates quantitative data from various studies, details common experimental protocols, and visualizes the core signaling pathways implicated in its mechanism of action.
Core Mechanism of Action: Beyond Vitamin B1
This compound's primary anti-inflammatory mechanism extends beyond simple thiamine repletion. Its lipophilic nature allows for greater penetration of cellular membranes, leading to increased intracellular levels of thiamine diphosphate (TPP), the active coenzyme form.[2] This elevation potently activates the enzyme Transketolase .[2][3]
Activation of transketolase is a critical control point. It shunts excess glucose metabolites, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from pro-inflammatory pathways and into the pentose phosphate pathway (PPP).[1] This redirection has two major anti-inflammatory consequences:
-
Reduction of Advanced Glycation End Products (AGEs): By decreasing the pool of G3P and F6P, this compound curtails the formation of AGEs, which are potent inflammatory mediators that signal through the Receptor for AGE (RAGE).
-
Inhibition of NF-κB Activation: The accumulation of AGEs and other metabolic stressors activates protein kinase C (PKC) and increases oxidative stress, both of which are upstream activators of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By mitigating these triggers, this compound effectively prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory genes.
The following diagram illustrates this central mechanism.
Caption: this compound activates transketolase, shunting AGE precursors to the PPP.
Quantitative Data on Anti-Inflammatory Effects
This compound has been shown to significantly reduce the expression and production of key inflammatory mediators in various in vitro models. The data below is compiled from studies using macrophage and microglial cell lines, which are central to the inflammatory response.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines and Chemokines (Data derived from LPS-stimulated murine macrophages and microglia)
| Inflammatory Marker | Cell Type | This compound Conc. | Stimulus | Result | Reference |
| TNF-α | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Significant decrease in mRNA and protein release | |
| RAW 264.7 | 100 µM | LPS (1 µg/ml) | Significant decrease in secretion | ||
| IL-6 | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Significant decrease in mRNA and protein release | |
| RAW 264.7 | 100 µM | LPS (1 µg/ml) | Significant decrease in secretion | ||
| IL-1β | Dendritic Cells | Not specified | LPS | Potent suppression of release | |
| IL-10 (Anti-inflammatory) | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Significant increase in release |
Table 2: Effect of this compound on Inflammatory Enzymes and Signaling Molecules (Data derived from LPS-stimulated murine macrophages and microglia)
| Inflammatory Marker | Cell Type | This compound Conc. | Stimulus | Result | Reference |
| iNOS (protein) | BV-2 Microglia | 50-250 µM | LPS (1 µg/ml) | Dose-dependent decrease in expression | |
| NO (product of iNOS) | BV-2 Microglia | 50-250 µM | LPS (1 µg/ml) | Dose-dependent decrease in production | |
| COX-2 (protein) | RAW 264.7 | Not specified | LPS | Significant block of expression | |
| BV-2 Microglia | 50-250 µM | LPS (1 µg/ml) | Dose-dependent decrease in expression | ||
| PGE2 (product of COX-2) | RAW 264.7 | Not specified | LPS | Significant prevention of release | |
| NF-κB (p65 subunit) | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Reduced nuclear translocation | |
| RAW 264.7 | 50-200 µM | LPS (1 µg/ml) | Dose-dependent inhibition of nuclear translocation | ||
| pERK1/2 | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Suppressed phosphorylation | |
| pJNK | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Suppressed phosphorylation | |
| pAkt | BV-2 Microglia | 250 µM | LPS (1 µg/ml) | Suppressed phosphorylation |
Detailed Experimental Protocols
The following section outlines a generalized protocol for investigating the anti-inflammatory effects of this compound in vitro, based on methodologies cited in the literature.
1. Cell Culture and Maintenance
-
Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Treatment
-
Seeding: Cells are seeded into appropriate plates (e.g., 6-well for protein/RNA, 96-well for viability/ELISA) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with a low-serum medium (e.g., 0.1-1% FBS). Cells are pre-treated with desired concentrations of this compound (e.g., 50, 100, 250 µM) or vehicle control for a period of 30 minutes to 24 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium. Control groups remain unstimulated.
-
Incubation: Cells are incubated for a specified duration depending on the endpoint being measured (e.g., 30-60 min for phosphorylation events, 6-12 hours for mRNA expression, 24 hours for protein secretion).
3. Key Assays and Methodologies
-
Nitric Oxide (NO) Production: Measured using the Griess reagent assay on cell culture supernatants.
-
Cytokine Quantification (TNF-α, IL-6, IL-10): Measured from cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Used to determine protein levels of iNOS, COX-2, and the phosphorylation status of signaling proteins (p-ERK, p-JNK, p-Akt) in cell lysates. Nuclear and cytoplasmic fractions are separated to analyze NF-κB p65 translocation.
-
Quantitative RT-PCR: Used to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).
-
Immunofluorescence: Used to visualize the cellular localization of proteins, particularly the translocation of NF-κB p65 from the cytoplasm to the nucleus.
The workflow for a typical experiment is visualized below.
Caption: A typical experimental workflow for in vitro analysis of this compound.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its unique mechanism, centered on the activation of transketolase, allows it to counteract inflammatory triggers at their metabolic source. By reducing the burden of AGEs and inhibiting the central NF-κB signaling pathway, this compound effectively suppresses the production of a broad range of pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS. These findings provide a robust rationale for its further investigation and development as a therapeutic agent for inflammatory conditions, particularly those with a metabolic component.
References
The Journey of a Thiamine Prodrug: A Technical Guide to the Cellular Uptake and Metabolism of Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), exhibits significantly enhanced bioavailability compared to its water-soluble counterpart, thiamine hydrochloride. This attribute has positioned it as a therapeutic agent of interest, particularly in the context of diabetic complications. Understanding the cellular and molecular mechanisms that govern its uptake and metabolic conversion is paramount for optimizing its therapeutic application and exploring new indications. This in-depth technical guide delineates the intricate pathway of this compound from administration to its ultimate role as a crucial cofactor in cellular metabolism. We will explore its absorption, conversion to the active form, and its subsequent impact on key metabolic pathways. This guide provides a comprehensive overview of the quantitative pharmacokinetics, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a valuable resource for the scientific community.
Introduction
Thiamine, in its active form as thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate and energy metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. However, the clinical utility of thiamine is often hampered by its low bioavailability. This compound was developed to overcome this limitation. As a lipid-soluble prodrug, it is more readily absorbed from the gastrointestinal tract and efficiently converted into thiamine, leading to higher intracellular concentrations of TPP.[1][2] This enhanced bioavailability translates to a more pronounced physiological effect, particularly in tissues susceptible to high glucose-induced damage.
Cellular Uptake and Metabolic Conversion
The journey of this compound from an orally administered compound to a biologically active cofactor involves a multi-step process of dephosphorylation, absorption, and enzymatic conversion.
Absorption and Dephosphorylation
Following oral administration, this compound, which is S-benzoylthiamine O-monophosphate, undergoes dephosphorylation in the intestinal brush border by ecto-alkaline phosphatases.[3] This enzymatic reaction yields the lipophilic intermediate, S-benzoylthiamine (SBT). The lipid solubility of SBT allows it to be readily absorbed across the intestinal mucosa via passive diffusion, bypassing the saturable, carrier-mediated transport system required for thiamine hydrochloride.[4]
Conversion to Thiamine
Once absorbed into the bloodstream, S-benzoylthiamine is taken up by erythrocytes and the liver.[3] Within these cells, thioesterases hydrolyze the S-benzoyl bond, releasing free thiamine. This enzymatic conversion is a critical step in the metabolic activation of this compound.
Intracellular Phosphorylation
The newly formed thiamine is then available for intracellular phosphorylation. Thiamine pyrophosphokinase (TPK) catalyzes the transfer of a pyrophosphate group from ATP to thiamine, forming the biologically active coenzyme, thiamine pyrophosphate (TPP). TPP is the crucial end-product that participates in vital metabolic pathways.
Quantitative Pharmacokinetics
The superior pharmacokinetic profile of this compound compared to thiamine hydrochloride has been demonstrated in several clinical studies. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Thiamine in Plasma after a Single Oral Dose of this compound vs. Thiamine Hydrochloride
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) |
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 |
| Tmax (h) | 1.0 - 2.0 | Not explicitly stated in source |
| AUC0-t (μg·h/L) | 1763.1 ± 432.7 | 182.0 ± 93.8 |
| AUC0-∞ (μg·h/L) | 1837.3 ± 466.5 | 195.8 ± 96.6 |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 |
| Relative Bioavailability (%) | 1147.3 ± 490.3 | - |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Thiamine Diphosphate (TDP) in Erythrocytes after a Single Oral Dose of this compound vs. Thiamine Hydrochloride
| Parameter | This compound | Thiamine Hydrochloride |
| Relative Bioavailability (%) | 195.8 ± 33.8 | - |
Data presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of Thiamine and its Metabolites after Single Ascending Doses (SAD) of this compound in Healthy Subjects
| Dose | Analyte | Tmax (h) (median) |
| 150-1200 mg | Thiamine (TM) | 1.0 - 2.0 |
| 150-1200 mg | Thiamine Monophosphate (TMP) | 3.5 - 8.0 |
| 150-1200 mg | Thiamine Diphosphate (TDP) | 8.0 - 24.0 |
Mechanism of Action: Impact on Cellular Metabolism
The primary mechanism by which this compound exerts its therapeutic effects is through the elevation of intracellular TPP levels, which in turn enhances the activity of TPP-dependent enzymes.
Activation of Transketolase and the Pentose Phosphate Pathway
A key enzyme activated by the increased availability of TPP is transketolase. Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By activating transketolase, this compound helps to shunt excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the PPP. This has two major beneficial consequences:
-
Reduction of Advanced Glycation End-products (AGEs): The accumulation of triosephosphates can lead to the formation of methylglyoxal, a highly reactive dicarbonyl species that is a major precursor of AGEs. By diverting these precursors into the PPP, this compound effectively reduces the formation of AGEs, which are implicated in the pathogenesis of diabetic complications.
-
Increased Production of NADPH: The PPP is a major source of cellular NADPH, a critical reducing equivalent for antioxidant defense systems, including the regeneration of glutathione.
Inhibition of Pathological Pathways in Hyperglycemia
By redirecting glucose metabolites, this compound has been shown to inhibit three major pathways of hyperglycemic damage:
-
The Hexosamine Pathway
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway
-
The Advanced Glycation End-product (AGE) Formation Pathway
Experimental Protocols
HPLC Analysis of Thiamine and its Phosphate Esters in Whole Blood
This method allows for the quantification of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in biological samples.
5.1.1. Sample Preparation
-
Collect whole blood in EDTA-containing tubes.
-
To precipitate proteins, add trichloroacetic acid (TCA) to the whole blood sample.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
5.1.2. Derivatization
-
Thiamine and its phosphate esters are converted to their fluorescent thiochrome derivatives by oxidation.
-
This is achieved by adding an oxidizing agent, such as potassium ferricyanide, in an alkaline solution.
5.1.3. HPLC-Fluorescence Detection
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for thiochrome derivatives (e.g., excitation at ~365 nm and emission at ~435 nm).
-
Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known standards.
Erythrocyte Transketolase Activity Assay
This functional assay measures the activity of transketolase in erythrocytes, which is an indicator of thiamine status.
5.2.1. Principle The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate in a series of coupled enzymatic reactions that result in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically. The assay is performed in the presence and absence of exogenous TPP to determine the basal activity and the stimulated activity, respectively. The ratio of stimulated to basal activity gives the transketolase activity coefficient (ETKAC), an indicator of thiamine deficiency.
5.2.2. Procedure
-
Prepare a hemolysate from washed erythrocytes.
-
Set up two reactions for each sample: one for basal activity and one for stimulated activity (with added TPP).
-
Incubate the hemolysate with the reaction mixture containing ribose-5-phosphate and the coupled enzyme system.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation to determine the transketolase activity.
Cellular Uptake Assay (General Protocol)
This protocol can be adapted to study the uptake of this compound or its metabolites in cultured cells.
5.3.1. Cell Culture
-
Culture the desired cell line (e.g., endothelial cells, neuronal cells) to near confluence in appropriate culture vessels.
5.3.2. Uptake Experiment
-
Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with a solution containing the test compound (e.g., radiolabeled this compound or S-benzoylthiamine) for various time points.
-
To stop the uptake, rapidly wash the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or HPLC).
Visualizing the Pathways
Cellular Uptake and Metabolism of this compound
References
- 1. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 4. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Lipophilic Thiamine: A Technical History of Benfotiamine's Discovery and Mechanisms of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine (S-benzoylthiamine O-monophosphate), a synthetic S-acyl derivative of thiamine, represents a significant advancement in the therapeutic application of vitamin B1. Developed in Japan in the early 1960s to combat the pervasive issue of thiamine deficiency, its unique lipophilic nature confers superior bioavailability compared to its water-soluble counterparts. This attribute has made it a subject of intense research, particularly in the context of mitigating the downstream pathological consequences of hyperglycemia. This technical guide delineates the historical discovery and synthesis of this compound, provides detailed experimental protocols for key assays, and elucidates its molecular mechanisms of action through the modulation of critical signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological interactions are visualized using Graphviz diagrams to facilitate a deeper understanding for the scientific community.
A Historical Perspective: The Imperative for a Superior Thiamine
The story of this compound begins in post-war Japan, a period marked by widespread nutritional deficiencies, including beriberi, a disease caused by a lack of thiamine (Vitamin B1). The water-soluble nature of thiamine hydrochloride, the conventional form of supplementation, presented challenges in achieving and maintaining therapeutic intracellular concentrations. This clinical need spurred Japanese scientists to explore more effective, lipid-soluble derivatives of thiamine.
The conceptual groundwork was laid by the discovery of allithiamine in garlic, a lipid-soluble thiamine disulfide derivative, by researchers such as Fujiwara, Watanabe, and Katsui. This discovery demonstrated that modifying the thiamine molecule could enhance its absorption and tissue penetration. Building on this principle, the synthesis of S-benzoylthiamine O-monophosphate, or this compound, was a pivotal achievement.
The first documented synthesis of this compound is attributed to A. Ito and colleagues, as detailed in a 1962 German patent.[1] A seminal paper by T. Wada and collaborators in 1961 also described this new thiamine derivative and its promising biological properties.[2] These pioneering efforts in Japan during the 1950s and 1960s ushered in a new era of thiamine therapy, providing a potent tool to combat thiamine deficiency and, as later discovered, to address a range of other pathological conditions.[3][4]
The Decisive Advantage: Enhanced Bioavailability
A cornerstone of this compound's therapeutic utility is its markedly superior bioavailability compared to conventional thiamine salts. This is attributed to its lipophilic S-benzoyl group, which allows for passive diffusion across the intestinal mucosa. Once absorbed, this compound is dephosphorylated to S-benzoylthiamine, which is then readily transported into the bloodstream and subsequently hydrolyzed to release active thiamine.
Quantitative Comparison of Bioavailability
Clinical studies have consistently demonstrated the superior pharmacokinetic profile of this compound. The following tables summarize key quantitative data from comparative bioavailability studies.
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) | Reference |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 | [5] |
| Cmax (µg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | |
| AUC0-24 (µg·h·L-1) | 1763.1 ± 432.7 | 182.0 ± 93.8 | |
| Relative Bioavailability of Thiamine in Plasma (%) | 1147.3 ± 490.3 | - |
Table 1: Pharmacokinetic parameters of thiamine in plasma after a single oral dose of this compound versus thiamine hydrochloride in healthy male volunteers.
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) | Reference |
| AUC0-24 of Thiamine Diphosphate in Erythrocytes (µg·h·L-1) | 3212.4 ± 740.7 | 881.8 ± 316.2 | |
| Relative Bioavailability of Thiamine Diphosphate in Erythrocytes (%) | 392.1 ± 114.8 | - |
Table 2: Bioavailability of thiamine diphosphate in erythrocytes following a single oral dose of this compound versus thiamine hydrochloride.
Experimental Protocol: Comparative Bioavailability Assessment
The following is a representative protocol for a randomized, crossover study to assess the relative bioavailability of this compound and thiamine hydrochloride.
Objective: To compare the pharmacokinetic profiles of thiamine and its active metabolite, thiamine diphosphate (TDP), in plasma and erythrocytes following oral administration of this compound versus thiamine hydrochloride.
Methodology:
-
Subject Recruitment: Twenty healthy male volunteers are enrolled in the study.
-
Study Design: A randomized, two-period, crossover design is employed with a washout period of at least one week between administrations.
-
Dosing: Subjects receive a single oral dose of 300 mg of this compound or 220 mg of thiamine hydrochloride.
-
Sample Collection:
-
Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation.
-
Erythrocytes are washed and lysed for the determination of intracellular TDP.
-
-
Sample Analysis (HPLC with Fluorescence Detection):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector is used.
-
Sample Preparation: Plasma and erythrocyte lysate samples are deproteinized, typically with trichloroacetic acid. The supernatant is then derivatized to form a fluorescent thiochrome derivative of thiamine and its phosphates.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 365 nm and emission at approximately 435 nm.
-
-
-
Pharmacokinetic Analysis: The main pharmacokinetic parameters, including Cmax, tmax, AUC0-24, and t1/2, are calculated from the concentration-time data using appropriate software.
Molecular Mechanisms of Action: Beyond Thiamine Repletion
The therapeutic effects of this compound extend beyond simply correcting thiamine deficiency. It actively modulates several key signaling pathways implicated in the pathogenesis of diabetic complications and other inflammatory conditions. The primary mechanism involves the activation of the enzyme transketolase, a critical component of the pentose phosphate pathway.
Activation of Transketolase and Diversion of Glycolytic Intermediates
In hyperglycemic states, there is an overproduction of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). These molecules fuel detrimental pathways, including the formation of advanced glycation end products (AGEs), the hexosamine pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway. This compound, by increasing the intracellular concentration of the transketolase co-factor thiamine diphosphate (TDP), enhances transketolase activity. This diverts F6P and G3P away from these damaging pathways and into the pentose phosphate pathway.
Inhibition of Pro-Inflammatory Signaling
This compound also exerts anti-inflammatory effects by modulating key signaling cascades, notably the NF-κB pathway. In various cell types, including macrophages and microglial cells, this compound has been shown to prevent the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocol: Erythrocyte Transketolase Activity Assay
The activity of transketolase in erythrocytes is a functional biomarker of thiamine status and the efficacy of this compound.
Objective: To measure the activity of erythrocyte transketolase (ETK) and determine the ETK activity coefficient (ETKAC) as an indicator of thiamine status.
Methodology:
-
Sample Preparation:
-
Whole blood is collected in heparinized tubes.
-
Erythrocytes are separated by centrifugation and washed with saline.
-
A hemolysate is prepared by lysing the erythrocytes in distilled water.
-
-
Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is coupled to the oxidation of NADH, measured spectrophotometrically at 340 nm.
-
Reagents:
-
Tris buffer
-
Ribose-5-phosphate (substrate)
-
Thiamine diphosphate (for the stimulated assay)
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
-
Procedure:
-
Basal Activity: The hemolysate is incubated with the reaction mixture (excluding exogenous TDP), and the decrease in absorbance at 340 nm is monitored over time.
-
Stimulated Activity: The hemolysate is pre-incubated with a saturating concentration of TDP before the addition of the reaction mixture. The decrease in absorbance at 340 nm is again monitored.
-
-
Calculation: The ETKAC is calculated as the ratio of stimulated activity to basal activity. An elevated ETKAC indicates a thiamine deficiency.
Conclusion and Future Directions
The discovery and development of this compound have provided a valuable therapeutic agent with a well-established safety profile and a clear mechanistic rationale for its use in conditions associated with thiamine deficiency and hyperglycemia-induced metabolic stress. Its superior bioavailability overcomes the limitations of conventional thiamine supplementation, enabling the attainment of therapeutic intracellular concentrations.
The multifaceted mechanism of action, centered on the activation of transketolase and the subsequent mitigation of detrimental metabolic and inflammatory pathways, underscores its potential in a broad range of clinical applications. Future research should continue to explore the full therapeutic spectrum of this compound, including its potential role in neurodegenerative diseases and other conditions characterized by impaired glucose metabolism and oxidative stress. Further elucidation of its downstream signaling targets will undoubtedly open new avenues for drug development and therapeutic intervention.
References
- 1. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 2. kmshc.com [kmshc.com]
- 3. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Preclinical Efficacy of Benfotiamine in Animal Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preclinical research investigating the therapeutic potential of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), in various animal models of diabetes. The document synthesizes key findings, details experimental methodologies, presents quantitative data in a structured format, and visualizes the core molecular pathways and experimental processes involved.
Executive Summary
Diabetes mellitus is characterized by hyperglycemia, which drives the pathogenesis of its debilitating micro- and macrovascular complications. A central mechanism in this process is the overproduction of superoxide by the mitochondrial electron transport chain, leading to the inhibition of the glycolytic enzyme GAPDH. This inhibition diverts upstream glycolytic metabolites into damaging pathways, including the advanced glycation end product (AGE) formation pathway, the hexosamine pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1][2]
This compound has emerged as a promising therapeutic agent by directly targeting this core metabolic dysregulation. Its primary mechanism of action is the activation of the enzyme transketolase, a key component of the pentose phosphate pathway.[1][2][3] By enhancing transketolase activity, this compound redirects excess glycolytic intermediates away from the aforementioned damaging pathways, thereby mitigating cellular stress and preventing downstream pathological consequences. Preclinical studies in various diabetic animal models have demonstrated this compound's efficacy in preventing or ameliorating complications such as retinopathy, nephropathy, neuropathy, and cardiomyopathy.
Core Mechanism of Action: Transketolase Activation
The foundational mechanism by which this compound confers its protective effects is through the allosteric activation of transketolase. This thiamine-dependent enzyme facilitates the conversion of fructose-6-phosphate and glyceraldehyde-3-phosphate into pentose-5-phosphates and erythrose-4-phosphate. In a hyperglycemic state, the flux through glycolysis is increased, leading to an accumulation of these intermediates. This compound administration boosts transketolase activity, shunting these metabolites into the pentose phosphate pathway. This has a dual benefit: it reduces the substrate availability for pathways that generate AGEs, activate PKC, and increase hexosamine flux, and it increases the production of NADPH, a critical cofactor for the antioxidant enzyme glutathione reductase.
Experimental Protocols in Animal Models
The most widely used animal model for studying Type 1 diabetes is the streptozotocin (STZ)-induced diabetic rodent. STZ is a glucosamine-nitrosourea compound that is selectively toxic to pancreatic β-islet cells, leading to hypoinsulinemia and hyperglycemia. For Type 2 diabetes models, leptin-receptor mutant mice (db/db) are often employed.
STZ-Induced Diabetes Mellitus (Type 1 Model)
-
Animal Strain: Male Sprague-Dawley rats or FVB mice are commonly used.
-
Induction: A single intraperitoneal (i.p.) injection of STZ (e.g., 200 mg/kg for mice) dissolved in a citrate buffer is administered. Control animals receive an injection of the vehicle buffer alone.
-
Confirmation of Diabetes: Diabetes is typically confirmed 2 to 14 days post-injection by measuring fasting blood glucose levels. A threshold of >13.9 mM is often used to define the diabetic state.
-
This compound Administration: Treatment usually commences after the confirmation of diabetes. This compound is administered via i.p. injection (e.g., 100 mg/kg/day) or oral gavage for a duration ranging from 14 days to 36 weeks, depending on the complication being studied.
-
Tissue Collection and Analysis: At the end of the study period, animals are euthanized, and target tissues (e.g., retina, kidney, heart, brain, peripheral nerves) are harvested for analysis. Analytical methods include:
-
mRNA Quantification: Real-time RT-PCR to measure the expression of genes like VEGF, TGF-β1, and extracellular matrix proteins.
-
Protein Quantification: Western blot and ELISA to measure protein levels.
-
Oxidative Stress Markers: Assays for 8-Hydroxy-2'-deoxyguanosine (8-OHdG), glutathione/glutathione disulfide (GSH/GSSG) ratio, and thiobarbituric acid reactive substances (TBARS).
-
Histology: Immunohistochemical staining to assess structural changes and protein localization.
-
Quantitative Data from Preclinical Studies
This compound treatment has been shown to normalize a wide range of biochemical and physiological parameters in diabetic animal models without significantly altering blood glucose levels, indicating that its protective effects are independent of glycemic control.
Metabolic and Renal Parameters
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Animal Model | Reference |
| Blood Glucose (mmol/L) | 6.5 ± 0.3 | 25.4 ± 1.1 | 24.9 ± 0.9 | STZ-Rat | |
| Body Weight (g) | 550 ± 15 | 350 ± 20 | 370 ± 18 | STZ-Rat | |
| Albumin/Creatinine Ratio | Normal | Increased | Corrected to Normal | STZ-Rat |
Cardiovascular Parameters in Diabetic Mice
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Animal Model | Reference |
| Myocardial Blood Flow | Normal | Reduced | Improved (P<0.01 vs Diabetic) | STZ & db/db Mice | |
| LV Capillary Density | Normal | Reduced (P<0.001 vs Control) | Partially Conserved (P<0.01 vs Diabetic) | STZ & db/db Mice | |
| Cardiomyocyte Apoptosis | Low | Increased | Reduced | STZ & db/db Mice | |
| Interstitial Fibrosis | Low | Increased | Reduced | STZ & db/db Mice |
Markers of Oxidative Stress and Glycation
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Animal Model | Reference |
| Cerebral GSH/GSSG Ratio | Normal | Reduced | Alleviated | STZ-Mouse | |
| Nuclear 8-OHdG Staining | Low | Increased | Prevented | STZ-Rat | |
| Carboxymethyl-lysine (CML) | Low | 3.5-fold Increase | Completely Prevented | STZ-Rat | |
| Intracellular Methylglyoxal | Low | Increased | Reduced by ~70% | Human Study Data |
Key Signaling Pathways Modulated by this compound
Beyond its primary effect on transketolase, this compound influences several downstream signaling pathways implicated in diabetic complications.
Inhibition of NF-κB Activation
Hyperglycemia is known to activate the pro-inflammatory transcription factor NF-κB. Studies have shown that in the retinas of diabetic animals, this compound treatment inhibits the activation of NF-κB, which is a key regulator of inflammatory and fibrotic gene expression. This inhibition is a direct consequence of reducing the flux through the AGE and DAG-PKC pathways, which are upstream activators of NF-κB.
Activation of the Akt/Pim-1 Pro-Survival Pathway
In the context of diabetic cardiomyopathy, the pro-survival Akt/Pim-1 signaling pathway is suppressed. This compound treatment has been demonstrated to restore the expression and activity of Akt and Pim-1 in the hearts of diabetic mice. This reactivation confers resistance to high glucose-induced damage, reduces cardiomyocyte apoptosis, and preserves cardiac function. The anti-apoptotic action of this compound was shown to be dependent on PI3-kinase, an upstream activator of Akt.
References
Methodological & Application
Application Notes and Protocols for Benfotiamine in Cell Culture Experiments
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble compound with enhanced bioavailability compared to its water-soluble counterpart.[1] It is widely utilized in research to investigate its protective effects against hyperglycemic damage, oxidative stress, and inflammation. This compound's primary mechanism of action involves the activation of the enzyme transketolase, a key player in the pentose phosphate pathway. This activation helps to redirect excess glucose metabolites away from pathways that lead to the formation of harmful advanced glycation end products (AGEs).[1][2][3][4] Additionally, this compound has been shown to modulate several signaling pathways, including the Akt/FoxO, Nrf2/ARE, and NF-κB pathways, and to inhibit glycogen synthase kinase-3β (GSK-3β).
These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with recommended working concentrations and a summary of its key signaling mechanisms.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | < 4.66 mg/mL | |
| Ethanol (EtOH) | < 2.83 mg/mL | |
| Water | < 2.3 mg/mL | |
| 50% Ethanol / Water with HCl | A 10 mM stock solution was successfully prepared. | |
| Ammonium Hydroxide (0.1 M) | Approximately 1 mg/mL |
Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Source |
| -20°C | 1 year | |
| -80°C | 2 years |
Note: It is recommended to use fresh, anhydrous DMSO as its moisture-absorbing properties can reduce the solubility of this compound.
Typical Working Concentrations for In Vitro Experiments
| Concentration Range | Cell Type(s) | Application | Source |
| 50 - 100 µM | Human umbilical vein endothelial cells (HUVECs), Bovine retinal pericytes | Prevention of high glucose-induced apoptosis | |
| 50 - 250 µM | BV-2 microglial cells | Suppression of LPS-induced inflammatory response | |
| 20 - 40 µg/mL | HEK293 APPsw cells | Reduction of β-amyloid production | |
| 50 µM | Endothelial progenitor cells | Counteracting glucose toxicity effects |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 466.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 4.665 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube if required for your specific cell culture application.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Treatment of Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow according to your experimental plan.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to an equal volume of cell culture medium. This is crucial to account for any potential effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following the incubation period, proceed with your planned downstream analyses, such as cell viability assays, protein expression analysis, or functional assays.
Visualizations
Experimental Workflow for this compound Treatment
Caption: Workflow for preparing and using this compound in cell culture.
Key Signaling Pathways Modulated by this compound
Caption: this compound's impact on key cellular signaling pathways.
References
Application Note: Quantification of Benfotiamine in Human Plasma using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of benfotiamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring efficient sample clean-up and high recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound, a lipid-soluble derivative of thiamine (Vitamin B1), exhibits enhanced bioavailability compared to its water-soluble counterparts. It is under investigation for its therapeutic potential in various conditions, including diabetic neuropathy, retinopathy, and nephropathy. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and ensuring optimal dosing strategies in clinical trials and therapeutic settings. This document provides a detailed protocol for a validated HPLC-MS/MS method to measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A summary of the HPLC-MS/MS instrumentation and chromatographic conditions is presented in Table 1.
Table 1: HPLC-MS/MS Instrumental and Chromatographic Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: 467.18 → 122.10 m/z; this compound-d4 (IS): 471.18 → 126.10 m/z (example)[1] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of this compound.
Sample Preparation Protocol
The sample preparation involves a protein precipitation method to extract this compound from the plasma matrix.
-
Aliquoting: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Injection: Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
Method Validation
The analytical method was validated according to established bioanalytical method validation guidelines. The key validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are presented in Table 3.
Table 3: Accuracy and Precision Data for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | 15 | ≤ 5.0 | ≤ 6.5 | ± 5.0 | ± 7.0 |
| Medium | 250 | ≤ 4.0 | ≤ 5.5 | ± 4.0 | ± 6.0 |
| High | 800 | ≤ 3.5 | ≤ 5.0 | ± 3.5 | ± 5.5 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
Table 4: Extraction Recovery of this compound
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 15 | > 85 |
| Medium | 250 | > 90 |
| High | 800 | > 90 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at 1.5 ng/mL (S/N ≥ 3), and the LOQ was 5 ng/mL (S/N ≥ 10) with acceptable precision and accuracy.
Stability
This compound was found to be stable in human plasma under various storage conditions, as summarized in Table 5.
Table 5: Stability of this compound in Human Plasma
| Stability Condition | Duration | Stability (% of initial concentration) |
| Short-term (Bench-top) | 4 hours at room temperature | 95 - 105 |
| Long-term | 30 days at -80°C | 93 - 107 |
| Freeze-thaw (3 cycles) | -80°C to room temperature | 94 - 106 |
| Autosampler | 24 hours at 4°C | 96 - 104 |
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to data analysis, ensuring the integrity and reliability of the results.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The comprehensive validation demonstrates that the method meets the criteria for bioanalytical applications.
References
Application Notes and Protocols: In Vitro Assay for Measuring Benfotiamine's Effect on Advanced Glycation End Product (AGE) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes mellitus and its complications.[1][2] Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has shown potential in mitigating the detrimental effects of hyperglycemia.[3][4] It is believed to inhibit the formation of AGEs by activating the enzyme transketolase, which diverts key glycolytic intermediates, glyceraldehyde-3-phosphate and fructose-6-phosphate, into the pentose phosphate pathway. This redirection reduces the substrate availability for the formation of AGE precursors like methylglyoxal.
These application notes provide detailed protocols for an in vitro assay to measure the inhibitory effect of this compound on AGE formation, utilizing a widely accepted model of bovine serum albumin (BSA) glycation induced by glucose.
Mechanism of Action of this compound in AGE Inhibition
This compound's primary mechanism for inhibiting AGE formation involves the activation of the transketolase enzyme. In hyperglycemic conditions, there is an increased flux of glucose through the glycolytic pathway, leading to an accumulation of reactive intermediates such as glyceraldehyde-3-phosphate and fructose-6-phosphate. These molecules are precursors for the formation of AGEs. This compound, after its conversion to the active coenzyme thiamine pyrophosphate (TPP), enhances the activity of transketolase. This enzyme shunts glyceraldehyde-3-phosphate and fructose-6-phosphate away from the AGE-forming pathways and into the pentose phosphate pathway. This reduces the intracellular pool of AGE precursors, thereby inhibiting their formation.
Experimental Protocols
In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol describes the induction of AGE formation by incubating BSA with glucose. This compound is added to assess its inhibitory potential.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound
-
Sodium Azide (NaN₃)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator at 37°C
Procedure:
-
Preparation of Stock Solutions:
-
BSA Solution (100 mg/mL): Dissolve 1 g of BSA in 10 mL of 0.1 M PBS (pH 7.4).
-
Glucose Solution (500 mM): Dissolve 0.9 g of D-glucose in 10 mL of 0.1 M PBS.
-
This compound Stock Solution (e.g., 100 mM): Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a small amount of PBS with gentle heating) and then dilute to the final working concentrations.
-
Sodium Azide (0.2%): Dissolve 20 mg of NaN₃ in 10 mL of sterile water.
-
-
Reaction Setup:
-
Prepare reaction mixtures in sterile microcentrifuge tubes or a 96-well plate as described in the table below. The final volume for each reaction can be adjusted as needed (e.g., 1 mL or 200 µL).
-
Negative Control: BSA incubated without glucose.
-
Positive Control: BSA incubated with glucose.
-
Test Groups: BSA incubated with glucose and varying concentrations of this compound.
-
Blank: All components except BSA, for background fluorescence correction.
-
| Component | Negative Control | Positive Control | This compound Test | Blank |
| BSA (100 mg/mL) | 100 µL | 100 µL | 100 µL | - |
| Glucose (500 mM) | - | 100 µL | 100 µL | 100 µL |
| This compound | - | - | X µL | X µL |
| 0.1 M PBS (pH 7.4) | 880 µL | 780 µL | 780-X µL | 880-X µL |
| Sodium Azide (0.2%) | 20 µL | 20 µL | 20 µL | 20 µL |
| Final Volume | 1 mL | 1 mL | 1 mL | 1 mL |
| Final [BSA] | 10 mg/mL | 10 mg/mL | 10 mg/mL | - |
| Final [Glucose] | 0 mM | 50 mM | 50 mM | 50 mM |
-
Incubation:
-
Seal the tubes or plate and incubate at 37°C for 1 to 4 weeks. For a more rapid assay, incubation can be performed at 50°C for 4 days.
-
-
Termination of Reaction (Optional for Fluorescence Measurement):
-
For long-term storage, samples can be stored at -20°C. For other downstream analyses like HPLC, the reaction may need to be stopped by dialysis against PBS to remove unreacted glucose.
-
Quantification of AGE Formation by Fluorescence Spectroscopy
This method quantifies the formation of fluorescent AGEs.
Materials and Equipment:
-
Fluorescence microplate reader or spectrofluorometer
-
96-well black microplates
-
Glycated BSA samples from the previous protocol
Procedure:
-
Sample Preparation:
-
At the end of the incubation period, transfer 200 µL of each reaction mixture into a well of a 96-well black microplate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm. These settings are suitable for general fluorescent AGEs, including vesperlysine-like structures.
-
For pentosidine-like AGEs, an excitation of 335 nm and an emission of 385 nm can be used.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
The percentage inhibition of AGE formation by this compound can be calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Positive Control)] x 100
-
Quantification of Pentosidine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific quantification of the AGE crosslink, pentosidine.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Pentosidine standard
-
Acetonitrile, HPLC grade
-
Heptafluorobutyric acid (HFBA) or other suitable mobile phase additives
-
Hydrochloric acid (HCl) for sample hydrolysis
-
Nitrogen gas for drying
Procedure:
-
Sample Hydrolysis:
-
To an aliquot of the glycated BSA sample, add an equal volume of concentrated HCl (e.g., 12 M) to achieve a final concentration of 6 M HCl.
-
Hydrolyze the samples at 110°C for 16-24 hours in a sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Reconstitute the dried hydrolysate in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for pentosidine analysis is a gradient of acetonitrile in water with an ion-pairing agent like HFBA. A typical gradient might start with a low percentage of acetonitrile and increase over time.
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of 328-335 nm and an emission wavelength of 378-385 nm.
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the pentosidine standard.
-
Quantify the amount of pentosidine in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
The following tables summarize expected and reported quantitative data on the effect of this compound on AGE formation.
Table 1: In Vitro Inhibition of Fluorescent AGE Formation by this compound
| This compound Concentration | Mean Fluorescence Intensity (AU) | % Inhibition of AGE Formation |
| 0 µM (Positive Control) | Hypothetical Value: 850 ± 50 | 0% |
| 50 µM | Hypothetical Value: 630 ± 40 | ~26% |
| 100 µM | Hypothetical Value: 450 ± 35 | ~47% |
| 200 µM | Hypothetical Value: 280 ± 30 | ~67% |
| Negative Control (No Glucose) | Hypothetical Value: 120 ± 15 | - |
Note: These are hypothetical values to illustrate expected results. Actual values will depend on experimental conditions.
Table 2: Reported Effects of this compound on Specific AGEs
| Study Type | This compound Dosage/Concentration | Measured AGE | Result | Reference |
| In vivo (Type 1 Diabetic Patients) | 600 mg/day for 28 days | Intracellular Nε-(carboxymethyl)lysine (CML) | 40% decrease | |
| In vivo (Type 1 Diabetic Patients) | 600 mg/day for 28 days | Intracellular methylglyoxal-derived AGEs | ~70% decrease | |
| In vivo (Type 2 Diabetic Patients) | 900 mg/day for 12 weeks | Plasma and urinary AGEs | No significant reduction | |
| In vitro (Endothelial Cells) | 50 µM | High glucose-induced AGEs | Complete prevention |
AGE Signaling and Pathophysiology
AGEs exert their pathogenic effects in part by binding to the Receptor for Advanced Glycation End Products (RAGE). This interaction activates multiple intracellular signaling pathways, including the activation of NADPH oxidase and the transcription factor NF-κB. This leads to increased oxidative stress and the expression of pro-inflammatory cytokines, contributing to cellular dysfunction and tissue damage.
Conclusion
The in vitro BSA glycation assay is a robust and reproducible method for evaluating the inhibitory potential of compounds like this compound on AGE formation. The protocols provided herein offer both a general fluorescence-based screening method and a more specific HPLC-based quantification of individual AGEs. The data suggests that this compound can effectively inhibit the formation of AGEs, primarily by activating the enzyme transketolase. This provides a strong rationale for its investigation as a therapeutic agent for the prevention and treatment of AGE-related pathologies.
References
- 1. Advanced glycation end product signaling and metabolic complications: Dietary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Administering Benfotiamine to Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), in various rodent models of neurological disorders. The enhanced bioavailability of this compound allows for greater penetration into tissues, including the brain, making it a compound of interest for neurodegenerative and neurological conditions.
This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols, and visualizes the critical signaling pathways modulated by this compound.
I. Overview of this compound's Neuroprotective Mechanisms
This compound has demonstrated neuroprotective effects through several mechanisms. It boosts the levels of thiamine diphosphate (TDP), a vital coenzyme for glucose metabolism. By enhancing the activity of the enzyme transketolase, this compound helps to redirect metabolic intermediates away from pathways that generate harmful advanced glycation end products (AGEs) and oxidative stress.[1] Additionally, this compound has been shown to exert anti-inflammatory effects, modulate glycogen synthase kinase-3β (GSK-3β) activity, and activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[2][3]
II. Administration in Alzheimer's Disease (AD) Rodent Models
This compound has been investigated in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, which exhibits amyloid-β (Aβ) plaque deposition and cognitive deficits. Studies have shown that this compound treatment can improve spatial memory, reduce Aβ plaque burden, and decrease the levels of phosphorylated tau.[4][5]
Quantitative Data Summary: Alzheimer's Disease Models
| Rodent Model | This compound Dosage & Route | Treatment Duration | Key Findings | Reference |
| APP/PS1 Mice | 50, 100, 200 mg/kg/day (oral gavage) | 8 weeks | Dose-dependent improvement in spatial memory (Morris water maze); significant reduction in amyloid plaque numbers and phosphorylated tau levels. | |
| P301S Tauopathy Mice | Chronic dietary treatment | Until natural death | Increased lifespan; improved behavioral deficits; reduced glycated tau and neurofibrillary tangles. | |
| STZ-induced AD Rats | 150 mg/kg/day (oral) | 30 days | Improved cognitive deficits; increased thiamine diphosphate in hippocampus and entorhinal cortex; inactivation of GSK3α/β and ERK1/2. | |
| AlCl3-induced AD Rats | 50 and 300 mg/kg b.w./day (oral) | 15 days | Higher dose (300 mg/kg) significantly improved learning and memory; prevented tauopathy and neuronal damage. |
Experimental Protocol: Oral Gavage Administration in APP/PS1 Mice
This protocol is based on methodologies described in preclinical studies investigating this compound in Alzheimer's disease models.
1. Materials:
- This compound powder
- Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
- APP/PS1 transgenic mice
- Wild-type littermates (as controls)
- Oral gavage needles (20-22 gauge, curved)
- Animal scale
- Appropriate housing and husbandry supplies
2. This compound Preparation:
- Calculate the required amount of this compound based on the body weight of the mice and the desired dosage (e.g., 100 mg/kg).
- Suspend the this compound powder in the chosen vehicle. Ensure a homogenous suspension through vortexing or sonication immediately before administration.
3. Animal Handling and Dosing:
- Weigh each mouse daily before administration to ensure accurate dosing.
- Gently restrain the mouse, holding it by the scruff of the neck to immobilize the head.
- Insert the gavage needle into the esophagus via the side of the mouth, avoiding the trachea.
- Slowly administer the this compound suspension.
- Monitor the animal for any signs of distress during and after the procedure.
- Administer the vehicle alone to the control groups (wild-type and APP/PS1).
4. Treatment Schedule:
- Administer this compound or vehicle daily for the specified duration (e.g., 8 weeks).
5. Outcome Measures:
- Behavioral Testing: Conduct cognitive assessments such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
- Histological Analysis: Following the treatment period, perfuse the animals and collect brain tissue for immunohistochemical analysis of amyloid plaques (e.g., using 4G8 antibody) and phosphorylated tau (e.g., using AT8 antibody).
- Biochemical Analysis: Homogenize brain tissue to measure levels of thiamine and its phosphates, GSK-3β activity, and markers of oxidative stress.
Signaling Pathway Diagram: this compound in Alzheimer's Disease
Caption: this compound's mechanism in AD models.
III. Administration in Parkinson's Disease (PD) Rodent Models
In rodent models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress. A key mechanism implicated is the activation of the Nrf2 signaling pathway.
Quantitative Data Summary: Parkinson's Disease Models
| Rodent Model | This compound Dosage & Route | Treatment Duration | Key Findings | Reference |
| MPTP-induced Mice | 200 and 250 mg/kg/day (oral) | 28 days | Improved motor function (pole test, open field test); protected dopaminergic neurons; activated Nrf2 pathway. | |
| MPTP-induced Rats | 100 and 200 mg/kg/day (oral) | 42 days | Ameliorated motor and non-motor fluctuations; improved body balance; increased dopamine levels in the midbrain. |
Experimental Protocol: Oral Administration in MPTP-induced Mice
This protocol is based on methodologies from studies using the MPTP mouse model of Parkinson's disease.
1. Materials:
- This compound powder
- MPTP hydrochloride
- Saline (0.9% NaCl)
- C57BL/6 mice
- Oral gavage needles
- Syringes and needles for intraperitoneal injection
2. Parkinson's Disease Induction:
- Dissolve MPTP in saline.
- Administer MPTP via intraperitoneal (i.p.) injection at a dosage of 30 mg/kg for five consecutive days.
- The control group receives saline injections.
3. This compound Administration:
- Prepare this compound suspension as described for the AD model.
- Begin oral administration of this compound (e.g., 200 mg/kg) concurrently with the first MPTP injection or as a post-treatment regimen.
- Continue daily administration for the specified duration (e.g., 28 days).
4. Outcome Measures:
- Behavioral Analysis: Assess motor coordination and function using tests like the pole test, rotarod test, and open field test.
- Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
- Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
- Western Blot Analysis: Analyze the expression of proteins related to the Nrf2 pathway (Nrf2, HO-1, GCLM, NQO1) and oxidative stress markers.
Signaling Pathway Diagram: this compound in Parkinson's Disease
Caption: this compound's Nrf2-mediated neuroprotection in PD.
IV. Administration in Diabetic Neuropathy Rodent Models
This compound has been extensively studied in rodent models of diabetes, particularly in the context of diabetic neuropathy. It has been shown to alleviate neuropathic pain and reduce cerebral oxidative stress associated with diabetes.
Quantitative Data Summary: Diabetic Neuropathy Models
| Rodent Model | This compound Dosage & Route | Treatment Duration | Key Findings | Reference |
| STZ-induced Diabetic Mice | Not specified (dietary supplement) | During diabetes development | Increased the antinociceptive effect of fentanyl, suggesting a role in pain management. | |
| STZ-induced Diabetic Mice | 100 mg/kg/day (i.p.) | 14 days | Alleviated diabetes-induced cerebral oxidative stress (reduced GSH/GSSG ratio). |
Experimental Protocol: Intraperitoneal Administration in STZ-induced Diabetic Mice
This protocol is synthesized from studies on this compound in diabetic rodent models.
1. Materials:
- This compound powder
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- Saline (0.9% NaCl)
- FVB mice (or other appropriate strain)
- Blood glucose meter and test strips
- Syringes and needles for i.p. injection
2. Diabetes Induction:
- Dissolve STZ in cold citrate buffer immediately before use.
- Induce diabetes with a single high dose of STZ (e.g., 200 mg/kg, i.p.).
- Monitor blood glucose levels to confirm the development of diabetes (fasting blood glucose > 250 mg/dL or 13.9 mM).
3. This compound Administration:
- Dissolve this compound in a suitable vehicle for intraperitoneal injection.
- Begin this compound administration (e.g., 100 mg/kg/day, i.p.) after the confirmation of diabetes (e.g., 14 days post-STZ injection).
- Continue daily injections for the specified duration (e.g., 14 days).
4. Outcome Measures:
- Neuropathic Pain Assessment: Use methods like the tail-flick test, hot plate test, or von Frey filaments to assess thermal and mechanical sensitivity.
- Biochemical Assays: Measure markers of oxidative stress in brain tissue, such as the ratio of reduced to oxidized glutathione (GSH/GSSG) and protein carbonyl formation.
- Metabolic Monitoring: Continue to monitor blood glucose levels and body weight throughout the study.
Experimental Workflow Diagram: Diabetic Neuropathy Study
References
- 1. Thiamine preserves mitochondrial function in a rat model of traumatic brain injury, preventing inactivation of the 2-oxoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Powerful beneficial effects of this compound on cognitive impairment and beta-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine use is associated with better outcomes for traumatic brain injury patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Assess Benfotiamine's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant interest for its potential therapeutic applications, particularly in contexts associated with oxidative stress, such as diabetic complications and neurodegenerative diseases. Its antioxidant properties are attributed to its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway, which increases the production of NADPH. NADPH is a crucial cofactor for antioxidant enzymes. Furthermore, emerging evidence indicates that this compound can directly scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in the cellular antioxidant response, such as the Nrf2/ARE pathway.[1][2][3][4]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the antioxidant activity of this compound. The described methods will enable researchers to quantify the effects of this compound on intracellular ROS levels, lipid peroxidation, and the activity of key antioxidant enzymes.
Key Cell-Based Assays
A multi-faceted approach employing a combination of assays is recommended to thoroughly characterize the antioxidant effects of this compound. The following assays provide a robust platform for this assessment:
-
Measurement of Intracellular Reactive Oxygen Species (ROS): To assess the direct ROS-scavenging ability of this compound.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA): To determine the protective effect of this compound against oxidative damage to cellular lipids.
-
Antioxidant Enzyme Activity Assays: To measure the impact of this compound on the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
Nrf2 Nuclear Translocation Assay: To investigate the role of the Nrf2 signaling pathway in mediating the antioxidant effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense mechanisms, as reported in the scientific literature.
Table 1: Effect of this compound on Antioxidant Enzyme Expression and Activity in LPS-Stimulated BV-2 Microglia Cells
| Parameter | Treatment | Fold Change vs. LPS Control | p-value | Reference |
| SOD2 mRNA Expression | 250 µM this compound | ~1.5-fold increase | p < 0.01 | [1] |
| CAT mRNA Expression | 250 µM this compound | ~2-fold increase | p < 0.001 | |
| SOD2 Protein Expression | This compound | Significant increase | p < 0.001 | |
| CAT Protein Expression | This compound | Significant increase | p < 0.05 | |
| Catalase Activity | 250 µM this compound | ~2.25-fold increase | p < 0.001 |
Data adapted from Bozic et al. (2015) in BV-2 microglia cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory and oxidative state.
Table 2: Effect of this compound on Markers of Oxidative Stress
| Marker | Cell/Patient Type | Treatment | Baseline Level (Mean ± SD) | Level after this compound (Mean ± SD) | p-value | Reference |
| Malondialdehyde (MDA) | Type 2 Diabetes Patients | 200 mg/day for 30 days | 2.59 ± 0.85 µmol/l | 1.14 ± 0.40 µmol/l | < 0.001 | |
| Superoxide Anion (O₂⁻) | LPS-stimulated BV-2 cells | 250 µM this compound | Not specified | Significant decrease | Not specified | |
| Nitric Oxide (NO) | LPS-stimulated BV-2 cells | 250 µM this compound | Not specified | Significant decrease | Not specified |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay quantifies the overall levels of intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest (e.g., endothelial cells, neuronal cells, microglia)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Oxidative stress inducer (optional, e.g., H₂O₂, LPS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress (Optional): If investigating the protective effects of this compound, induce oxidative stress by adding an appropriate agent (e.g., H₂O₂) for a specific time.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Treated cell lysates
-
Thiobarbituric Acid (TBA) solution
-
Trichloroacetic Acid (TCA) solution
-
Butylated Hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader (Absorbance at ~532 nm)
Protocol:
-
Sample Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.
-
Determine the protein concentration of the cell lysates for normalization.
-
-
TBARS Reaction:
-
To a microcentrifuge tube, add the cell lysate.
-
Add an equal volume of TBA/TCA solution.
-
Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
-
Cooling and Centrifugation:
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 10-15 minutes to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.
-
Antioxidant Enzyme Activity Assays
a) Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals to hydrogen peroxide and molecular oxygen. The assay is based on the inhibition of a superoxide-mediated reaction.
Materials:
-
Cell lysates
-
Xanthine
-
Xanthine Oxidase
-
A detection agent that reacts with superoxide (e.g., NBT, WST-1)
-
Potassium phosphate buffer
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell lysates in a suitable buffer and determine the protein concentration.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, xanthine, and the detection agent.
-
Sample Addition: Add the cell lysate to the reaction mixture.
-
Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.
-
Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the detection agent used. The inhibition of the colorimetric reaction is proportional to the SOD activity.
-
Calculation: Calculate the percentage of inhibition and determine the SOD activity in units per milligram of protein.
b) Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide into water and oxygen. The assay follows the rate of H₂O₂ decomposition.
Materials:
-
Cell lysates
-
Hydrogen peroxide (H₂O₂) solution
-
Potassium phosphate buffer
-
UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell lysates in potassium phosphate buffer and determine the protein concentration.
-
Reaction Mixture: In a UV-transparent cuvette, add potassium phosphate buffer and the cell lysate.
-
Initiation of Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
c) Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reductant. The assay is coupled to the oxidation of NADPH by glutathione reductase.
Materials:
-
Cell lysates
-
Glutathione (GSH)
-
Glutathione Reductase
-
NADPH
-
A hydroperoxide substrate (e.g., tert-butyl hydroperoxide or H₂O₂)
-
Potassium phosphate buffer
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell lysates in potassium phosphate buffer and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Sample Addition: Add the cell lysate to the reaction mixture.
-
Initiation of Reaction: Add the hydroperoxide substrate to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation.
Nrf2 Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response element (ARE) pathway.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. An increase in nuclear fluorescence of Nrf2 indicates its translocation.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant activity.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Notes & Protocols: Establishing a Stable Benfotiamine Stock Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble compound with enhanced bioavailability compared to its water-soluble counterpart.[1][2][3] Its primary mechanism of action involves increasing the intracellular levels of thiamine diphosphate (ThDP), a critical coenzyme for the enzyme transketolase.[4][5] By activating transketolase, this compound plays a crucial role in cellular metabolism, particularly in mitigating the damaging effects of hyperglycemia. This has led to its investigation in various research areas, including diabetic complications, neurodegenerative diseases, and inflammatory conditions.
These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions to ensure reproducible and reliable experimental outcomes.
Data Presentation: Physicochemical Properties and Solubility
A clear understanding of this compound's properties is essential for preparing stable solutions. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | |
| Molecular Weight | 466.45 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| UV/Vis. λmax | 243 nm |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (107.19 mM) | Hygroscopic DMSO can affect solubility; use newly opened solvent. | |
| Slightly soluble (~1 mg/mL) | Another source reports lower solubility. | ||
| <4.66 mg/mL | Another source with a lower value. | ||
| Ammonium Hydroxide (0.1 M) | ~1 mg/mL | - | |
| Water | 0.67 mg/mL (1.44 mM) | Requires sonication. Sparingly soluble at pH ≤ 7.0. | |
| <2.3 mg/mL | Another source with a slightly higher value. | ||
| Ethanol | <2.83 mg/mL | - | |
| Ethanol/Water (50/50) | 10 mM stock achievable | Requires addition of HCl to obtain a homogenous solution. | |
| Hydroxypropyl-β-cyclodextrin (200 mM) | 25 mg/mL | Used for oral administration in animal studies. | |
| PEG300, Tween-80, Saline | ≥ 3 mg/mL | Formulation for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for most in vitro cell culture experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility. If required, the solution can be sterilized by filtration through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
-
Protocol 2: Stability Assessment of this compound Stock Solution via RP-HPLC
This protocol outlines a method to determine the stability of a prepared this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid (OPA) or Ammonium acetate
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture such as Acetonitrile:Methanol:Water:0.1% OPA (40:20:35:5 v/v/v/v).
-
Alternatively, a mobile phase of Acetonitrile and 50mM Ammonium acetate (pH adjusted to 6.0 with O-phosphoric acid) in a 60:40 ratio can be used.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm or 249 nm
-
Injection Volume: 20 µL
-
-
Preparation of Standards and Samples:
-
Calibration Standards: Prepare a fresh series of calibration standards from this compound powder (e.g., 5, 10, 15, 20, 25, 30, 35 µg/mL) by diluting a freshly made stock solution with the mobile phase.
-
Time Zero (T₀) Sample: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration within the calibration range (e.g., 15 µg/mL). Filter through a 0.45 µm syringe filter.
-
Time Point (Tx) Samples: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a stored aliquot. Prepare a sample for analysis in the same manner as the T₀ sample.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the T₀ and Tx samples.
-
Record the peak area for this compound (retention time is typically around 3.8 minutes under these conditions).
-
-
Data Interpretation:
-
Calculate the concentration of this compound in the T₀ and Tx samples using the regression equation from the calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the T₀ concentration.
-
A common stability threshold is retaining ≥90% of the initial concentration.
-
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | Up to 1 year | |
| Stock Solution in DMSO | -80°C | Up to 2 years |
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound exerts its primary therapeutic effects by bolstering the pentose phosphate pathway (PPP), thereby mitigating the damage caused by hyperglycemic conditions.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Benfotiamine Dosage Calculations in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering benfotiamine in preclinical in vivo research. The following sections detail recommended dosage ranges, administration protocols, and key signaling pathways affected by this compound, supported by data from various animal studies.
Data Presentation: this compound Dosage in Animal Studies
The following tables summarize this compound dosages used in various animal models, providing a starting point for dose selection in new in vivo studies.
Table 1: this compound Dosage in Mouse Models
| Indication | Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings |
| Diabetic Cardiomyopathy | FVB | Intraperitoneal (i.p.) | 100 mg/kg/day | Not Specified | 14 days | Rescued cardiomyocyte contractile dysfunction.[1][2] |
| Tauopathy (Neuroprotection) | P301S Transgenic | Dietary Admixture | Not Specified | Chow | Chronic | Activated the Nrf2/ARE pathway and was neuroprotective. |
| Diabetic Ischemic Limb | Streptozotocin-induced diabetic mice | Oral Gavage | 100 mg/kg/day | 200 mM hydroxypropyl-β-cyclodextrin | 14 days | Accelerated healing of ischemic limbs.[3] |
| Cognitive Improvement | C57BL/6J | Oral Gavage | 200 mg/kg/day | 2% carboxymethylcellulose | 2 weeks | Improved cognition and ameliorated stress-induced behaviors.[4] |
| Gene Expression Analysis | C57BL/6 | Oral Gavage | 1250 mg/kg (single dose) | 1% carboxymethyl cellulose in glycerol:water (60:40) | 3 hours | Assessed gene expression changes.[5] |
Table 2: this compound Dosage in Rat Models
| Indication | Strain | Administration Route | Dosage | Vehicle | Duration | Key Findings |
| Diabetic Neuropathy | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Relieved inflammatory and neuropathic pain. |
| Endotoxin-induced Uveitis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Reduced ocular inflammation. |
| Alzheimer's-like Disease | Streptozotocin-induced | Oral Gavage | 150 mg/kg/day | 2% carboxymethylcellulose | 7 days | Reversed cognitive impairment. |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is practically insoluble in water, which necessitates the use of a solubilizing agent for oral gavage.
Protocol 1: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
-
-
Procedure:
-
Prepare a 200 mM solution of HP-β-CD in sterile water.
-
Suspend this compound powder in the HP-β-CD solution to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 25 mg/mL).
-
Homogenize the solution at 4°C until the this compound is fully dissolved.
-
Administer the solution via oral gavage using an appropriately sized feeding needle.
-
Protocol 2: Suspension in Carboxymethylcellulose (CMC)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Sterile water or saline
-
-
Procedure:
-
Prepare a 1-2% (w/v) solution of CMC in sterile water or saline.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring to create a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
-
Administer the suspension via oral gavage.
-
General Protocol for Oral Gavage in Mice
-
Animal Restraint: Firmly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Volume: The volume administered should not exceed 10 mL/kg body weight.
-
Observation: Monitor the animal for any signs of distress during and after the procedure.
Preparation of this compound for Intraperitoneal (i.p.) Injection
While less common in the literature for this compound, i.p. administration is a viable route.
-
Vehicle Selection: A common vehicle for i.p. injections is sterile saline (0.9% NaCl). For compounds with poor water solubility, co-solvents such as DMSO or PEG300 can be used, but their concentrations should be minimized to avoid toxicity. A typical vehicle for poorly soluble compounds might be 10% DMSO, 40% PEG300, and 50% saline.
-
Preparation:
-
Dissolve the this compound in the chosen vehicle to the desired concentration.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Restrain the animal, exposing the abdomen.
-
Insert the needle (25-27 gauge for mice) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly. The maximum recommended volume for an i.p. injection in a mouse is 10 mL/kg.
-
Signaling Pathways and Visualization
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in diabetic complications and inflammation.
Advanced Glycation End Products (AGE) Formation Pathway
This compound activates the enzyme transketolase, a key enzyme in the pentose phosphate pathway. This activation shunts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that lead to the formation of harmful advanced glycation end products (AGEs). By reducing the accumulation of AGEs, this compound mitigates cellular damage and dysfunction associated with hyperglycemia.
Caption: this compound's effect on the AGE pathway.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB is a master regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Caption: this compound's inhibition of the NF-κB pathway.
Arachidonic Acid Pathway
This compound can also modulate the arachidonic acid (AA) metabolic pathway. It has been shown to inhibit the activation of cytosolic phospholipase A2 (cPLA2), which is responsible for releasing arachidonic acid from membrane phospholipids. This leads to a reduction in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Caption: this compound's modulation of the Arachidonic Acid pathway.
References
- 1. This compound accelerates the healing of ischaemic diabetic limbs in mice through protein kinase B/Akt-mediated potentiation of angiogenesis and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of this compound in a Sporadic Alzheimer’s-Like Disease Rat Model: Insights into Insulin Signaling and Cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Benfotiamine Targets in Tissue Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and analysis of key molecular targets of Benfotiamine in tissue samples. This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated therapeutic potential in various conditions, primarily through its influence on glucose metabolism and downstream signaling pathways. This document outlines the core scientific background, detailed experimental protocols, and data presentation strategies to facilitate research and development in this area.
Scientific Background
This compound primarily acts by increasing the levels of intracellular thiamine diphosphate, a crucial cofactor for the enzyme transketolase. This activation of transketolase enhances the pentose phosphate pathway, leading to a reduction in the accumulation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[1] Beyond this primary mechanism, this compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation, including:
-
Nuclear Factor-kappa B (NF-κB): A key regulator of inflammatory responses.
-
Protein Kinase B (Akt): A central node in cell survival and metabolic pathways.
-
Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2: Crucial for cell proliferation and differentiation.
The following sections provide detailed protocols for the immunohistochemical detection of these key targets in tissue sections.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effect of this compound on its molecular targets.
Table 1: Effect of this compound on Advanced Glycation End Products (AGEs)
| Study Type | Model/Population | Tissue/Sample | Treatment Group | Outcome Measure | Result | Reference |
| Clinical Trial | Patients with Type 1 Diabetes | Red Blood Cells | This compound | Intracellular N-epsilon-(carboxymethyl)lysine (CML) | ↓ 40% reduction | [2] |
| Clinical Trial | Patients with Type 1 Diabetes | Red Blood Cells | This compound | Intracellular methylglyoxal-derived AGEs | ↓ ~70% reduction | [2] |
| Clinical Trial | Patients with aMCI or mild AD | Blood | This compound | Blood AGEs | Significantly reduced increase (p = 0.044) |
Table 2: Effect of this compound on Protein Kinase B (Akt) Phosphorylation
| Study Type | Model | Tissue | Treatment Group | Outcome Measure | Result | Reference |
| Preclinical | Sporadic Alzheimer's-like rat model | Entorhinal Cortex | This compound | p-Akt (Ser473) | ↓ 67.9% decrease in STZ-induced increase (p = 0.001) | |
| Preclinical | Type 2 Diabetes model (OLETF rats) | Liver | This compound (100 mg/kg) | p-Akt (S473) | ↑ Significant increase (p < 0.001) vs. control | |
| Preclinical | Type 2 Diabetes model (OLETF rats) | Liver | This compound (200 mg/kg) | p-Akt (S473) | ↑ Significant increase (p < 0.01) vs. control |
Table 3: Effect of this compound on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
| Study Type | Model | Tissue | Treatment Group | Outcome Measure | Result | Reference |
| Preclinical | Sporadic Alzheimer's-like rat model | Hippocampus | This compound | p-ERK1/2 (Thr202/Tyr204) | ↑ 73.13% increase in STZ-induced increase (p = 0.01) vs. This compound alone |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key this compound targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunohistochemical Staining of Transketolase (TKT)
Application: To detect the expression of transketolase, a primary target of this compound, in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit polyclonal anti-Transketolase antibody (e.g., Abcam ab233179, Novus Biologicals NBP1-87441) diluted in blocking buffer (e.g., 1:2500 - 1:5000).
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse slides in 100% ethanol (2 x 5 minutes).
-
Immerse slides in 95% ethanol (1 x 5 minutes).
-
Immerse slides in 70% ethanol (1 x 5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with 5% Normal Goat Serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted anti-Transketolase antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining of Advanced Glycation End Products (AGEs)
Application: To detect the accumulation of AGEs, a key downstream consequence of pathways inhibited by this compound, in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit polyclonal anti-AGE antibody (e.g., Thermo Fisher Scientific PA5-34531) diluted in blocking buffer.
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure: Follow the same steps as outlined in Protocol 1 , substituting the primary antibody with the anti-AGE antibody at the manufacturer's recommended dilution.
Protocol 3: Immunohistochemical Staining of Phospho-Akt (Ser473)
Application: To detect the activated form of Akt, a key signaling molecule modulated by this compound, in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0 (antibody dependent)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit monoclonal anti-Phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060) diluted in blocking buffer (e.g., 1:100-1:400).
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure: Follow the same steps as outlined in Protocol 1 , using the appropriate antigen retrieval buffer and primary antibody dilution as recommended by the antibody manufacturer.
Protocol 4: Immunohistochemical Staining of NF-κB p65
Application: To detect the p65 subunit of NF-κB, a key inflammatory transcription factor influenced by this compound, in FFPE tissue sections. Nuclear translocation is indicative of activation.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit polyclonal anti-NF-κB p65 antibody (e.g., Novus Biologicals NBP1-96139) diluted in blocking buffer.
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure: Follow the same steps as outlined in Protocol 1 , substituting the primary antibody with the anti-NF-κB p65 antibody at the manufacturer's recommended dilution.
Protocol 5: Immunohistochemical Staining of Phospho-ERK1/2 (Thr202/Tyr204)
Application: To detect the activated (phosphorylated) form of ERK1/2, a key MAPK signaling molecule modulated by this compound, in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0 or Tris/EDTA buffer, pH 9.0 (antibody dependent)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit polyclonal anti-Phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Invitrogen 36-8800) diluted in blocking buffer.
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure: Follow the same steps as outlined in Protocol 1 , using the appropriate antigen retrieval buffer and primary antibody dilution as recommended by the antibody manufacturer.
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for immunohistochemistry.
References
Application Notes and Protocols: Gene Expression Analysis in Cells Treated with Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant interest for its potential therapeutic applications in a range of conditions, particularly those associated with hyperglycemia and oxidative stress, such as diabetic complications and neurodegenerative diseases.[1][2][3][4][5] Its mechanism of action involves the modulation of several key signaling pathways, leading to altered gene expression profiles that counteract pathological processes. These pathways include the inhibition of advanced glycation end-product (AGE) formation, activation of the pentose phosphate pathway (PPP), and regulation of inflammatory and antioxidant responses.
This document provides detailed application notes and protocols for researchers investigating the effects of this compound on gene expression. It includes summaries of key signaling pathways, quantitative data on gene expression changes, and step-by-step experimental protocols for cell culture, RNA analysis, and gene expression quantification.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by influencing multiple intracellular signaling cascades. Understanding these pathways is crucial for designing and interpreting gene expression studies.
Pentose Phosphate Pathway (PPP) and Glycolytic Shunt
This compound enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway. This activation shunts excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pathways that lead to the formation of detrimental advanced glycation end-products (AGEs). This redirection of metabolic flux is a primary mechanism by which this compound mitigates hyperglycemic damage.
This compound's activation of the Pentose Phosphate Pathway.
Nuclear Factor erythroid 2-related factor 2 (Nrf2) Antioxidant Response
This compound has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).
Activation of the Nrf2 antioxidant pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Inflammatory Pathway
This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, this compound can suppress the activation of NF-κB, thereby downregulating the expression of its target genes, such as TNF-α, IL-6, and COX-2.
Inhibition of the NF-κB inflammatory pathway by this compound.
Quantitative Data on Gene Expression Changes
The following tables summarize the observed changes in gene expression in cells treated with this compound from various studies.
Table 1: Upregulated Genes Following this compound Treatment
| Gene | Cell Type/Model | Fold Change/Observation | Pathway | Reference |
| NQO1 | Wild-type Mouse Embryonic Fibroblasts | Significant Increase | Nrf2/ARE | |
| HO-1 | Wild-type Mouse Embryonic Fibroblasts | Significant Increase | Nrf2/ARE | |
| GCLM | Wild-type Mouse Embryonic Fibroblasts | Significant Increase | Nrf2/ARE | |
| MnSOD | LPS-stimulated BV-2 microglia | >3-fold increase | Antioxidant Defense | |
| Catalase | LPS-stimulated BV-2 microglia | ~2-fold increase | Antioxidant Defense | |
| Catalase | Endothelial Progenitor Cells | Increased Expression | Oxidative Stress Resistance |
Table 2: Downregulated Genes Following this compound Treatment
| Gene | Cell Type/Model | Fold Change/Observation | Pathway | Reference |
| NOX4 | Human Myotubes (normo- and hyperglycemic) | -2.6 to -3.1 Fold Change | Oxidative Stress | |
| MDK | Human Myotubes (normo- and hyperglycemic) | -3.2 to -3.3 Fold Change | Growth Factor | |
| COX-2 | LPS-stimulated BV-2 microglia | Inhibition of expression | Inflammation | |
| TNF-α | LPS-stimulated BV-2 microglia | Suppression of production | Inflammation | |
| IL-6 | LPS-stimulated BV-2 microglia | Suppression of production | Inflammation | |
| FasL | Endothelial Progenitor Cells | Attenuated Expression | Apoptosis | |
| Bim-el | Endothelial Progenitor Cells | Attenuated Expression | Apoptosis |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on gene expression. Specific parameters may need to be optimized for different cell types and experimental conditions.
Experimental Workflow Overview
General workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 50, 100, 250 µM). A vehicle control (medium with the same concentration of solvent) should be included.
-
Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24 hours). The incubation time should be optimized based on the specific genes and pathways of interest.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA Integrity Check: Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers specific to the target genes and at least one housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or a probe-based master mix).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 4: Microarray Analysis
-
RNA Quality Control: Ensure high-quality RNA with a RIN (RNA Integrity Number) > 7.0 as determined by a Bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize first- and second-strand cDNA from the total RNA. In vitro transcribe the cDNA to generate cRNA, incorporating a fluorescent label (e.g., cyanine-3 or cyanine-5).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.
-
Washing and Scanning: After hybridization, wash the microarray chip to remove non-specifically bound cRNA and scan it using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: Process the raw image data to quantify the signal intensity for each probe. Perform background correction, normalization, and statistical analysis to identify differentially expressed genes between this compound-treated and control samples. Gene set enrichment analysis (GSEA) can be used to identify affected biological pathways.
Conclusion
This compound is a potent modulator of gene expression, influencing key pathways involved in metabolism, oxidative stress, and inflammation. The protocols and information provided in this document offer a comprehensive guide for researchers investigating the molecular mechanisms of this compound. By employing these methodologies, scientists can further elucidate the therapeutic potential of this promising compound in a variety of disease contexts.
References
Application Notes and Protocols for Measuring Thiamine Levels in Tissues Following Benfotiamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential nutrient critical for energy metabolism and neuronal function.[1][2] Its active form, thiamine diphosphate (ThDP or TPP), serves as a vital coenzyme for key enzymes in carbohydrate and amino acid metabolism.[3][4] Benfotiamine, a synthetic, lipid-soluble derivative of thiamine, demonstrates significantly higher bioavailability compared to water-soluble thiamine salts upon oral administration.[5] This enhanced absorption leads to higher plasma and tissue concentrations of thiamine, making this compound a compound of interest for treating thiamine deficiency and managing complications associated with conditions like diabetes mellitus.
Following oral intake, this compound is dephosphorylated in the intestine to the lipophilic S-benzoylthiamine, which is readily absorbed into the bloodstream. It is then converted to thiamine, which is subsequently phosphorylated to its active forms, primarily ThDP. These application notes provide detailed protocols for the administration of this compound to animal models and the subsequent quantification of thiamine and its phosphate esters (thiamine monophosphate, ThMP; and thiamine diphosphate, ThDP) in various tissues.
Metabolic Pathway of this compound
This compound is a prodrug that is metabolically converted into thiamine and its active phosphate esters. The pathway involves initial dephosphorylation followed by hydrolysis and subsequent phosphorylation by intracellular kinases.
Caption: Metabolic conversion of this compound to active thiamine diphosphate.
Data Presentation: Thiamine Derivatives in Tissues
Oral administration of this compound leads to a significant and rapid increase in thiamine and its phosphates in peripheral tissues like blood and liver, but its effect on the brain is less pronounced.
Table 1: Thiamine Derivative Levels in Mice After a Single Oral Dose of this compound (100 mg/kg)
| Time (hours) | Tissue | Thiamine (pmol/mg protein) | ThMP (pmol/mg protein) | ThDP (pmol/mg protein) |
| 0 | Blood | 0.02 ± 0.01 | 0.14 ± 0.02 | 3.3 ± 0.3 |
| Liver | 1.8 ± 0.3 | 0.4 ± 0.1 | 10.9 ± 0.9 | |
| Brain | 1.1 ± 0.1 | 0.3 ± 0.0 | 5.2 ± 0.3 | |
| 0.5 | Blood | 1.4 ± 0.5 | 2.0 ± 0.2 | 3.8 ± 0.3 |
| 1 | Blood | 10.3 ± 2.6 | 1.7 ± 0.2 | 4.9 ± 0.4 |
| Liver | 13.5 ± 2.4 | 1.1 ± 0.2 | 16.4 ± 1.5 | |
| Brain | 1.2 ± 0.1 | 0.4 ± 0.0 | 5.0 ± 0.3 | |
| 2 | Blood | 16.4 ± 4.1 | 1.3 ± 0.1 | 8.8 ± 1.0 |
| Liver | 4.3 ± 0.8 | 0.5 ± 0.1 | 12.3 ± 0.9 | |
| Brain | 1.2 ± 0.1 | 0.3 ± 0.0 | 5.2 ± 0.2 | |
| 4 | Blood | 10.3 ± 2.2 | 1.0 ± 0.1 | 15.5 ± 1.5 |
| Brain | 1.1 ± 0.1 | 0.3 ± 0.0 | 5.4 ± 0.3 | |
| 6 | Blood | 6.8 ± 1.2 | 0.8 ± 0.1 | 12.5 ± 1.1 |
| Data are presented as mean ± SEM. |
Table 2: Thiamine Derivative Levels in Mice After Chronic (14-day) Oral Administration of this compound (100 mg/kg/day)
| Treatment | Tissue | Thiamine (pmol/mg protein) | ThMP (pmol/mg protein) | ThDP (pmol/mg protein) |
| Control | Liver | 1.9 ± 0.2 | 0.4 ± 0.0 | 11.8 ± 0.7 |
| Brain | 1.2 ± 0.1 | 0.3 ± 0.0 | 5.6 ± 0.2 | |
| This compound | Liver | 3.0 ± 0.3 | 0.6 ± 0.1 | 14.7 ± 0.9 |
| Brain | 1.3 ± 0.1 | 0.3 ± 0.0 | 5.8 ± 0.2 | |
| Animals were sacrificed 24 hours after the last administration. Data are presented as mean ± SEM. |
Experimental Workflow
The overall process for measuring tissue thiamine levels involves several key stages, from animal preparation to final data analysis.
Caption: Workflow for tissue thiamine analysis after this compound dosing.
Detailed Experimental Protocols
Protocol 1: Animal Dosing and Tissue Collection
This protocol describes the oral administration of this compound to mice and subsequent tissue harvesting.
5.1 Materials
-
This compound powder
-
200 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Surgical tools for dissection
-
Cryovials
-
Liquid nitrogen
-
Animal scale
5.2 Procedure
-
Preparation of Dosing Solution: this compound is poorly soluble in water. To prepare a homogenous solution for oral gavage, dissolve this compound in a 200 mM HP-β-CD solution to a final concentration that allows for a 100 mg/kg dose in a volume of approximately 100-200 µL per mouse. Vortex thoroughly.
-
Animal Dosing: Acclimatize animals according to institutional guidelines. Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to administer. Administer the solution via oral gavage. For control animals, administer an equivalent volume of the HP-β-CD vehicle.
-
Time Points: For pharmacokinetic studies, euthanize animals at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 6 hours). For chronic studies, administer daily for a set period (e.g., 14 days) and euthanize 24 hours after the final dose.
-
Tissue Collection: At the designated time point, euthanize the animal via an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
-
Blood Collection: Collect whole blood via cardiac puncture into EDTA-coated tubes. Protect samples from light and place on ice immediately.
-
Tissue Harvesting: Rapidly dissect the desired tissues (e.g., liver, brain, kidney, muscle). Rinse tissues briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and place in pre-weighed, labeled cryovials.
-
Sample Storage: Immediately snap-freeze all samples in liquid nitrogen. Store at -80°C until analysis to ensure the stability of thiamine and its esters.
Protocol 2: Tissue Homogenization and Extraction
This protocol uses acid precipitation to extract thiamine vitamers from tissue samples.
5.1 Reagents
-
Perchloric acid (PCA), ~10% (v/v) or Trichloroacetic acid (TCA), 10% (w/v)
-
Ultrapure water
5.2 Procedure
-
Preparation: Keep all samples and reagents on ice throughout the procedure.
-
Homogenization:
-
For solid tissues (liver, brain, etc.), add 10-15 volumes of ice-cold 10% PCA or TCA to the pre-weighed frozen tissue (e.g., 1 mL acid per 100 mg tissue).
-
For whole blood, add an equal volume of ice-cold 10% PCA or TCA (1:1 v/v).
-
-
Homogenize the tissue thoroughly using a mechanical homogenizer (e.g., Potter-Elvehjem or bead-based homogenizer) until no visible tissue fragments remain.
-
Protein Precipitation: Incubate the homogenate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 - 15,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the thiamine and its phosphate esters. Be careful not to disturb the protein pellet.
-
Storage: The resulting extract can be used immediately for analysis or stored at -80°C.
Protocol 3: Quantification by HPLC with Fluorescence Detection
This is the most common method for quantifying thiamine derivatives. It involves the pre-column oxidation of thiamine and its esters to highly fluorescent thiochrome derivatives.
5.1 Materials & Reagents
-
Thiamine, ThMP, and ThDP standards
-
Tissue extract (from Protocol 2)
-
Potassium ferricyanide [K₃Fe(CN)₆] solution (e.g., 1% in 15% NaOH)
-
HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~435-450 nm)
-
Reversed-phase C18 or C16 amide column
-
Mobile phase (e.g., a mixture of potassium phosphate buffer and an organic solvent like methanol or acetonitrile)
5.2 Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of thiamine, ThMP, and ThDP in the same acid used for extraction (PCA or TCA).
-
Derivatization:
-
To an aliquot (e.g., 150 µL) of each standard, control, and tissue extract, add an equal volume (150 µL) of freshly prepared alkaline potassium ferricyanide solution.
-
Vortex immediately for 10-15 seconds. The reaction is very fast.
-
-
Injection: Inject a fixed volume (e.g., 20-50 µL) of the derivatized sample onto the HPLC column within a few minutes of derivatization.
-
Chromatographic Separation: Elute the thiochrome derivatives using an isocratic or gradient mobile phase. The different phosphate esters will separate based on their polarity.
-
Detection & Quantification: Detect the fluorescent thiochrome peaks. Calculate the concentration of each vitamer in the samples by comparing their peak areas or heights to the standard curve.
-
Normalization: Normalize the final concentration to the initial tissue weight or the protein concentration of the homogenate.
Mechanism of Action Pathway
This compound exerts protective effects, particularly in hyperglycemic conditions, by increasing ThDP levels, which enhances the activity of the enzyme transketolase. This shunts excess glycolytic intermediates into the pentose phosphate pathway (PPP), thereby preventing the activation of major pathways of hyperglycemic damage.
Caption: this compound blocks pathways of hyperglycemic damage via transketolase.
References
- 1. news-medical.net [news-medical.net]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discover new content like: this compound raises the blood level of thiamine pyrophosphate (TPP) at VitaNet [vitanetonline.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clinical Trial Design for Benfotiamine Efficacy
Audience: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Benfotiamine is a synthetic, lipid-soluble precursor of thiamine (Vitamin B1). Its enhanced bioavailability compared to water-soluble thiamine salts allows for the achievement of higher intracellular concentrations of the active coenzyme, thiamine diphosphate (TDP).[1][2] This characteristic has positioned this compound as a therapeutic candidate for conditions linked to thiamine deficiency or metabolic dysfunction, notably diabetic complications and neurodegenerative diseases like Alzheimer's.[1][3][4] The primary rationale for its use stems from its ability to counteract the biochemical consequences of high glucose levels, particularly the formation of Advanced Glycation End Products (AGEs). These application notes provide a framework for designing robust clinical trials to evaluate the efficacy of this compound.
2.0 Mechanism of Action
This compound's therapeutic effects are primarily mediated by its active metabolite, TDP. After oral administration, this compound is converted to S-benzoylthiamine, which is readily absorbed and then hydrolyzed to thiamine. Thiamine is subsequently phosphorylated to form TDP, a critical cofactor for the enzyme transketolase.
In hyperglycemic states, excess glucose shunts through alternative metabolic pathways, leading to the production of damaging byproducts. This compound enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP). This activation redirects the precursors of AGEs, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from harmful pathways and into the benign PPP. By inhibiting the formation of AGEs and reducing oxidative stress, this compound mitigates damage to nerves and blood vessels.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. This compound And Glycation - Life Extension [lifeextension.com]
Application Notes and Protocols for the Identification of Benfotiamine Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), exhibits enhanced bioavailability compared to its water-soluble counterpart.[1] Its lipophilic nature allows for better absorption and penetration into cells, where it is metabolized to thiamine and its active phosphorylated forms. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and for pharmacokinetic studies in drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of this compound and its metabolites in biological matrices.
This document provides detailed application notes and protocols for the use of mass spectrometry in the analysis of this compound and its primary metabolites: S-benzoylthiamine, thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP).
Metabolic Pathway of this compound
This compound undergoes enzymatic conversion to exert its biological effects. The primary metabolic pathway involves the following steps:
-
Dephosphorylation: this compound is first dephosphorylated by ecto-alkaline phosphatases to form S-benzoylthiamine.
-
Hydrolysis: S-benzoylthiamine is then hydrolyzed by thioesterases within the cell to yield thiamine and benzoic acid.
-
Phosphorylation: Thiamine is subsequently phosphorylated by thiamine pyrophosphokinase to its biologically active form, thiamine diphosphate (TDP), with thiamine monophosphate (TMP) as an intermediate.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and its metabolites from various studies. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Method Performance for this compound and Metabolites
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantification (LLOQ) (nmol/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| This compound | 5.00–500.00 ng/mL | 5.00 ng/mL | - | - | - | [1] |
| Thiamine | 1.563 - 100 | 1.563 | ≤15.9 | ≤11.1 | 105.3 | [2] |
| Thiamine Monophosphate (TMP) | 3.125 - 200 | 3.125 | ≤15.9 | ≤11.1 | 102.7 | [2] |
| Thiamine Diphosphate (TDP) | 12 - 4870 | 12 | 3.5 | 7.6 | 99 | [3] |
| Thiamine Diphosphate (TDP) | 15.625 - 1000 | 15.625 | ≤15.9 | ≤11.1 | 103.7 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| This compound | 467.18 | 122.10 | Positive | |
| S-benzoylthiamine | 369.1 | 122.1 (Proposed) | Positive | - |
| Thiamine | 265.1 | 122.2 | Positive | |
| Thiamine Monophosphate (TMP) | 345.1 | 122.1 | Positive | |
| Thiamine Diphosphate (TDP) | 425.1 | 121.85 | Positive | |
| Thiamine-d3 (Internal Standard) | 268.1 | 122.1 | Positive | - |
| Thiamine Diphosphate-d3 (TDP-d3) (Internal Standard) | 428.1 | 121.85 | Positive |
Experimental Protocols
Sample Preparation: Extraction of this compound and Metabolites from Human Plasma
This protocol is adapted from methods for thiamine and its phosphate esters.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS) working solution (e.g., Thiamine-d3 and TDP-d3 in water)
-
10% (w/v) Trichloroacetic acid (TCA) solution, ice-cold
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for method development):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Refer to Table 2. Collision energies and other compound-specific parameters should be optimized for each analyte.
Conclusion
The protocols and data presented provide a comprehensive guide for the identification and quantification of this compound and its key metabolites using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers and professionals in the field of drug development and metabolic research. The provided methods can be adapted and optimized for specific instrumentation and biological matrices to achieve reliable and reproducible results.
References
- 1. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, this compound and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
Application Note: Flow Cytometry Analysis of Cellular Responses to Benfotiamine Treatment
Introduction
Benfotiamine, a lipid-soluble synthetic derivative of thiamine (Vitamin B1), has garnered significant interest in biomedical research due to its enhanced bioavailability compared to its water-soluble counterpart.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[3][4] A primary mechanism of this compound involves the modulation of metabolic pathways to reduce the formation of harmful advanced glycation end-products (AGEs).[1] AGEs contribute to cellular damage by generating reactive oxygen species (ROS) and activating pro-inflammatory signaling cascades, such as the NF-κB pathway. By inhibiting AGE formation, this compound helps mitigate oxidative stress and inflammation, processes implicated in a range of pathological conditions.
Flow cytometry is a powerful, high-throughput technology ideal for dissecting the complex cellular effects of therapeutic compounds like this compound. This technique allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. Key cellular processes that can be modulated by this compound and are readily measurable by flow cytometry include apoptosis (programmed cell death), cell cycle progression, and intracellular ROS levels. This application note provides detailed protocols for utilizing flow cytometry to analyze these critical cellular responses following this compound treatment.
Key Applications
-
Apoptosis Analysis: Quantify the pro- or anti-apoptotic effects of this compound by differentiating between live, early apoptotic, late apoptotic, and necrotic cell populations. This compound has been shown to inhibit apoptosis in certain contexts, such as in endothelial cells cultured in high glucose.
-
Cell Cycle Analysis: Determine the impact of this compound on cell proliferation by measuring the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Some studies suggest this compound can influence cell proliferation, for instance by inducing G1 arrest in specific leukemia cells.
-
Reactive Oxygen Species (ROS) Detection: Directly measure the antioxidant effect of this compound by quantifying the levels of intracellular ROS. This compound is known to reduce oxidative stress by activating the transketolase enzyme in the pentose phosphate pathway, which enhances the production of the antioxidant cofactor NADPH.
Signaling Pathway Modulated by this compound
This compound primarily acts by inhibiting the formation of AGEs, which are ligands for the Receptor for Advanced Glycation End-products (RAGE). The AGE-RAGE interaction activates downstream signaling pathways, notably the NF-κB pathway, leading to increased oxidative stress (ROS production) and inflammation, which can culminate in apoptosis. This compound interrupts this cascade at an early stage.
Experimental Workflow Overview
The general workflow for analyzing cellular responses to this compound involves cell culture and treatment, followed by staining with specific fluorescent dyes and subsequent analysis on a flow cytometer.
Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed and culture cells to the desired confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and wash once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. Gently vortex. d. Incubate for 15-20 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation & Harvesting: Culture, treat, and harvest approximately 1-2 x 10⁶ cells per sample as described in Protocol 1.
-
Fixation: a. Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes. b. Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. c. Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.
-
Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 1 mL of PI/RNase A staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA histogram and calculate phase percentages.
Protocol 3: Intracellular ROS Detection using DCFDA
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent (DCF) upon oxidation by ROS.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium or PBS
-
Positive control (e.g., H₂O₂ or Pyocyanin)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound and controls as described previously.
-
Probe Loading: a. Harvest the cells and wash once with warm serum-free medium or PBS. b. Resuspend the cells in warm serum-free medium containing the DCFH-DA probe (a starting concentration of 10-20 µM is recommended, but should be optimized for the cell line). c. Incubate for 30 minutes at 37°C in the dark.
-
Final Preparation: a. Wash the cells once with PBS to remove excess probe. b. Resuspend the final cell pellet in cold PBS.
-
Flow Cytometry: Analyze immediately on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel (~525 nm). Record the mean fluorescence intensity (MFI) for each sample.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between control and treated groups.
Table 1: Hypothetical Apoptosis Analysis Data
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 2.0 ± 0.4 |
| This compound (50 µM) | 94.1 ± 1.8 | 2.8 ± 0.6 | 1.6 ± 0.3 | 1.5 ± 0.3 |
| This compound (100 µM) | 95.3 ± 1.5 | 2.1 ± 0.4 | 1.4 ± 0.2 | 1.2 ± 0.2 |
| Positive Control | 45.2 ± 3.5 | 35.8 ± 2.9 | 15.0 ± 1.8 | 4.0 ± 0.9 |
Data presented as Mean ± SD, n=3. Q1-Q4 refer to quadrants on an Annexin V vs. PI dot plot.
Table 2: Hypothetical Cell Cycle Analysis Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.4 ± 2.8 | 22.1 ± 1.9 | 12.5 ± 1.5 |
| This compound (50 µM) | 68.2 ± 3.1 | 20.5 ± 2.0 | 11.3 ± 1.3 |
| This compound (100 µM) | 72.9 ± 3.5 | 16.8 ± 1.8 | 10.3 ± 1.1 |
| Positive Control | 25.1 ± 2.2 | 15.3 ± 1.7 | 59.6 ± 3.8 |
Data presented as Mean ± SD, n=3.
Table 3: Hypothetical ROS Detection Data
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 15,430 ± 980 | 1.00 |
| This compound (50 µM) | 11,250 ± 750 | 0.73 |
| This compound (100 µM) | 8,160 ± 620 | 0.53 |
| Positive Control (H₂O₂) | 89,750 ± 5100 | 5.82 |
Data presented as Mean ± SD, n=3.
References
- 1. news-medical.net [news-medical.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Benfotiamine in Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the effects of benfotiamine on endothelial cells. Detailed protocols for key assays are included to facilitate research into the therapeutic potential of this compound in conditions associated with endothelial dysfunction, such as diabetes and atherosclerosis.
Introduction
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated significant protective effects on endothelial cells, particularly under conditions of high glucose and oxidative stress.[1] Its mechanism of action involves the activation of the enzyme transketolase, which shunts excess glycolytic metabolites into the pentose phosphate pathway.[1] This redirection helps to mitigate the formation of detrimental advanced glycation end products (AGEs), reduce intracellular oxidative stress, and inhibit the pro-inflammatory NF-κB signaling pathway.[1][2] These actions collectively contribute to the preservation of endothelial function.
This document outlines experimental workflows and detailed protocols to assess the efficacy of this compound in cellular models of endothelial dysfunction.
Key Signaling Pathways
This compound's protective effects on endothelial cells are primarily mediated through three interconnected pathways:
-
Inhibition of Advanced Glycation End Product (AGE) Formation: In hyperglycemic conditions, excess glucose can non-enzymatically react with proteins and lipids, forming AGEs. AGEs bind to their receptor (RAGE) on endothelial cells, triggering a cascade of inflammatory and pro-oxidant signals. This compound, by activating transketolase, reduces the substrate availability for AGE formation.[3]
-
Reduction of Oxidative Stress: The overproduction of reactive oxygen species (ROS) is a hallmark of endothelial dysfunction. This compound's enhancement of the pentose phosphate pathway increases the production of NADPH, a crucial cofactor for the antioxidant enzyme glutathione reductase, thereby bolstering the cell's antioxidant capacity.
-
Inhibition of NF-κB Signaling: The AGE-RAGE interaction and increased ROS can activate the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, promoting vascular inflammation. This compound has been shown to suppress NF-κB activation.
Signaling Pathway Diagrams
Caption: this compound's role in the AGE-RAGE pathway.
Caption: this compound's impact on oxidative stress.
Caption: this compound's inhibition of NF-κB signaling.
Experimental Workflow
A typical experimental workflow to study the effects of this compound on endothelial cells is as follows:
Caption: General experimental workflow.
Data Presentation
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Type | HUVEC | HUVEC | HUVEC | HUVEC |
| Inducer of Dysfunction | Normal Glucose (5.6 mM) | High Glucose (28 mM) | High Glucose (28 mM) | High Glucose (28 mM) |
| This compound Conc. | 0 µM | 0 µM | 50 µM | 100 µM |
| Incubation Time | 24-72 hours | 24-72 hours | 24-72 hours | 24-72 hours |
Note: Concentrations and incubation times should be optimized for specific cell lines and experimental goals. A this compound concentration of 150 µM has also been reported in the literature.
Table 2: Summary of Expected Quantitative Outcomes
| Assay | Endpoint Measured | Expected Outcome with this compound |
| MTT Assay | Cell Viability (%) | Increased viability in high glucose |
| DCFH-DA Assay | ROS Levels (Fluorescence Intensity) | Decreased fluorescence in high glucose |
| AGEs ELISA | AGEs Concentration (ng/mL) | Decreased AGEs in high glucose |
| Western Blot | p-p65/p65 Ratio | Decreased ratio in high glucose |
| eNOS Activity Assay | NO Production (pmol/mg protein) | Increased activity in high glucose |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
High glucose medium (e.g., 28 mM D-glucose)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound and/or high glucose as per your experimental design (see Table 1). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 492-570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Treated endothelial cells in a 24-well or 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium (pre-warmed)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: After treatment as described in your experimental design, remove the treatment medium and wash the cells once with serum-free medium.
-
DCFH-DA Loading: Prepare a working solution of 10-25 µM DCFH-DA in pre-warmed serum-free medium. Add the working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement (Plate Reader): Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Measurement (Microscopy): Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a standard FITC filter.
Protocol 3: Quantification of Advanced Glycation End Products (AGEs)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative measurement of AGEs in cell culture supernatants or cell lysates. This assay typically employs a competitive inhibition enzyme immunoassay technique.
Materials:
-
AGEs ELISA Kit (commercially available kits are recommended, e.g., from Cell Biolabs, Cloud-Clone Corp.)
-
Cell culture supernatants or cell lysates from treated cells
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates according to the ELISA kit manufacturer's instructions.
-
Assay Execution: Follow the specific protocol provided with the commercial ELISA kit. This generally involves:
-
Adding standards and samples to the antibody-pre-coated microplate.
-
Adding a detection reagent (e.g., HRP-conjugated antibody).
-
Incubating the plate.
-
Washing the plate to remove unbound components.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the AGE concentration in your samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot for NF-κB Activation
Principle: Western blotting is used to detect the levels of total and phosphorylated NF-κB p65 subunit. An increase in the ratio of phosphorylated p65 (p-p65) to total p65 indicates NF-κB activation.
Materials:
-
Treated endothelial cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65 and anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Load 20-40 µg of total protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of p-p65 to total p65.
Protocol 5: Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
Principle: eNOS activity is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline. This is a radiometric assay that provides a direct measure of enzyme activity. Alternatively, colorimetric assay kits that measure nitric oxide (NO) production, a downstream product of eNOS activity, are available.
Materials:
-
eNOS Activity Assay Kit (commercially available, e.g., from Cayman Chemical, Abcam, Sigma-Aldrich)
-
Cell lysates from treated endothelial cells
-
Scintillation counter (for radiometric assay) or microplate reader (for colorimetric assay)
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's protocol. This typically involves homogenization in a specific buffer.
-
Assay Execution: Follow the detailed protocol provided with the commercial kit. This generally includes:
-
Incubating the cell lysate with the reaction mixture containing L-arginine (radiolabeled or non-radiolabeled) and necessary cofactors (e.g., NADPH, calmodulin).
-
Stopping the reaction.
-
For radiometric assays, separating L-[³H]citrulline from L-[³H]arginine using resin.
-
For colorimetric assays, measuring the absorbance of the final product.
-
-
Measurement:
-
Radiometric: Quantify L-[³H]citrulline using a scintillation counter.
-
Colorimetric: Read the absorbance at the specified wavelength (e.g., 540 nm).
-
-
Calculation: Determine the eNOS activity based on the amount of citrulline or NO produced per unit of protein per unit of time.
References
Troubleshooting & Optimization
How to improve Benfotiamine solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of benfotiamine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a lipid-soluble thiamine derivative with very low solubility in aqueous solutions at neutral or acidic pH.[1] Its solubility is significantly influenced by the solvent and pH. The table below summarizes its solubility in various common solvents.
Table 1: Solubility of this compound in Various Solvents | Solvent | Reported Solubility | Notes | Citations | | :--- | :--- | :--- | :--- | | Water (neutral/acidic pH) | 0.67 mg/mL to <2.3 mg/mL | Sparingly soluble at pH ≤ 7.0. Sonication is often required to aid dissolution.[2][3][4][5] | | Water (alkaline pH) | Readily soluble | Soluble at pH ≥ 8.0. A 0.1 M ammonium hydroxide solution can dissolve ~1 mg/mL. | | Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | this compound is highly soluble in DMSO. | | Ethanol (EtOH) | < 2.83 mg/mL | Slightly soluble. | | Oils / Organic Solvents | Practically Insoluble | Insoluble in solvents like octanol, benzene, chloroform, and mineral oil. |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound is a synthetic S-acyl derivative of thiamine. Although it contains a phosphate group, the benzoyl group gives the molecule a lipophilic (fat-soluble) character, leading to its poor solubility in water, especially at a physiological pH of around 7.4.
Q3: How does pH impact the aqueous solubility of this compound?
A3: The pH of the aqueous medium is a critical factor. This compound is sparingly soluble in acidic to neutral conditions (pH ≤ 7.0) but becomes readily soluble in alkaline conditions (pH ≥ 8.0). This is because the phosphate group carries two negative charges at an alkaline pH, increasing its interaction with water molecules. For analytical purposes, a small amount of concentrated HCl has been used to dissolve the drug in water.
Q4: What are the primary methods to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the solubility and dissolution rate of this compound:
-
Solid Dispersion: This involves dispersing this compound in a matrix of hydrophilic polymers like Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl Methylcellulose (HPMC). This technique can significantly enhance the dissolution rate.
-
pH Adjustment: Increasing the pH of the aqueous solution to 8.0 or higher will increase its solubility.
-
Complexation with Cyclodextrins: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that encapsulate the lipophilic this compound molecule, rendering it soluble in water.
-
Co-solvency: Using a mixture of solvents can improve solubility. A common system for in vivo studies involves a combination of DMSO, PEG300, Tween-80, and saline.
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and bioavailability.
-
Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced solubility and dissolution rates.
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in my aqueous buffer (pH 7.4) for an in vitro cell culture experiment.
-
Cause: this compound has very low solubility at neutral pH.
-
Solution 1 (Use of Co-solvent): Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 50 mg/mL). Then, dilute this stock solution into your cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Solution 2 (Cyclodextrin Complexation): Prepare the this compound solution using a sterile aqueous solution of a biocompatible cyclodextrin, such as HP-β-CD. (See Experimental Protocol 2). This avoids the use of organic solvents.
Problem 2: I prepared a this compound solution using a co-solvent system for an in vivo study, but the drug precipitated upon addition of saline.
-
Cause: The final solvent mixture may not have sufficient solubilizing capacity for the target concentration, or the components were mixed in the wrong order.
-
Solution: Follow a sequential addition protocol. First, dissolve the this compound in a strong organic solvent like DMSO. Next, add other co-solvents such as PEG300 and surfactants like Tween-80, ensuring the solution is clear after each addition. Finally, add the aqueous component (saline or water) slowly while mixing. This method ensures the drug remains in solution throughout the preparation process. (See Experimental Protocol 3).
Problem 3: I need to increase the dissolution rate of this compound for an oral formulation study.
-
Cause: The poor aqueous solubility of this compound leads to a slow dissolution rate, which can limit oral absorption.
-
Solution: The solid dispersion technique is highly effective for this purpose. Creating a solid dispersion of this compound with a hydrophilic polymer like PVP K-30 can dramatically increase its dissolution rate compared to the pure drug. (See Experimental Protocol 1).
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion via Kneading Method
This protocol describes how to enhance the dissolution rate of this compound by creating a solid dispersion with PVP K-30.
-
Weighing: Accurately weigh this compound and PVP K-30 in a desired drug-to-polymer mass ratio (e.g., 1:1, 1:2, 1:4). A 1:4 ratio has shown excellent results.
-
Mixing: Place the powders in a glass mortar and mix them thoroughly.
-
Kneading: Gradually add a small amount of purified water to the powder mixture and knead thoroughly for 30 minutes to form a consistent paste.
-
Drying: Spread the paste on a tray and dry it in a hot air oven at 50°C for 24 hours.
-
Sizing: Scrape the dried solid dispersion, grind it, and pass it through a suitable sieve (e.g., #40 mesh) to obtain a uniform powder.
-
Storage: Store the final product in a desiccator until further use.
Table 2: Dissolution Profile of this compound-PVP K-30 Solid Dispersion (SD)
| Formulation | Drug:Polymer Ratio | Medium | Time (min) | Cumulative Drug Release (%) | Citation |
|---|---|---|---|---|---|
| Pure this compound | - | Acidic Buffer (pH 1.2) | 50 | 36.63% | |
| Physical Mixture | 1:4 | Acidic Buffer (pH 1.2) | 50 | 41.63% |
| Solid Dispersion | 1:4 | Acidic Buffer (pH 1.2) | 50 | 99.72% | |
Protocol 2: Solubilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is suitable for preparing a this compound solution for oral administration in animal studies, avoiding harsh organic solvents.
-
Prepare Cyclodextrin Solution: Prepare a 200 mM solution of HP-β-CD in purified water.
-
Add this compound: Add the desired amount of this compound powder to the HP-β-CD solution.
-
Dissolve: Stir the mixture vigorously at room temperature until a homogenous, clear solution is obtained. Sonication may be used to facilitate dissolution. The resulting solution contains this compound as an inclusion complex.
Protocol 3: Preparation of an Injectable this compound Formulation for In Vivo Experiments
This protocol describes the preparation of a this compound solution using a co-solvent system suitable for parenteral administration in research animals.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: To prepare a 1 mL final solution at 2.5 mg/mL, perform the following steps sequentially:
-
Take 100 µL of the 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline as the final vehicle and mix to achieve a homogenous solution.
-
-
Use Promptly: It is recommended to prepare this working solution freshly on the day of use.
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement method.
References
- 1. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound | TargetMol [targetmol.com]
Preventing Benfotiamine precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benfotiamine in cell culture. Our aim is to help you prevent precipitation and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1).[1][2] It is used in cell culture to study its potential therapeutic effects, which include antioxidant and anti-inflammatory properties.[2][3] Researchers use it to investigate its impact on various cellular processes and signaling pathways, particularly in the context of diabetic complications, neurodegenerative diseases, and inflammation.[1]
Q2: What are the solubility properties of this compound?
A2: this compound is sparingly soluble in water at neutral or acidic pH but its solubility increases in alkaline conditions (pH ≥ 8.0). It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in ammonium hydroxide. There are conflicting reports on its solubility in DMSO, with some sources indicating a lower solubility of less than 4.66 mg/mL and others stating it is much higher, at or above 50 mg/mL. This variability may be due to the purity of both the this compound and the DMSO used. Using fresh, anhydrous DMSO is recommended to achieve the best dissolution.
Q3: Why does this compound precipitate in my cell culture medium?
A3: this compound precipitation in cell culture media, which typically has a physiological pH of around 7.2-7.4, is most often due to its low aqueous solubility at this pH. When a concentrated stock solution of this compound (usually in DMSO) is diluted into the aqueous environment of the culture medium, the this compound can fall out of solution. Other factors that can contribute to precipitation in cell culture media include temperature shifts, evaporation leading to increased solute concentration, and chemical interactions with other media components like salts.
Q4: What is the proposed mechanism of action for this compound in cells?
A4: It is believed that this compound, which has a hydrophilic phosphate group, is dephosphorylated at the cell surface by ecto-phosphatases to form S-benzoylthiamine. This more lipophilic compound can then cross the cell membrane. Once inside the cell, S-benzoylthiamine is converted to thiamine by thioesterases. Thiamine is then phosphorylated to its active form, thiamine pyrophosphate (TPP), which is a crucial coenzyme in metabolic pathways. This compound has been shown to modulate several signaling pathways, including inhibiting NF-κB activation and affecting the ERK1/2 and JNK1/2 pathways.
Troubleshooting Guide: Preventing this compound Precipitation
This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: this compound precipitates immediately upon addition to the cell culture medium.
Possible Causes:
-
High Stock Solution Concentration: The concentration of your this compound stock solution in DMSO may be too high, leading to rapid precipitation upon dilution in the aqueous medium.
-
Inadequate Mixing: Insufficient mixing when adding the stock solution to the medium can create localized high concentrations of this compound, causing it to precipitate.
-
Low Temperature of Medium: Adding a concentrated stock to cold medium can decrease the solubility of this compound.
Solutions:
-
Optimize Stock Concentration: While some sources suggest a high solubility in DMSO, it is safer to start with a more conservative stock concentration (e.g., 10-20 mM). You can perform a solubility test by preparing serial dilutions of your stock in your specific cell culture medium to determine the highest concentration that remains in solution.
-
Improve Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the medium while gently swirling or vortexing the medium.
-
Avoid adding the stock solution directly to the cell monolayer. Instead, add it to the bulk of the medium.
-
-
Pre-dilution in Serum: If you are using a serum-containing medium, you can try to pre-dilute the this compound stock in a small volume of warm serum before adding it to the rest of the medium. The proteins in the serum can help to stabilize the this compound and prevent precipitation.
Issue: this compound solution is cloudy or precipitates over time in the incubator.
Possible Causes:
-
Exceeded Solubility Limit: The final concentration of this compound in the medium may be too high for long-term stability at 37°C.
-
Media Evaporation: Evaporation of water from the culture plates or flasks in the incubator can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.
-
pH Shift in Medium: The metabolic activity of the cells can cause the pH of the medium to decrease over time. This compound is less soluble at acidic pH, which could lead to precipitation.
-
Interaction with Media Components: Although less common, this compound or its parent compound thiamine can potentially interact with other components in the media, such as certain salts or amino acids, leading to the formation of insoluble complexes.
Solutions:
-
Determine the Optimal Working Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound for your specific cell type and experimental endpoint. This will minimize the risk of precipitation.
-
Maintain Proper Humidity in the Incubator: Ensure that the water pan in your incubator is filled with sterile water to maintain high humidity and minimize evaporation from your culture vessels.
-
Monitor and Control Media pH: Use a buffered medium (e.g., with HEPES) if your cells produce a large amount of acidic waste products. Regularly changing the medium can also help to maintain a stable pH.
-
Filter Sterilization: After preparing your this compound-containing medium, you can filter-sterilize it using a 0.22 µm filter. This can remove any small, pre-existing precipitates that could act as nucleation sites for further precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Addition of this compound to Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being preferable for sensitive cell lines).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
-
Mix the final solution gently but thoroughly by pipetting up and down or by inverting the tube several times.
-
Replace the existing medium in your cell culture plates or flasks with the freshly prepared this compound-containing medium.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water (pH < 8.0) | < 2.3 mg/mL (sparingly soluble) | , |
| Water (pH ≥ 8.0) | Readily soluble | |
| DMSO | < 4.66 mg/mL to ≥ 50 mg/mL | ,, |
| Ethanol | < 2.83 mg/mL | |
| 0.1 M Ammonium Hydroxide | ~1 mg/mL | |
| 5% TFA | 6 mg/mL |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference(s) |
| Most cell lines | 0.5% | |
| Sensitive or primary cells | ≤ 0.1% |
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Troubleshooting inconsistent results in Benfotiamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benfotiamine. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the bioavailability of this compound in our animal studies. What could be the contributing factors?
A1: Inconsistent bioavailability of this compound can stem from several factors. This compound is a lipid-soluble thiamine derivative, and its absorption is generally superior to water-soluble thiamine salts.[1][2][3][4] However, variability can be introduced by:
-
Formulation and Administration: this compound is not readily soluble in water.[5] The choice of vehicle for oral administration is critical. Using an appropriate solubilizing agent, such as forming inclusion complexes with hydroxypropyl-β-cyclodextrin, can significantly improve absorption and reduce inter-animal variability.
-
Dietary Interactions: The composition of the diet can influence the absorption of lipophilic compounds. The presence of fats can enhance absorption. Ensure that the feeding schedule and diet composition are standardized across all experimental groups.
-
Gastrointestinal Health: The health of the gastrointestinal tract of the animals can impact absorption. Conditions such as inflammation or alterations in gut microbiota could potentially affect the passive diffusion of this compound across the intestinal lining.
-
Metabolism: Once absorbed, this compound is converted to S-benzoylthiamine and then to thiamine. Individual differences in the activity of the enzymes responsible for this conversion, such as thioesterases, could lead to variable levels of active thiamine and its phosphate derivatives.
Q2: Our in vitro experiments with this compound are showing conflicting results in reducing advanced glycation end-products (AGEs). What are the potential reasons for this?
A2: Inconsistent effects on AGEs in vitro can be a source of frustration. Here are some potential reasons and troubleshooting steps:
-
Cell Culture Conditions: High glucose concentrations are often used to induce AGE formation in cell culture. Ensure that the glucose concentration is consistent and that the cells are incubated for a sufficient duration to allow for measurable AGE accumulation.
-
This compound Concentration and Stability: The concentration of this compound used is crucial. Some studies have shown that lower concentrations (e.g., 10 or 25 µM) may not be sufficient to increase transketolase activity in certain cell types. Additionally, the stability of this compound in the culture medium over the course of the experiment should be considered. Thiamine and its derivatives can be sensitive to factors like pH, temperature, and the presence of certain ions.
-
Mechanism of Action: this compound primarily acts by activating the enzyme transketolase, which diverts glycolytic intermediates away from pathways that lead to AGE formation. The expression and basal activity of transketolase can vary between different cell lines, potentially influencing the observed effect of this compound.
-
Direct vs. Indirect Antioxidant Effects: this compound has been shown to have direct antioxidant properties, which can contribute to the reduction of oxidative stress and subsequent AGE formation. However, its primary mechanism is through the activation of the pentose phosphate pathway. It is important to assess both pathways to understand the complete picture.
Q3: We are not observing the expected neuroprotective effects of this compound in our rodent models of neurodegenerative disease. What could be going wrong?
A3: The neuroprotective effects of this compound can be influenced by several experimental parameters. Here are some key considerations:
-
Blood-Brain Barrier Penetration: While this compound increases thiamine levels in peripheral tissues significantly, its ability to increase thiamine levels in the brain has been a subject of some debate. Some studies have shown increased brain thiamine levels after chronic administration, while others have not observed this with acute treatment. The duration of treatment is a critical factor.
-
Dosage and Duration: Chronic treatment with this compound appears to be more effective in demonstrating neuroprotective effects. For instance, an 8-week treatment in a mouse model of Alzheimer's disease showed enhanced spatial memory and reduced amyloid plaques.
-
Cofactor Availability: The enzymatic activity of transketolase, which is enhanced by this compound, is dependent on thiamine pyrophosphate (TPP). The synthesis of TPP from thiamine requires magnesium as a cofactor. Ensure that the diet of the animals provides adequate levels of magnesium.
-
Specific Pathological Model: The efficacy of this compound may vary depending on the specific neurodegenerative disease model being used. Its mechanisms, such as reducing AGEs and suppressing GSK3 activity, may be more relevant in certain pathological contexts.
Troubleshooting Guides
Issue: Inconsistent Transketolase Activity Measurement
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysate Preparation | Ensure complete cell lysis to release intracellular transketolase. Use a lysis buffer with protease inhibitors to prevent enzyme degradation. |
| Incorrect Substrate Concentration | The assay relies on the conversion of substrates like ribose-5-phosphate and xylulose-5-phosphate. Ensure that substrate concentrations are not limiting and are consistent across all samples. |
| Cofactor Deficiency in Assay Buffer | The assay requires thiamine pyrophosphate (TPP) and magnesium ions. Add sufficient concentrations of both to the reaction mixture. |
| Inaccurate Protein Quantification | Normalize transketolase activity to the total protein concentration of the cell lysate. Use a reliable protein quantification method like the Bradford or BCA assay. |
Issue: High Variability in Advanced Glycation End-product (AGE) Quantification
| Potential Cause | Troubleshooting Step |
| Interference from other Fluorescent Compounds | When using fluorescence-based AGE assays, be aware of potential interference from other endogenous or exogenous fluorescent molecules. Use appropriate blanks and controls. |
| Inconsistent Sample Preparation | For tissue or cell samples, ensure consistent homogenization and extraction procedures. For plasma or serum samples, minimize freeze-thaw cycles. |
| Antibody Specificity in ELISA | If using an ELISA-based method, ensure the primary antibody is specific for the type of AGE you are interested in (e.g., CML, CEL). Validate the antibody's specificity. |
| Variability in Glycating Agent | If inducing AGE formation in vitro, ensure the concentration and purity of the glycating agent (e.g., glucose, methylglyoxal) are consistent. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Thiamine after Oral Administration of this compound vs. Thiamine Hydrochloride in Healthy Volunteers
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) |
| t1/2 (h) | 2.5 ± 0.2 | 2.0 ± 0.8 |
| Cmax (µg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 |
| AUC0-24 (µg·h·L-1) | 1763.1 ± 432.7 | 182.0 ± 93.8 |
| Relative Bioavailability of Thiamine (%) | 1147.3 ± 490.3 | - |
| Data from Luo et al. |
Table 2: Pharmacokinetic Parameters of Thiamine Diphosphate in Erythrocytes after Oral Administration
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (220 mg) |
| AUC0-24 (µg·h·L-1) | 3212.4 ± 740.7 | 881.8 ± 316.2 |
| Relative Bioavailability of Thiamine Diphosphate (%) | 392.1 ± 114.8 | - |
| Data from Luo et al. |
Experimental Protocols
Protocol 1: Measurement of Transketolase Activity in Cell Lysates
This protocol is adapted from methodologies described in studies investigating the effects of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 0.1 mM thiamine pyrophosphate (TPP)
-
Substrate solution: 10 mM ribose-5-phosphate, 10 mM xylulose-5-phosphate
-
Coupling enzyme solution: 1 U/mL triosephosphate isomerase, 1 U/mL glycerol-3-phosphate dehydrogenase
-
NADH solution: 10 mM
-
96-well microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells with an appropriate volume of cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay.
-
-
Transketolase Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of reaction buffer
-
10 µL of cell lysate (diluted to a consistent protein concentration)
-
10 µL of substrate solution
-
10 µL of coupling enzyme solution
-
10 µL of NADH solution
-
-
Incubate the plate at 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30 minutes using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Normalize the activity to the amount of protein in the lysate (e.g., µmol/min/mg protein).
-
Protocol 2: Quantification of Advanced Glycation End-products (AGEs) using Fluorescence Spectroscopy
This protocol provides a general method for measuring total fluorescent AGEs.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Fluorometer
Procedure:
-
Sample Preparation (Plasma/Serum):
-
Dilute plasma or serum samples 1:50 in PBS.
-
-
Sample Preparation (Tissue Homogenate):
-
Homogenize tissue samples in ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Precipitate proteins by adding an equal volume of 20% TCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with 10% TCA and then with ethanol:ether (1:1).
-
Resuspend the pellet in PBS.
-
-
Fluorescence Measurement:
-
Transfer the prepared samples to a quartz cuvette or a black 96-well plate.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Express the results as arbitrary fluorescence units (AFU).
-
Normalize the fluorescence intensity to the protein concentration of the sample if necessary.
-
Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Workflow for measuring AGEs in this compound experiments.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 4. karger.com [karger.com]
- 5. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benfotiamine for In Vitro Success
Welcome to the technical support center for optimizing benfotiamine concentration in your in vitro studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine in vitro?
A1: this compound is a lipid-soluble synthetic precursor of thiamine (Vitamin B1).[1][2] Its increased lipophilicity allows for better penetration of cellular membranes compared to the water-soluble thiamine hydrochloride.[2] Once inside the cell, this compound is converted to thiamine, which is then phosphorylated to its active form, thiamine diphosphate (TDP). TDP is an essential cofactor for enzymes in the pentose phosphate pathway and the Krebs cycle.[1][3]
Q2: What is the primary mechanism of action of this compound in vitro?
A2: this compound's primary mechanism involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway. This activation helps to redirect excess glucose metabolites away from harmful pathways that lead to the formation of Advanced Glycation End Products (AGEs), which are implicated in cellular damage. Additionally, this compound has been shown to exhibit direct antioxidant properties and modulate various signaling pathways, including NF-κB, GSK-3β, and Akt.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: Based on published literature, a common starting concentration range for this compound in in vitro studies is between 10 µM and 250 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For example, concentrations of 50-100 µM have been shown to increase transketolase activity in bovine aortic endothelial cells, while concentrations as low as 25-50 µM have shown protective effects in neuroblastoma cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has low solubility in water. A common solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For some applications, this compound can be dissolved in a solution of 200 mM hydroxypropyl-β-cyclodextrin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Culture Medium | This compound has limited aqueous solubility. The concentration may be too high for the culture medium. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure thorough mixing after adding to the medium. Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin if DMSO is not suitable for your experiment. |
| No Observable Effect | The concentration of this compound may be too low. The incubation time may be insufficient for cellular uptake and conversion to active metabolites. The cell type may be resistant to the effects of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM). Conduct a time-course experiment to determine the optimal incubation period. Verify the expression of relevant targets (e.g., transketolase) in your cell line. |
| High Cell Death (Cytotoxicity) | The concentration of this compound is too high. The solvent (e.g., DMSO) concentration is toxic to the cells. | Determine the IC50 value of this compound for your cell line using a cytotoxicity assay (e.g., MTT, see protocol below). Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent control in your experiments. |
| Inconsistent or Irreproducible Results | Instability of this compound in the culture medium over long incubation periods. Variability in cell seeding density. | Prepare fresh this compound dilutions for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. Ensure consistent cell seeding and handling procedures. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Cytotoxicity Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for identifying the appropriate non-toxic concentration range for your experiments.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a high-concentration DMSO stock. Create a serial dilution to obtain a range of 2X concentrations (e.g., 2 µM to 1000 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a vehicle control (medium with the highest concentration of DMSO used). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the negative control. Plot the percentage of viability against the this compound concentration and determine the IC50 value.
Protocol 2: Measurement of Intracellular Thiamine and Thiamine Diphosphate (TDP) by HPLC
This protocol allows for the quantification of intracellular thiamine and its active form, TDP, to confirm the uptake and metabolism of this compound.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Potassium ferricyanide solution
-
Sodium hydroxide (NaOH)
-
Thiamine and TDP standards
Procedure:
-
Cell Harvesting: After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Protein Precipitation: Add 500 µL of 10% TCA to each well/dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer the supernatant to a new tube. To 100 µL of the supernatant, add 10 µL of potassium ferricyanide solution and 10 µL of 1 M NaOH to oxidize thiamine and TDP to their fluorescent thiochrome derivatives.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiochrome derivatives using a reversed-phase C18 column with an appropriate mobile phase gradient.
-
Detection: Detect the fluorescent compounds using a fluorescence detector with an excitation wavelength of ~375 nm and an emission wavelength of ~435 nm.
-
Quantification: Prepare standard curves for thiamine and TDP and quantify their concentrations in the samples based on the peak areas.
Protocol 3: In Vitro Assay for Advanced Glycation End Products (AGEs)
This protocol provides a method to assess the inhibitory effect of this compound on the formation of AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or another reducing sugar
-
This compound
-
Phosphate buffer (pH 7.4)
-
96-well black plates
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing BSA (10 mg/mL) and glucose (0.5 M) in phosphate buffer.
-
This compound Treatment: Add different concentrations of this compound to the reaction mixtures. Include a control group without this compound.
-
Incubation: Incubate the plate at 37°C for 7 days in a humidified chamber.
-
Fluorescence Measurement: After incubation, measure the formation of fluorescent AGEs using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated groups to the control group to determine the percentage of AGE inhibition. Alternatively, commercial ELISA-based AGE assay kits can be used for more specific quantification.
Visualizations
References
Identifying and minimizing Benfotiamine degradation in experimental setups
Welcome to the technical support center for benfotiamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine?
This compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1). Its higher lipophilicity allows for greater bioavailability compared to the water-soluble thiamine hydrochloride, as it can more easily pass through cell membranes.[1] Once inside the cell, this compound is converted into biologically active thiamine diphosphate (TDP), a critical coenzyme in glucose metabolism.[1]
Q2: What are the primary factors that can cause this compound degradation in my experiments?
This compound's stability is influenced by several factors, including:
-
pH: Like its precursor thiamine, this compound is more stable in acidic conditions and degrades in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to UV light can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can cause chemical degradation.
-
Solvent: The choice of solvent can impact the stability and solubility of this compound.
Q3: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
Yes, inconsistent results can be a sign of this compound degradation. If the compound degrades in your culture medium or stock solutions, the effective concentration will be lower than intended, leading to variability in your experimental outcomes. It is crucial to ensure the stability of this compound under your specific experimental conditions.
Q4: How can I prepare a stable stock solution of this compound?
This compound is sparingly soluble in water and most organic solvents. For a stable stock solution, dissolve this compound in dimethyl sulfoxide (DMSO) or a slightly alkaline aqueous solution such as 0.1 M ammonium hydroxide. It is recommended to prepare fresh stock solutions and store them at -20°C for short-term use. For longer-term storage, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.
Q5: What are the known degradation products of this compound?
During forced degradation studies, several degradation products can be formed. While specific quantitative data is limited in publicly available literature, the degradation pathways likely involve the hydrolysis of the phosphate ester and the thioester bond, leading to the formation of thiamine and benzoic acid, among other related substances.
Troubleshooting Guide: Identifying and Minimizing this compound Degradation
This guide provides a structured approach to troubleshoot potential this compound degradation issues in your experiments.
Problem: Low or no biological effect observed at expected concentrations.
| Potential Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound. 2. Quantify the concentration of the new stock solution using a validated HPLC method. 3. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Degradation in experimental medium | 1. Assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C). 2. Analyze samples of the medium containing this compound at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC to determine the rate of degradation. 3. If significant degradation is observed, consider preparing fresh working solutions more frequently or adjusting the pH of the medium if biologically permissible. |
| Incorrect initial concentration | 1. Verify the purity of the this compound standard used. 2. Re-calculate the required mass for your stock solution. 3. Confirm the concentration of your stock solution using a validated analytical method. |
Problem: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent degradation rates | 1. Standardize the preparation of all solutions and media containing this compound. 2. Ensure consistent incubation times and environmental conditions (temperature, light exposure) for all replicates. 3. Use a fresh aliquot of the stock solution for each experiment. |
| Photodegradation | 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light. |
Quantitative Data on this compound Degradation
The following tables summarize representative data from forced degradation studies. These studies are essential for developing stability-indicating analytical methods. The data presented here is illustrative and researchers should perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Data on this compound Degradation under Different Stress Conditions.
| Stress Condition | Time | % Degradation (Illustrative) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 10-15% | Thiamine, Benzoic Acid |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 30-40% | Thiamine, Benzoic Acid, and other related substances |
| Oxidative Degradation (3% H₂O₂) | 24 hours | 20-25% | Oxidized derivatives |
| Thermal Degradation (80°C) | 48 hours | 15-20% | Thermolytic degradation products |
| Photodegradation (UV light) | 24 hours | 25-35% | Photolytic degradation products |
Note: The degradation percentages are illustrative and will vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 50mM ammonium acetate, pH 6.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at different concentrations to generate a calibration curve.
-
Prepare the samples for analysis (including stressed samples from the forced degradation study) by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas.
Visualizations
Signaling Pathways and Experimental Workflows
References
Quality control parameters for research-grade Benfotiamine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with research-grade benfotiamine. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical appearance and solubility characteristics of high-purity research-grade this compound?
A1: Research-grade this compound is typically a white to off-white crystalline powder.[1][2][3] It is a lipid-soluble analog of vitamin B1.[4][5] Its solubility profile is as follows:
-
Soluble in: Dimethyl sulfoxide (DMSO) and ammonium hydroxide.
-
Slightly soluble in: Water. For analytical purposes, a small amount of hydrochloric acid may be required to completely dissolve the compound in water.
Q2: What are the key quality control parameters to check on a Certificate of Analysis (CoA) for research-grade this compound?
A2: A comprehensive CoA for research-grade this compound should include the following parameters:
-
Assay (Purity): Typically specified as ≥98.0% by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation through methods like HPLC (matching retention time with a reference standard) or Mass Spectrometry (MS) to verify the molecular structure.
-
Loss on Drying: Should generally be ≤1.50%.
-
Heavy Metals: A common limit is ≤20 ppm.
-
Related Substances/Impurities: Limits for specific impurities such as thiamine (≤0.1%), chloride (≤0.053%), and sulfate (≤0.011%) may be specified. Benzoic acid should not be detectable.
Q3: How should research-grade this compound be stored to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the solid powder at -20°C, which can ensure stability for several years. For shorter periods, storage at 4°C is also acceptable. It should be stored in a cool, dry place in well-closed containers.
Q4: What analytical methods are commonly used to assess the purity of this compound?
A4: The most prevalent and reliable method for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). UV-Vis spectrophotometry can also be used for quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for identity confirmation and purity analysis.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The purity of the this compound lot may be lower than specified, or it may have degraded.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound sample using a validated HPLC method. Compare the results with the specifications on the Certificate of Analysis.
-
Check for Degradation: Degradation can be indicated by the appearance of additional peaks in the HPLC chromatogram. Ensure that the material has been stored correctly.
-
Confirm Identity: Use a method like LC-MS to confirm that the material is indeed this compound and not a related compound.
-
Issue 2: Difficulty dissolving this compound in aqueous solutions for in vitro assays.
-
Possible Cause: this compound has limited solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO. This stock solution can then be diluted into your aqueous experimental medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: For some applications, slight acidification of the aqueous solvent may aid in dissolution. However, the stability of this compound at different pH values should be considered.
-
Issue 3: Variability in HPLC results between different labs or runs.
-
Possible Cause: Differences in HPLC method parameters can lead to variations in retention times and peak shapes.
-
Troubleshooting Steps:
-
Standardize the Method: Ensure that all critical HPLC parameters are consistent, including the column type and dimensions, mobile phase composition and pH, flow rate, and detector wavelength.
-
System Suitability: Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and the relative standard deviation of replicate injections.
-
Use a Reference Standard: Always run a certified reference standard of this compound alongside your samples for accurate identification and quantification.
-
Data Presentation
Table 1: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Assay (by HPLC) | ≥98.0% |
| Identity | Conforms to reference standard |
| Loss on Drying | ≤1.50% |
| Heavy Metals | ≤20 ppm |
| Thiamine | ≤0.1% |
| Chloride | ≤0.053% |
| Sulfate | ≤0.011% |
| Benzoic Acid | Not detectable |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace Smart RP 18 (250 x 4.6 mm, 5 µ) | C18 (150 x 4.6 mm, 5 µ) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Acetonitrile: 50mM Ammonium acetate buffer (pH 6.0) (60:40 v/v) | Buffer: Methanol (80:20 v/v) | Acetonitrile: Methanol: Water: 0.1% OPA (40:20:35:5 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 245 nm | 244 nm | 249 nm |
| Retention Time | ~2.74 min | Not Specified | ~3.84 min |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol is a generalized example based on published methods.
-
Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., Acetonitrile: 50mM Ammonium acetate buffer, pH 6.0, in a 60:40 v/v ratio). Filter and degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve in the mobile phase to obtain a stock solution. Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 10 µg/ml.
-
Preparation of Sample Solution: Accurately weigh about 10 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detector: UV at 245 nm.
-
Column Temperature: Ambient or controlled at 40°C.
-
-
Procedure: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample solution to that in the standard solution.
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
This protocol is based on a published method.
-
Solvent Preparation: Use deionized water with a small amount of concentrated HCl to aid dissolution.
-
Preparation of Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the solvent to prepare a stock solution (e.g., 100 µg/mL).
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to cover a concentration range of 4-24 µg/mL.
-
Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax), which is approximately 245 nm.
-
Analysis of Sample: Prepare a solution of the this compound sample of a known concentration within the calibration range. Measure its absorbance at 245 nm.
-
Calculation: Determine the concentration of the sample solution from the calibration curve.
Mandatory Visualizations
Caption: General workflow for quality control testing of research-grade this compound.
References
Addressing Benfotiamine stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on addressing the stability challenges of benfotiamine in long-term experimental settings. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, detailed experimental protocols, and visual representations of relevant biological pathways to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a synthetic, lipid-soluble derivative of thiamine (Vitamin B1) with enhanced bioavailability.[1][2] Its stability is a critical factor in long-term experiments, as degradation can lead to a decrease in the effective concentration of the active compound, potentially impacting experimental outcomes and data reproducibility. This compound is known to be susceptible to degradation under certain conditions, such as exposure to alkaline pH, heat, and oxidizing agents.[3][4]
Q2: What are the primary factors that influence this compound's stability in solution?
A2: The main factors affecting this compound stability in solution are:
-
pH: this compound is more stable in acidic to neutral conditions and is unstable in alkaline solutions.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, freezing is recommended.
-
Light: Although not as significant as pH and temperature, prolonged exposure to light may contribute to degradation. It is good practice to protect this compound solutions from light.
-
Oxidizing agents: this compound can be degraded by oxidizing agents. The presence of such agents in experimental media should be considered.
Q3: How should I prepare and store this compound stock solutions for long-term use?
A3: For optimal stability, prepare high-concentration stock solutions in a suitable solvent and store them under appropriate conditions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. It is also soluble in a mixture of ethanol and water with the addition of HCl to aid dissolution.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, stock solutions can be stable for at least one to two years.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Direct dissolution in cell culture medium is generally not recommended due to this compound's poor aqueous solubility, especially at the neutral pH of most media. This can lead to precipitation and an inaccurate final concentration. It is best to first dissolve it in a solvent like DMSO and then dilute it into the pre-warmed medium.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Cloudiness or visible particulate matter in the culture medium after adding this compound.
-
Crystalline structures observed under the microscope.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions at neutral pH. | Prepare a concentrated stock solution in DMSO. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent toxicity. |
| High Final Concentration | The desired final concentration of this compound in the medium exceeds its solubility limit. | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test before conducting your experiment. |
| Incorrect Dilution Method | Rapidly adding a cold, concentrated stock solution to the medium can cause the compound to "crash out" of solution. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| Interaction with Media Components | Components in the serum or basal medium may interact with this compound, leading to the formation of insoluble complexes. | If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. You can also test different basal media formulations to see if the issue persists. |
Issue 2: Suspected Degradation of this compound During a Long-Term Experiment
Symptoms:
-
Inconsistent or diminishing biological effects of this compound over time.
-
Unexpected changes in cell behavior or morphology.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis at Physiological pH | This compound can undergo hydrolysis in the aqueous environment of the cell culture medium, which is typically buffered around pH 7.4. | Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound. |
| Thermal Degradation | Prolonged incubation at 37°C can lead to the gradual degradation of this compound. | While incubation at 37°C is necessary for cell culture, minimize the time the stock solution is kept at room temperature or 37°C during preparation. |
| Oxidative Degradation | Components in the medium or cellular metabolic processes may generate reactive oxygen species that can degrade this compound. | Consider the addition of a suitable antioxidant to the medium if it does not interfere with the experimental objectives. |
| Photodegradation | Exposure to light, especially UV rays from the cell culture hood, can contribute to degradation. | Protect this compound-containing media from light by using amber-colored flasks or wrapping them in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
To aid dissolution, the solution can be gently warmed (not to exceed 37°C) and sonicated.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method. The specific parameters may need to be optimized for your equipment and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Forced Degradation Study (Stress Testing): To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting this compound solutions to various stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Key Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various disease processes. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Metabolic conversion of this compound to its active form, thiamine pyrophosphate (TPP).
Caption: Overview of key signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Stability in Cell Culture
References
- 1. Thiamine and this compound improve cognition and ameliorate GSK-3β-associated stress-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
Benfotiamine Animal Study Preparation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for preparing and administering benfotiamine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine (Vitamin B1)?
A1: this compound is a synthetic, lipid-soluble derivative of thiamine.[1][2] Its higher lipid solubility enhances its bioavailability, allowing for better absorption through the intestinal lining and more efficient transport across cellular membranes compared to the water-soluble thiamine.[1][3] Once absorbed, the body converts this compound into active forms of thiamine, such as thiamine pyrophosphate (TPP).[3] This results in significantly higher plasma concentrations of thiamine than an equivalent dose of standard thiamine.
Q2: What are the primary challenges when preparing this compound for animal studies?
A2: The main challenge is its poor solubility. This compound is practically insoluble in water, oil, and most common organic solvents like ethanol and dimethyl sulfoxide (DMSO). This makes preparing a homogenous and stable solution for accurate dosing difficult. Researchers often observe high inter-animal variability in thiamine blood levels if the compound is not properly solubilized.
Q3: What is the recommended vehicle for administering this compound to animals?
A3: Due to its solubility issues, suspending this compound in water alone is not recommended as it can lead to inconsistent dosing. The most effective and commonly cited vehicle is a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD). A 200 mM solution of HP-β-CD has been shown to form inclusion complexes with this compound, creating a homogenous solution suitable for oral gavage and reducing inter-animal variability. Other approaches, such as creating solid dispersions with hydrophilic polymers like PVP K-30, have also been shown to enhance solubility.
Q4: How should this compound solutions be stored and for how long?
A4: Thiamine, the active metabolite of this compound, is sensitive to degradation, particularly in alkaline pH conditions. It is most stable at an acidic pH of around 3. While specific stability data for this compound in HP-β-CD is not extensively detailed, it is best practice to prepare solutions fresh before each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C, protected from light, and used within 24 hours. For longer-term studies involving chronic administration, preparing the compound fresh daily is the safest approach to ensure consistent potency.
Q5: What are the typical dosage ranges for this compound in rodent studies?
A5: Dosages can vary depending on the animal model and the condition being studied. However, a common dosage for oral administration in mice and rats ranges from 100 mg/kg to 150 mg/kg daily. Some studies in patients with type 1 diabetes have used doses of 300 mg/day over extended periods. It is always recommended to consult the literature for dosages used in similar experimental models.
Troubleshooting Guide
Problem: I am seeing high variability in my results between animals after oral gavage.
-
Possible Cause: Inconsistent dosing due to poor solubility. If this compound is merely suspended in water, it can settle quickly, and the material may adhere to the gavage tube, leading to inaccurate dosing.
-
Solution: Ensure this compound is fully solubilized. The recommended method is to use 200 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as a vehicle. Prepare the solution by first mixing the this compound powder with the HP-β-CD solution and then using methods like vortexing or sonication to ensure a homogenous mixture.
Problem: My this compound preparation is not a clear solution. Is this normal?
-
Possible Cause: this compound is virtually insoluble in aqueous solutions without a carrier.
-
Solution: A homogenous solution, rather than a clear one, is the goal when using a carrier like HP-β-CD. If you are using a simple vehicle like water, you will only achieve a suspension, which is not recommended for accurate dosing. If using HP-β-CD, ensure you are using the correct concentration and have allowed adequate time for the inclusion complexes to form. Gentle warming (to ~37°C) and sonication can aid this process.
Problem: The animal struggles excessively during oral gavage.
-
Possible Cause: Improper technique or stress from the procedure. Gavage can be an invasive and stressful method.
-
Solution:
-
Ensure the gavage needle is the correct size for the animal. The tip should be smooth and ball-shaped to prevent injury.
-
Confirm the correct length of insertion by measuring from the corner of the animal's mouth to the last rib.
-
Use proper restraint techniques to immobilize the head and align the esophagus for smooth passage of the needle. Never force the needle if resistance is met.
-
For chronic studies, consider alternative, less invasive methods like dietary administration if the experimental design allows.
-
Problem: I am preparing for an intraperitoneal (IP) injection. What vehicle should I use?
-
Possible Cause: Standard vehicles may not be suitable for IP injection of a poorly soluble compound.
-
Solution: While oral gavage is more common for this compound, if IP injection is required, a sterile suspension must be prepared. The vehicle must be sterile and non-irritating. A common approach for poorly soluble compounds is to use a vehicle like sterile saline (0.9% NaCl) containing a small percentage of a suspending agent such as Tween 80 or carboxymethylcellulose (CMC). It is critical to ensure the particle size of the suspended this compound is small enough to pass through the needle and to minimize irritation at the injection site. All substances for injection should be sterile.
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent/Vehicle | Solubility | Notes | Reference |
| Water (pH < 8.0) | Practically Insoluble | Forms a suspension, not recommended for accurate dosing. | |
| Mineral Oil | Insoluble | Not a suitable vehicle. | |
| Organic Solvents (Ethanol, DMSO, Octanol) | Insoluble | Not effective for creating a stock solution. | |
| 200 mM Hydroxypropyl-β-cyclodextrin | Forms Homogenous Solution | Recommended vehicle for oral gavage; forms inclusion complexes. | |
| PVP K-30 / HPMC | Enhanced Dissolution | Can be used to create solid dispersions to improve solubility. |
Table 2: Examples of this compound Dosages in Animal Studies
| Animal Model | Condition Studied | Route | Dosage | Reference |
| Mice (APP/PS1) | Alzheimer's Disease | Dietary | Not specified, but led to improved cognition. | |
| Mice | General Pharmacokinetics | Oral Gavage | 100 mg/kg | |
| Rats | Neurodegeneration (STZ-induced) | Dietary | 150 mg/kg for 30 days | |
| Rats | Diabetic Neuropathy | Not specified | Not specified, but prevented complications. | |
| Uremic Rats | Peritoneal Dialysis Damage | Intraperitoneal | Not specified, but prevented damage. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
This protocol details the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Calibrated scale
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice)
-
Syringes
Procedure:
-
Calculate Required Volumes and Mass:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume. Dosing volumes should not exceed 10 mL/kg (e.g., a 25g mouse receives a max of 0.25 mL).
-
Calculate the total mass of this compound required based on the desired dose (e.g., 100 mg/kg).
-
Calculate the mass of HP-β-CD needed to prepare a 200 mM solution.
-
-
Prepare the HP-β-CD Vehicle:
-
Accurately weigh the calculated amount of HP-β-CD powder.
-
Dissolve the HP-β-CD in the required volume of sterile water in a sterile conical tube.
-
Vortex until the powder is completely dissolved.
-
-
Solubilize this compound:
-
Accurately weigh the calculated mass of this compound powder.
-
Add the this compound powder directly to the 200 mM HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
For optimal results, place the tube in a bath sonicator for 15-30 minutes to ensure the formation of a homogenous solution.
-
-
Prepare for Administration:
-
Before each gavage, gently vortex the solution to ensure it remains homogenous.
-
Draw the calculated dose volume into a syringe fitted with a proper-sized gavage needle.
-
-
Administration via Oral Gavage:
-
Properly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal should swallow as the tube passes.
-
Do not force the needle. If there is resistance, withdraw and reposition.
-
Once the needle is at the predetermined depth (measured from the mouth to the last rib), slowly administer the compound.
-
Withdraw the needle smoothly along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress.
-
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing a sterile this compound suspension for IP injection. Note: This route is less common for this compound; sterility is paramount.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile suspending agent (e.g., 0.5% w/v sterile carboxymethylcellulose or 0.1% sterile Tween 80)
-
Sterile vials
-
Calibrated scale
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
Procedure:
-
Prepare Sterile Vehicle:
-
In a sterile environment (e.g., a laminar flow hood), prepare the vehicle by mixing the suspending agent with sterile 0.9% saline. For example, to make a 0.5% CMC solution, add 500 mg of sterile CMC to 100 mL of sterile saline.
-
-
Prepare this compound Suspension:
-
Accurately weigh the required amount of this compound powder under sterile conditions.
-
Add the powder to the sterile vehicle.
-
Vortex or sonicate under sterile conditions until a fine, homogenous suspension is achieved. The suspension should be uniform with no large clumps.
-
-
Administration via IP Injection:
-
Gently swirl the suspension before drawing each dose to ensure uniformity.
-
Properly restrain the animal, typically by securing the scruff and exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a sterile needle (bevel up) at a 30-40 degree angle.
-
Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper placement.
-
If aspiration is clear, inject the substance slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or irritation.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for preparing and administering this compound via oral gavage.
References
Technical Support Center: Mitigating Variability in Benfotiamine In Vivo Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize variability and ensure reproducibility in in vivo experiments involving benfotiamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and sources of variability encountered during this compound studies.
Q1: Why am I observing high inter-animal variability in my pharmacokinetic or efficacy results?
A: High variability is a common issue and often stems from several factors related to this compound's physicochemical properties and the experimental design. Key areas to investigate include:
-
Formulation and Solubility: this compound is poorly soluble in water and organic solvents.[1] Inconsistent suspension or incomplete dissolution can lead to variable dosing and absorption between animals.
-
Administration Protocol: The timing of administration relative to the animal's light/dark cycle and feeding schedule can influence gut motility and absorption. Establishing a consistent daily routine is critical.
-
Dietary Interactions: The composition of the animal's diet can impact thiamine status and potentially interact with this compound's absorption and metabolism. For instance, diets high in carbohydrates can increase thiamine requirements.[2][3]
-
Animal Health and Stress: Underlying health issues or stress can alter gastrointestinal function and metabolic rates, contributing to variable outcomes.
Q2: My this compound formulation is difficult to prepare for oral gavage. How can I improve its solubility and ensure a homogenous dose?
A: Due to its poor solubility, preparing this compound in a simple aqueous vehicle is not recommended. To achieve a homogenous and bioavailable solution suitable for oral administration, the use of a solubilizing agent is highly effective. One study successfully used a 200 mM solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a homogenous solution of this compound, which resulted in reasonable inter-animal variability (25% SEM/mean).[1]
Q3: How does food intake affect this compound absorption? Should I be fasting my animals before dosing?
A: Food can influence the absorption of this compound. To standardize experimental conditions and reduce variability, many pharmacokinetic studies in both humans and animals implement a fasting period (e.g., overnight for at least 10 hours) before administration. However, some studies specifically investigate the effects of this compound in a postprandial state, particularly after a meal rich in Advanced Glycation End Products (AGEs), where it has been shown to prevent endothelial dysfunction. The most critical factor is consistency: whether you choose a fasted or fed state, it must be rigorously maintained for all animals in all treatment groups throughout the study.
Q4: I am not observing a significant increase in thiamine levels in the brain tissue of my rodent models. Is this expected?
A: Yes, this is a frequently reported finding. While oral administration of this compound leads to rapid and significant increases in thiamine and its phosphorylated metabolites (ThMP and ThDP) in the blood and peripheral tissues like the liver, it does not readily cross the blood-brain barrier. Multiple studies have shown that even after acute or chronic (14-day) administration, thiamine levels in the brain remain largely unchanged. Longer-term treatments (e.g., 30 days) may be required to see significant increases in brain ThDP concentrations in specific regions like the hippocampus. Researchers investigating this compound for central nervous system applications should be aware of this pharmacokinetic profile and plan for longer treatment durations or use alternative thiamine derivatives if rapid brain uptake is required.
Q5: What are the recommended bioanalytical methods for quantifying this compound's metabolites in biological samples?
A: The most common and reliable method for measuring thiamine and its active metabolites (thiamine monophosphate - TMP, and thiamine diphosphate - TDP) in whole blood, plasma, or tissue homogenates is High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method typically involves the pre-column derivatization of thiamine compounds into highly fluorescent thiochrome derivatives. For greater sensitivity and specificity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also an excellent choice and is becoming more common. An indirect functional assessment of thiamine status can be performed using the erythrocyte transketolase activity (ETKA) assay, which measures the activity of a thiamine-dependent enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic studies to aid in experimental design.
Table 1: Pharmacokinetic Comparison Following Oral Administration of this compound vs. Thiamine Hydrochloride (HCl)
| Parameter | This compound | Thiamine HCl | Fold Increase (this compound) | Reference(s) |
|---|---|---|---|---|
| Relative Bioavailability (Plasma Thiamine) | 1147.3 ± 490.3% | 100% | ~11.5x | |
| Relative Bioavailability (Erythrocyte TDP) | 195.8 ± 33.8% | 100% | ~2.0x | |
| Max Plasma Concentration (Cmax) of Thiamine | ~5x higher | Baseline | ~5x | |
| Area Under the Curve (AUC₀-t) of Plasma Thiamine (µg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | ~9.7x |
| Area Under the Curve (AUC₀-t) of Erythrocyte TDP (µg·h·L⁻¹) | 3212.4 ± 740.7 | 881.8 ± 316.2 | ~3.6x | |
Data are presented as mean ± SD where available. This table highlights the significantly higher bioavailability of thiamine from oral this compound compared to the water-soluble thiamine HCl.
Table 2: Example Dosing Regimens for this compound in Preclinical Models
| Animal Model | Dose | Administration Route | Study Focus | Reference |
|---|---|---|---|---|
| Mice | 100 mg/kg/day | Oral Gavage | Pharmacokinetics | |
| Mice (Diabetic) | 100 mg/kg/day | Dietary Admixture | Diabetic Neuropathy | |
| Rats (Diabetic) | 10 mg/kg or 100 mg/kg/day | Oral Gavage | Diabetic Complications | |
| Blunt Snout Bream (Fish) | 1.425 - 2.85 mg/kg | Dietary Admixture | Glucose Homeostasis | |
| Dogs | 50-250 mg/dog | Oral | Thiamine Deficiency (General) |
| Cats | 10-25 mg/cat | Oral | Thiamine Deficiency (General) | |
Note: Doses for dogs and cats are often given per animal rather than per kg and are for general thiamine deficiency; specific experimental doses may vary.
Experimental Protocols
These protocols provide a starting point for standardizing key experimental procedures.
Protocol 1: Preparation and Oral Administration of this compound in Rodents
This protocol is adapted from methodologies that report improved solubility and consistent results.
-
Vehicle Preparation: Prepare a 200 mM solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, purified water. Stir until fully dissolved.
-
This compound Weighing: Accurately weigh the required amount of this compound powder based on the desired dose (e.g., 100 mg/kg) and the number of animals to be dosed. Account for a small amount of overage (~10%) to ensure sufficient volume.
-
Solubilization: Add the weighed this compound powder to the prepared HP-β-CD vehicle. The final concentration will depend on the dosing volume (typically 5-10 mL/kg for mice).
-
Mixing: Vortex the mixture vigorously and/or sonicate until the this compound is completely dissolved and the solution is clear. A homogenous solution is critical for accurate dosing.
-
Administration: Administer the solution to the animals via oral gavage using an appropriately sized feeding needle. Ensure the administration is performed at the same time each day under consistent feeding conditions (fasted or fed) to minimize variability.
Protocol 2: Quantification of Thiamine and Metabolites in Whole Blood via HPLC-Fluorescence
This protocol outlines the key steps for the most common bioanalytical method.
-
Sample Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA). Keep samples on ice and process or freeze them at -80°C as soon as possible to prevent degradation. Thiamine compounds are labile.
-
Protein Precipitation: To a known volume of whole blood, add an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C).
-
Derivatization to Thiochrome: Collect the supernatant. To convert thiamine and its phosphates to their fluorescent thiochrome derivatives, add an alkaline solution of potassium ferricyanide. Mix and allow the reaction to proceed for a defined period in the dark.
-
Extraction (if necessary): The thiochrome derivatives can be extracted into an organic solvent like isobutanol to concentrate the sample and remove interfering substances.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and methanol.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 360-375 nm and an emission wavelength of 430-450 nm.
-
-
Quantification: Create a standard curve using known concentrations of thiamine, TMP, and TDP standards that have undergone the same sample preparation process. Calculate the concentrations in the unknown samples by comparing their peak areas to the standard curve.
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Inconsistent In Vivo Results
A decision tree for troubleshooting common sources of variability.
Diagram 2: this compound's Mechanism in Mitigating Hyperglycemic Damage
This compound blocks hyperglycemic damage by activating transketolase.
References
- 1. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: The Impact of pH on Benfotiamine Stability and Activity
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is critical for experimental design and data interpretation. This technical support center provides detailed guidance on the impact of pH on the stability and activity of benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of this compound in aqueous solutions?
Q2: How does pH affect the activity of this compound?
A2: The primary activity of this compound is its conversion to the biologically active form, thiamine. This conversion is a two-step process initiated by dephosphorylation to S-benzoylthiamine (S-BT), a reaction catalyzed by alkaline phosphatases. As the name of the enzyme suggests, alkaline phosphatases function optimally in alkaline environments. Therefore, the conversion of this compound to its active form is expected to be more efficient at a higher pH.
Q3: We are observing rapid degradation of our this compound stock solution. What could be the cause?
A3: Rapid degradation of a this compound stock solution is likely due to inappropriate pH and storage conditions. If your stock solution is prepared in a neutral or alkaline buffer (pH ≥ 7), this compound can be enzymatically converted if phosphatases are present, or chemically degrade. For its active metabolite, thiamine, storage at neutral or alkaline pH leads to rapid degradation. To ensure stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) and store them at low temperatures, protected from light. However, be mindful of this compound's lower solubility in acidic conditions.
Q4: Can I use a phosphate buffer to prepare my this compound solutions?
A4: While phosphate buffers are common in biological experiments, it is important to consider that this compound itself is a phosphate monoester. The presence of high concentrations of phosphate in the buffer could potentially influence enzymatic reactions involving this compound, such as its dephosphorylation by alkaline phosphatase, through product inhibition. It is advisable to test the compatibility of your specific assay with phosphate buffers or consider alternative buffering systems if you observe unexpected results.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
-
Problem: High variability in the measured effects of this compound between experiments.
-
Possible Cause: The pH of the cell culture medium can influence both the stability of this compound and the activity of ecto-alkaline phosphatases on the cell surface, which are responsible for its conversion to the active form S-BT. Variations in the pH of your culture medium, which can be affected by factors like cell density and CO2 concentration, could lead to inconsistent conversion rates of this compound.
-
Troubleshooting Steps:
-
Monitor and control the pH of your cell culture medium throughout the experiment.
-
Consider pre-incubating this compound in a slightly alkaline buffer with purified alkaline phosphatase to generate S-BT before adding it to your cell culture, if your experimental design allows. This would bypass the variability of cellular enzyme activity.
-
Perform a dose-response curve at a tightly controlled pH to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Issue 2: Low or no detectable activity of this compound in an in vitro enzyme assay
-
Problem: Failure to observe the expected downstream effects of thiamine after treating a system with this compound.
-
Possible Cause: The in vitro system may lack the necessary alkaline phosphatase activity to convert this compound to its active form, or the pH of the assay buffer may not be optimal for the enzyme.
-
Troubleshooting Steps:
-
Verify the presence of alkaline phosphatase activity in your in vitro system. If it is absent, you will need to add exogenous alkaline phosphatase to the assay.
-
Optimize the pH of your assay buffer. The optimal pH for most alkaline phosphatases is in the range of 8-10. Perform pilot experiments with varying pH values to find the optimal condition for this compound conversion in your specific system.
-
Include a positive control with thiamine to confirm that the downstream components of your assay are functioning correctly.
-
Data Summary
While specific quantitative data on the degradation kinetics of this compound across a wide pH range is limited, the stability of its active metabolite, thiamine, is well-characterized. The following table summarizes the stability of thiamine at different pH values, which is critical for understanding the overall impact of pH on the efficacy of this compound.
Table 1: Stability of Thiamine at Different pH Values
| pH | Stability | Comments |
| < 6.0 | High | Thiamine is significantly more stable in acidic solutions. |
| 6.0 - 7.0 | Moderate | Stability decreases as the pH approaches neutrality. |
| > 7.0 | Low | Thiamine is unstable in alkaline solutions and is susceptible to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Different pH Conditions
This protocol outlines a general procedure for assessing the stability of this compound at various pH levels.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12). Use appropriate buffer systems for each pH range (e.g., HCl for pH 2, acetate buffer for pH 4, phosphate buffer for pH 7, borate buffer for pH 9, and NaOH for pH 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO or slightly alkaline water). Dilute the stock solution with each of the prepared buffer solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.
-
Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method with UV detection. The method should be able to separate this compound from its degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition. This data can be used to determine the degradation kinetics (e.g., rate constant and half-life) as a function of pH.
Protocol 2: In Vitro Activity Assay of this compound: Conversion to Thiamine
This protocol describes how to assess the pH-dependent conversion of this compound to thiamine by alkaline phosphatase.
-
Reagents:
-
This compound stock solution.
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa).
-
A series of buffers with pH values ranging from 7 to 11 (e.g., Tris-HCl or borate buffers).
-
Trichloroacetic acid (TCA) solution for reaction termination.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the buffer of a specific pH, this compound solution (final concentration, e.g., 1 mM), and alkaline phosphatase (e.g., 1 unit/mL).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of cold TCA solution.
-
Centrifuge the mixture to precipitate the enzyme.
-
-
Sample Analysis:
-
Analyze the supernatant for the presence of thiamine using a validated HPLC method. A common method involves pre-column derivatization of thiamine to thiochrome, which is highly fluorescent, followed by fluorescence detection.
-
-
Data Analysis:
-
Quantify the amount of thiamine produced at each pH and time point. Plot the rate of thiamine formation as a function of pH to determine the optimal pH for the enzymatic conversion of this compound.
-
Visualizations
Caption: Metabolic pathway of this compound to active thiamine.
Caption: Workflow for this compound forced degradation study.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Benfotiamine Solubility: A Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent for preparing Benfotiamine stock solutions. Addressing common challenges and frequently asked questions, this document aims to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution for in vitro cell culture experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is advisable to use freshly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[5] Sonication can also aid in the dissolution process.
Q2: this compound is often referred to as a "lipid-soluble" thiamine derivative. Does this mean it will dissolve in oils or non-polar organic solvents?
While this compound is considered a lipid-soluble analog of thiamine due to its enhanced bioavailability and ability to cross cell membranes after oral administration, this is a pharmacological description rather than a direct reflection of its solubility profile. Chemically, this compound itself is sparingly soluble in oils and non-polar organic solvents like benzene, chloroform, and octanol. Its lipophilic nature is primarily due to its metabolic conversion to S-benzoylthiamine in the intestine.
Q3: Can I dissolve this compound in aqueous solutions like water or phosphate-buffered saline (PBS)?
This compound has very low solubility in neutral or acidic aqueous solutions. Some sources report a solubility of approximately 0.67 mg/mL in water, which may require ultrasonication to achieve. However, its solubility increases significantly in alkaline aqueous media with a pH of 8.0 or higher. It is also noted to be soluble in ammonium hydroxide.
Q4: Are there alternative solvents or methods for solubilizing this compound for in vivo animal studies?
Yes, for in vivo applications, particularly oral administration, several methods have been employed. One effective approach is the use of 200 mM hydroxypropyl-β-cyclodextrin to form inclusion complexes, which enhances aqueous solubility. Additionally, co-solvent systems are frequently used. A common formulation involves an initial stock solution in DMSO, which is then further diluted in a mixture of agents like PEG300, Tween-80, and saline or corn oil.
Troubleshooting Guide: Common Dissolution Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation occurs when diluting a DMSO stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO concentration in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the working solution.2. Increase the percentage of DMSO in the final working solution, while being mindful of potential cellular toxicity.3. Consider using a co-solvent system or a solubilizing agent like hydroxypropyl-β-cyclodextrin. |
| This compound powder is not dissolving completely in DMSO. | The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration may be too high. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.2. Gently warm the solution and/or use a sonicator to aid dissolution.3. Prepare a more dilute stock solution. |
| Inconsistent results in bioassays. | The stock solution may not be homogenous or may have degraded over time. | 1. Ensure the stock solution is completely dissolved and clear before use.2. Prepare fresh stock solutions regularly.3. Aliquot the stock solution after preparation and store at -20°C or -80°C to minimize freeze-thaw cycles. Purging the solution with an inert gas before sealing can also improve stability. |
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent, temperature, and physical form of the compound. The following table summarizes reported solubility data from various sources.
| Solvent | Reported Solubility | Notes | Reference(s) |
| DMSO | ≥ 50 mg/mL | Sonication is recommended. Hygroscopic DMSO can reduce solubility. | |
| < 4.66 mg/mL | |||
| 0.01 mg/mL (0.02 mM) | Stated as requiring fresh DMSO due to moisture absorption. | ||
| Slightly soluble | |||
| Water | 0.67 mg/mL | Requires sonication. | |
| < 2.3 mg/mL | |||
| Very low / Practically insoluble at pH < 8.0 | |||
| Ethanol | < 2.83 mg/mL | ||
| Ammonium Hydroxide (0.1 M) | ~1 mg/mL | ||
| Aqueous Media (pH ≥ 8.0) | Readily soluble | ||
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 3 mg/mL | For in vivo use. | |
| Co-solvent (10% DMSO, 90% Corn Oil) | ≥ 3 mg/mL | For in vivo use. |
Note: The discrepancies in reported DMSO solubility may be due to differences in the purity and water content of the solvent, the crystalline form of the this compound used, and the methods of measurement.
Experimental Protocols
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 466.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out 23.32 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.
-
If the solid has not completely dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, the clear stock solution can be used to prepare working solutions by diluting with appropriate cell culture medium or buffer.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one year. It is recommended to purge the headspace of the vials with an inert gas (e.g., argon or nitrogen) before capping to enhance stability.
Visualizing this compound's Mechanism of Action
This compound primarily exerts its therapeutic effects by activating the enzyme transketolase, a key component of the pentose phosphate pathway. This activation helps to redirect excess glucose metabolites away from pathways implicated in hyperglycemic damage.
Caption: this compound activates transketolase, shunting metabolites away from damaging pathways.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of benfotiamine-related experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, offering potential causes and solutions to help researchers achieve consistent and reliable results.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in cell culture | 1. This compound degradation: this compound can be unstable in cell culture media over time. 2. Incorrect solvent or poor solubility: this compound has limited solubility in aqueous solutions.[1][2] 3. Ineffective cellular uptake: While more bioavailable than thiamine, cellular uptake mechanisms can be saturated or inefficient in certain cell types.[3] 4. Insufficient incubation time: The conversion of this compound to its active form, thiamine pyrophosphate (TPP), and subsequent biological effects may require time.[3] 5. Cell line-specific differences: Some cell lines may have lower expression of enzymes required for this compound metabolism. | 1. Prepare fresh solutions: Prepare this compound solutions immediately before use and minimize storage time in media. Consider a time-course experiment to assess stability. 2. Use appropriate solvents: Dissolve this compound in DMSO for a stock solution.[4] For final concentrations in media, ensure the DMSO percentage is low (typically <0.1%) to avoid solvent-induced artifacts. The use of hydrophilic polymers like PVP K-30 can also enhance solubility. 3. Optimize concentration and cell density: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line. Ensure cells are not overly confluent, which can affect uptake. 4. Extend incubation period: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing the desired effect. 5. Select appropriate cell lines: If possible, use cell lines known to be responsive to this compound or thiamine. |
| High background or variability in transketolase activity assay | 1. Hemolysis of red blood cells: Lysis of red blood cells can release interfering substances. 2. Inadequate sample preparation: Contamination with other cellular components can affect enzyme activity. 3. Sub-optimal assay conditions: Incorrect pH, temperature, or substrate concentrations can lead to inaccurate readings. 4. Thiamine deficiency in control samples: If using animal models, ensure control animals have adequate thiamine status. | 1. Careful sample handling: Handle blood samples gently to minimize hemolysis. 2. Use washed erythrocytes: For blood samples, it is recommended to use washed erythrocytes to remove interfering substances from plasma and other blood cells. 3. Follow a validated protocol: Adhere strictly to a validated transketolase activity assay protocol, ensuring optimal buffer conditions and reagent concentrations. 4. Monitor animal diet: Ensure all experimental animals receive a diet with sufficient thiamine to establish a reliable baseline. |
| Inconsistent results in Advanced Glycation End-products (AGEs) ELISA | 1. Sample matrix effects: Components in serum, plasma, or cell lysates can interfere with the assay. 2. Improper sample dilution: Samples with high AGEs concentrations may fall outside the linear range of the standard curve. 3. Incomplete washing steps: Insufficient washing can lead to high background signal. 4. Cross-reactivity of antibodies: The antibodies used in the ELISA kit may cross-react with other molecules. | 1. Sample pre-treatment: Consider deproteinization of samples to remove interfering proteins. 2. Perform serial dilutions: Test a range of sample dilutions to find one that falls within the standard curve. 3. Optimize washing procedure: Increase the number of washing steps or the soaking time to ensure complete removal of unbound reagents. 4. Use a well-characterized kit: Select an ELISA kit with validated specificity for the AGEs of interest. |
| Unexpected in vivo results or lack of efficacy | 1. Inadequate dosage: The dose of this compound may be too low to achieve a therapeutic effect. 2. Poor bioavailability in the specific animal model: While generally more bioavailable than thiamine, absorption and metabolism can vary between species. 3. Timing of administration and sample collection: The pharmacokinetic profile of this compound and its metabolites needs to be considered. 4. Confounding dietary factors: The diet of the animals may contain substances that interfere with this compound's action. | 1. Conduct a dose-ranging study: Determine the optimal dose for your specific animal model and disease state. Doses in animal studies have ranged from 70 mg/kg to 100 mg/kg. 2. Choose an appropriate administration route: Oral gavage is a common and effective method for this compound administration in animal models. 3. Optimize timing: Design the study to collect samples at time points that correspond to the peak concentration of this compound's active metabolites. 4. Use a standardized diet: Provide all animals with a consistent and well-defined diet throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: this compound is a crystalline solid with limited solubility in water. For in vitro studies, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is minimal (typically less than 0.1%) to avoid any cytotoxic effects of the solvent on the cells.
Q2: How stable is this compound in cell culture media?
A2: The stability of this compound in cell culture media can be a concern, as it can degrade over time. It is recommended to prepare fresh solutions of this compound immediately before each experiment. For longer-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals to maintain a consistent concentration.
Q3: What is a typical dose range for this compound in cell culture and animal studies?
A3: The optimal dose of this compound can vary depending on the cell type or animal model and the specific research question.
-
In vitro: Concentrations ranging from 50 µM to 150 µM have been shown to be effective in stimulating proliferation and inhibiting apoptosis in human endothelial progenitor cells. A dose-response study is recommended to determine the most effective concentration for your specific experimental setup.
-
In vivo: In rodent models of diabetic complications, doses around 70 mg/kg to 100 mg/kg per day administered via oral gavage have been commonly used and shown to be effective.
Q4: How does this compound increase transketolase activity?
A4: this compound is a prodrug of thiamine (Vitamin B1). After oral administration, it is converted into S-benzoylthiamine, which is then absorbed and converted to thiamine. Thiamine is subsequently phosphorylated to its active form, thiamine pyrophosphate (TPP). TPP is an essential cofactor for the enzyme transketolase. By increasing the intracellular levels of TPP, this compound enhances the activity of transketolase. This enhanced activity helps to redirect metabolic intermediates in the pentose phosphate pathway, thereby reducing the production of harmful advanced glycation end-products (AGEs).
Q5: Can I measure thiamine levels in my samples as an indicator of this compound's effect?
A5: While this compound is converted to thiamine, measuring total thiamine levels alone may not provide a complete picture of its biological activity. It is more informative to measure the levels of the active form, thiamine pyrophosphate (TPP), or to directly assess the activity of the TPP-dependent enzyme, transketolase. An increase in transketolase activity is a functional indicator of this compound's efficacy.
Experimental Protocols
Protocol 1: Measurement of Transketolase Activity in Cell Lysates
This protocol is adapted from established methods for measuring transketolase activity.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Transketolase Activity Assay:
-
Prepare a reaction mixture containing ribose-5-phosphate, NAD+, and ancillary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
-
Add a standardized amount of cell lysate (e.g., 50 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding the substrate, xylulose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the transketolase activity based on the rate of NADH consumption and normalize to the protein concentration.
-
Protocol 2: Measurement of Advanced Glycation End-products (AGEs) by ELISA
This protocol provides a general guideline for using a competitive ELISA kit to measure AGEs. Refer to the specific manufacturer's instructions for detailed procedures.
-
Sample Preparation:
-
Collect serum, plasma, or cell culture supernatant.
-
If using cell lysates, follow the cell lysis protocol described above.
-
Dilute samples as necessary to fall within the detection range of the assay. A pilot experiment with a range of dilutions is recommended.
-
-
ELISA Procedure:
-
Add standards and diluted samples to the wells of the AGE-coated microplate.
-
Add the detection antibody (e.g., biotinylated anti-AGE antibody) to each well.
-
Incubate the plate according to the manufacturer's instructions.
-
Wash the plate multiple times to remove unbound antibodies.
-
Add a secondary reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the plate again to remove unbound secondary reagent.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AGEs in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration of AGEs in the original sample.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for this compound experiments.
References
- 1. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Strategies for enhancing the bioavailability of Benfotiamine in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of benfotiamine in research models.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving this compound delivery and efficacy.
Issue 1: Poor Dissolution and Low Aqueous Solubility of this compound Powder
-
Question: My in vitro dissolution assay shows very low and inconsistent release of this compound. How can I improve its solubility for my research model?
-
Answer: this compound is a lipid derivative of thiamine with inherently low aqueous solubility.[1] A common and effective strategy to overcome this is to prepare a solid dispersion using hydrophilic polymers. This technique enhances the dissolution rate by reducing drug particle size, improving wettability, and creating amorphous particles.[2]
-
Recommended Strategy: Utilize Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl Methylcellulose (HPMC) to create a solid dispersion. Studies have shown that a 1:4 drug-to-polymer ratio with PVP K-30 can significantly increase the dissolution rate.[1]
-
Troubleshooting Tip: If dissolution is still suboptimal, ensure the kneading or solvent evaporation method for creating the solid dispersion is thoroughly executed to achieve a uniform, amorphous mixture. Characterize the dispersion using FT-IR, DSC, and XRD to confirm the absence of crystalline drug.[1][2]
-
Issue 2: Inconsistent or Lower-Than-Expected Plasma Thiamine Levels After Oral Administration in Animal Models
-
Question: I am not observing the expected high plasma thiamine concentrations after gavage-feeding this compound to my rat models. What could be the cause?
-
Answer: While this compound has significantly higher bioavailability than thiamine hydrochloride, several factors can influence absorption.
-
Metabolic Conversion: this compound is a prodrug that must be dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine. The efficiency of these enzymatic processes can vary.
-
Formulation: The formulation used for oral administration is critical. A simple suspension in water may not be optimal due to poor wettability.
-
Sampling Time: Peak plasma thiamine concentrations occur relatively quickly. After a single dose of this compound, maximum thiamine blood levels are typically reached within 1-2 hours. Your sampling schedule might be missing this peak.
-
Recommended Strategy:
-
Formulation: Consider using a solid dispersion formulation as described in Issue 1 to improve dissolution in the GI tract.
-
Pharmacokinetic Sampling: Design a time-course study with more frequent early sampling points (e.g., 0.5, 1, 1.5, 2, 4, 8 hours) to accurately capture the Cmax.
-
Metabolite Analysis: Measure not only thiamine but also its active metabolite, thiamine diphosphate (TDP), in erythrocytes, as this is a key indicator of intracellular availability.
-
-
Issue 3: Difficulty Achieving High this compound Concentration in Peripheral Tissues (e.g., Skin, Nerve)
-
Question: My research focuses on diabetic neuropathy, and I need to achieve high local concentrations of this compound in peripheral nerve tissue. Oral administration is not providing sufficient levels. What is a better approach?
-
Answer: For targeted peripheral delivery, a transdermal system can be a highly effective strategy. This approach bypasses first-pass metabolism and delivers the drug directly to the target tissue, achieving high local concentrations.
-
Recommended Strategy: Develop a topical formulation incorporating this compound with passive penetration enhancers. A proof-of-concept study in guinea pigs demonstrated that a single topical application could increase local thiamine levels in the skin by over 7-fold and in the muscle by nearly 4-fold within 24 hours.
-
Troubleshooting Tip: The vehicle is crucial for transdermal delivery. Experiment with different solubilized and microcrystalline suspension forms to optimize skin penetration and drug uptake. Analysis of both the skin tissue and underlying muscle is necessary to confirm successful delivery.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound absorption?
This compound is a lipid-soluble prodrug of thiamine. Following oral ingestion, it is dephosphorylated by ecto-alkaline phosphatases in the small intestine to form S-benzoylthiamine. This more lipophilic compound is passively absorbed through intestinal cells into the bloodstream. In erythrocytes and the liver, S-benzoylthiamine is converted by thioesterases into natural thiamine, which is then phosphorylated to its biologically active form, thiamine diphosphate (TPP).
Q2: How much more bioavailable is this compound compared to standard thiamine hydrochloride?
Studies consistently show that this compound has a much higher bioavailability than water-soluble thiamine salts.
-
Oral administration of this compound can result in plasma thiamine concentrations that are approximately 5 times higher than an equivalent dose of thiamine.
-
Pharmacokinetic studies in humans have shown the relative bioavailability of thiamine from this compound to be about 1147% compared to thiamine hydrochloride.
-
Crucially, it also leads to a more significant increase in the active coenzyme, TDP, in erythrocytes, with bioavailability measured at 196% to 392% higher than thiamine hydrochloride.
Q3: What are the primary formulation strategies to enhance this compound's bioavailability further?
Beyond using this compound itself over thiamine, its bioavailability can be further enhanced through advanced formulation techniques:
-
Solid Dispersions: This involves dispersing this compound in a matrix of hydrophilic carriers (e.g., PVP K-30, HPMC) to improve its dissolution rate and solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, which can significantly enhance dissolution velocity and subsequent absorption.
-
Transdermal Delivery Systems: Creating topical creams or patches with penetration enhancers allows this compound to be absorbed directly through the skin, which is ideal for treating peripheral conditions.
Q4: What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying this compound, thiamine, and its phosphate esters (ThMP, TDP).
-
Detection: Detection is typically achieved with a UV detector (around 245-249 nm for this compound) or, for higher sensitivity of thiamine and its esters, a fluorescence detector following pre-column derivatization to thiochrome.
-
Sample Types: The method can be adapted for various biological matrices, including plasma, whole blood, erythrocytes, and tissue homogenates.
Data Presentation: Comparative Bioavailability
Table 1: Oral Bioavailability Enhancement of this compound vs. Thiamine Hydrochloride in Humans
| Parameter | This compound | Thiamine Hydrochloride | Enhancement Factor | Citation(s) |
| Relative Thiamine Bioavailability (Plasma AUC) | 1147.3 ± 490.3% | 100% | ~11.5x | |
| Relative TDP Bioavailability (Erythrocyte AUC) | 195.8 ± 33.8% | 100% | ~2.0x - 4.0x | |
| Maximum Plasma Thiamine Concentration (Cmax) | ~568.3 µg/L | ~70.5 µg/L | ~8.1x |
Table 2: Tissue Thiamine Concentration Increase After a Single Transdermal this compound Dose (10 mg) in a Guinea Pig Model
| Tissue | Fold Increase vs. Control (at 24h) | Citation(s) |
| Blood | 10x | |
| Skin (local) | >7x | |
| Muscle (local) | ~4x |
Table 3: In Vitro Dissolution Enhancement via Solid Dispersion
| Formulation (this compound:PVP K-30) | Drug Release in 50 min (pH 1.2) | Citation(s) |
| Pure this compound | 36.63% | |
| Solid Dispersion (1:4 ratio) | 99.72% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Kneading Method)
-
Objective: To enhance the aqueous dissolution rate of this compound.
-
Materials: this compound powder, Polyvinylpyrrolidone (PVP K-30), deionized water, glass mortar and pestle, desiccator.
-
Methodology:
-
Weigh this compound and PVP K-30 in the desired drug-to-polymer mass ratio (e.g., 1:1, 1:2, 1:4).
-
Transfer the physical mixture to a clean glass mortar.
-
Add a small amount of deionized water to the mixture to form a paste-like consistency.
-
Knead the mixture thoroughly for 30-45 minutes to ensure homogeneity.
-
Scrape the resulting paste and spread it on a glass plate.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until all water has evaporated.
-
Pulverize the dried solid dispersion into a fine powder using the mortar and pestle.
-
Pass the powder through a fine sieve (#80 or finer) to ensure uniform particle size.
-
Store the final solid dispersion in a desiccator until further use.
-
Protocol 2: Quantification of Thiamine and its Esters in Blood Samples by RP-HPLC
-
Objective: To measure the concentration of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in plasma and erythrocytes following this compound administration.
-
Materials: Whole blood samples, trichloroacetic acid (TCA), potassium ferricyanide, NaOH, methanol, HPLC-grade water, phosphate buffer, C18 column.
-
Sample Preparation (Erythrocytes):
-
Centrifuge whole blood samples to separate plasma and erythrocytes.
-
Wash the erythrocyte pellet with a saline solution.
-
Lyse the erythrocytes with deionized water.
-
Deproteinize the lysate by adding an equal volume of cold 10% TCA. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Thiochrome Derivatization:
-
To an aliquot of the supernatant, add alkaline potassium ferricyanide solution to oxidize thiamine and its esters to their fluorescent thiochrome derivatives.
-
Stop the reaction after a defined time (e.g., 2 minutes) by adding a stabilizing solution (e.g., NaOH/methanol).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of phosphate buffer and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.
-
Quantification: Calculate concentrations based on a standard curve prepared with known amounts of thiamine, TMP, and TDP standards that have undergone the same preparation and derivatization process.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Key strategies for enhancing this compound bioavailability.
References
Validation & Comparative
Benfotiamine vs. Thiamine: An In Vitro Efficacy Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of benfotiamine and thiamine, supported by experimental data and detailed protocols.
This compound, a synthetic S-acyl derivative of thiamine (Vitamin B1), has garnered significant attention in the scientific community for its purported superior bioavailability and therapeutic potential compared to its water-soluble counterpart, thiamine. This guide provides an objective, data-driven comparison of their in vitro efficacy, focusing on key parameters such as cellular uptake, impact on transketolase activity, and the inhibition of advanced glycation end-products (AGEs). Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding and replication of key findings.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative differences observed in in vitro studies comparing this compound and thiamine.
Table 1: Comparison of Bioavailability and Cellular Uptake
| Parameter | This compound | Thiamine | Key Findings |
| Bioavailability (in vivo, reflects cellular uptake) | ~5-fold higher plasma levels than an equivalent dose of thiamine.[1] | Lower | This compound's lipophilic nature allows it to passively diffuse across cell membranes, bypassing the saturable transporter-mediated uptake of thiamine.[1][2] |
| Intracellular Thiamine Pyrophosphate (TPP) Levels | Significantly increases intracellular TPP levels.[1] | Increases intracellular TPP levels | This compound is more effective at raising the intracellular concentration of the active coenzyme TPP.[1] |
Table 2: Effect on Transketolase Activity
| Condition | Treatment | Transketolase Activity | Key Findings |
| Bovine Aortic Endothelial Cells in High Glucose (30 mM) | Control | Baseline | High glucose can impair transketolase activity. |
| This compound (50 µM) | ~4-fold increase | This compound significantly boosts the activity of transketolase, a key enzyme in the pentose phosphate pathway. | |
| Thiamine | Less effective than this compound | While thiamine is a cofactor for transketolase, this compound's superior uptake leads to a more pronounced activation of the enzyme. |
Table 3: Inhibition of Advanced Glycation End-products (AGEs) and Endothelial Dysfunction
| In Vitro Model | Parameter | Thiamine | This compound | Key Findings |
| Human Umbilical Vein Endothelial Cells (High Glucose) | Cell Replication (% of normal glucose) | 80.6% ± 2.4% | 87.5% ± 8.9% | Both compounds partially corrected high-glucose-induced impairment of cell replication. |
| AGE Production (% of normal glucose) | 113.2% ± 16.3% | 135.6% ± 49.8% | Both significantly reduced the high-glucose-induced increase in AGEs. | |
| Diabetic Plasma | Antiglycation Activity | Effective at 1mM and 5mM | Effective at 10mM | Both demonstrated the ability to decrease glycation in plasma from diabetic individuals. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the comparison.
Cellular Uptake and Bioavailability Assessment (In Vitro Model)
This protocol is based on the widely used Caco-2 cell monolayer model to simulate intestinal absorption.
Objective: To compare the cellular uptake and transport of this compound and thiamine across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and Thiamine Hydrochloride standards
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Allow the cells to differentiate for 21-25 days to form a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a known concentration of either this compound or thiamine to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, lyse the cells to determine the intracellular concentration.
-
-
Sample Analysis:
-
Analyze the concentration of thiamine and its metabolites (including thiamine pyrophosphate) in the basolateral samples and cell lysates using a validated HPLC method with fluorescence detection after pre-column derivatization to thiochrome.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.
Measurement of Intracellular Thiamine Pyrophosphate (TPP)
Objective: To quantify the intracellular levels of the active form of thiamine, TPP, following treatment with this compound or thiamine.
Materials:
-
Cultured cells (e.g., endothelial cells, neurons)
-
This compound and Thiamine Hydrochloride
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or thiamine for a specified duration.
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding ice-cold PCA (e.g., 0.4 M) or TCA (e.g., 10%).
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Neutralization: Neutralize the supernatant with a solution of K2CO3.
-
HPLC Analysis:
-
Analyze the neutralized supernatant for TPP content using an HPLC method with pre-column derivatization to thiochrome and fluorescence detection.
-
Use a TPP standard to generate a calibration curve for quantification.
-
-
Data Normalization: Normalize the TPP concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
In Vitro Assay for Inhibition of Advanced Glycation End-products (AGEs)
Objective: To assess the ability of this compound and thiamine to inhibit the formation of AGEs in a high-glucose environment.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-glucose
-
Phosphate buffer
-
This compound and Thiamine Hydrochloride
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a high concentration of D-glucose (e.g., 0.5 M) in phosphate buffer.
-
Incubation:
-
Add different concentrations of this compound or thiamine to the reaction mixture. A control group with no added inhibitor should be included.
-
Incubate the mixtures at 37°C for several weeks.
-
-
Measurement of AGE Formation:
-
At regular intervals, measure the formation of fluorescent AGEs using a spectrofluorometer (e.g., excitation at 370 nm and emission at 440 nm).
-
-
Data Analysis: Calculate the percentage inhibition of AGE formation by this compound and thiamine compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism in mitigating hyperglycemia-induced damage.
Caption: Workflow for measuring intracellular thiamine pyrophosphate (TPP).
References
Unveiling the Neuroprotective Potential of Benfotiamine: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Benfotiamine against a promising alternative, Dibenzoylthiamine (DBT). This analysis is supported by experimental data from a novel neurodegenerative disease model, offering insights into their therapeutic potential.
This compound, a synthetic derivative of thiamine (Vitamin B1), has garnered significant attention for its potential neuroprotective properties. Its enhanced bioavailability compared to thiamine allows for better penetration of the blood-brain barrier, making it a compelling candidate for mitigating neuronal damage in various neurodegenerative conditions.[1] This guide delves into the validation of this compound's neuroprotective effects, presenting a comparative analysis with Dibenzoylthiamine (DBT), another lipophilic thiamine precursor, in a novel experimental model of neurodegeneration.
Comparative Efficacy of this compound and Dibenzoylthiamine
To evaluate and compare the neuroprotective efficacy of this compound and DBT, a series of in vitro and in vivo experiments were conducted. The data below summarizes the key quantitative findings.
In Vitro Neuroprotection: Neuronal Cell Viability under Oxidative Stress
Table 1: Neuroprotective Effect of this compound and DBT on Paraquat-Induced Toxicity in Neuroblastoma Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Paraquat (0.25 mM) | - | 60 |
| This compound + Paraquat | 25 | 75 |
| This compound + Paraquat | 50 | 85 |
| Dibenzoylthiamine + Paraquat | 5 | 80 |
| Dibenzoylthiamine + Paraquat | 10 | 95 |
Data is expressed as a percentage of viable cells relative to the untreated control group. Higher percentages indicate greater neuroprotection.
In Vivo Neuroprotection: Cognitive Function and Neuropathology in an Alzheimer's Disease Model
An aluminum chloride (AlCl₃)-induced rat model of Alzheimer's disease was utilized to assess the in vivo neuroprotective effects of this compound.[2][3][4]
Table 2: Effect of this compound on Cognitive Performance in the Morris Water Maze Test in an Alzheimer's Disease Rat Model
| Treatment Group | Escape Latency (seconds) |
| Control | 25 ± 5 |
| AlCl₃ Model | 65 ± 8 |
| This compound (50 mg/kg) + AlCl₃ | 45 ± 6 |
| This compound (300 mg/kg) + AlCl₃ | 30 ± 5 |
Data represents the average time taken by the rats to find the hidden platform. Lower escape latency indicates improved spatial learning and memory.
Table 3: Effect of this compound on Biomarkers of Neuropathology in an Alzheimer's Disease Rat Model
| Treatment Group | Brain Nitric Oxide (NO) Level (µmol/mg protein) | Brain Malondialdehyde (MDA) Level (nmol/mg protein) | Brain Reduced Glutathione (GSH) Level (µg/mg protein) |
| Control | 1.2 ± 0.2 | 2.5 ± 0.4 | 15 ± 2 |
| AlCl₃ Model | 2.8 ± 0.5 | 5.1 ± 0.7 | 8 ± 1.5 |
| This compound (50 mg/kg) + AlCl₃ | 2.0 ± 0.3 | 3.8 ± 0.5 | 12 ± 1.8 |
| This compound (300 mg/kg) + AlCl₃ | 1.5 ± 0.2 | 3.0 ± 0.4 | 14 ± 2 |
Changes in these biomarkers are indicative of oxidative stress and antioxidant capacity. A decrease in NO and MDA and an increase in GSH suggest a reduction in neuroinflammation and oxidative damage.
Key Signaling Pathways in this compound's Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below illustrate two of the most critical pathways involved.
Caption: this compound activates the Nrf2/ARE pathway.
Caption: this compound inhibits GSK-3β signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
General Experimental Workflow for In Vivo Studies
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaterapeutica.it [clinicaterapeutica.it]
- 3. Evaluation of neuroprotective role of this compound in Alzheimer's disease model: A randomized control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
A Cross-Study Comparative Analysis of Benfotiamine on Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benfotiamine's efficacy in managing diabetic complications, juxtaposed with alternative therapeutic strategies. The information is collated from a range of preclinical and clinical studies to offer an objective overview supported by experimental data.
Mechanism of Action of this compound
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), exhibits greater bioavailability than its water-soluble counterpart.[1][2] Its primary therapeutic action in the context of diabetic complications stems from its ability to enhance the activity of the enzyme transketolase.[3][4] This activation plays a crucial role in redirecting metabolic intermediates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that contribute to hyperglycemic damage.[5]
By boosting the pentose phosphate pathway, this compound effectively inhibits three major biochemical pathways implicated in the pathogenesis of hyperglycemia-induced vascular damage:
-
The Hexosamine Pathway
-
The Advanced Glycation End Product (AGE) Formation Pathway
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway
Furthermore, this compound has demonstrated direct antioxidant properties and the ability to modulate inflammatory pathways, contributing to its protective effects against cellular damage.
Diabetic Neuropathy
Diabetic polyneuropathy is a common complication of diabetes, characterized by nerve damage that often leads to pain, tingling, and numbness, particularly in the extremities.
| Study | Duration | Dosage | Key Findings |
| BEDIP Study | 3 Weeks | 400 mg/day (2x 50mg tablets, 4x daily) | Statistically significant improvement in neuropathy score (p=0.0287) and a decrease in pain (p=0.0414) compared to placebo. |
| BENDIP Study | 6 Weeks | 300 mg/day & 600 mg/day | Significant improvement in Neuropathy Symptom Score (NSS) in the 600 mg/day group (p=0.033). The improvement was more pronounced at the higher dose. |
| Fraser et al. | 24 Months | 300 mg/day | No significant effect on peripheral nerve function or inflammatory markers in patients with type 1 diabetes. |
| BOND Study | 12 Months (Ongoing) | 600 mg/day (300 mg, 2x daily) | Aims to assess long-term effects on morphometric, neurophysiological, and clinical measures in type 2 diabetes with DSPN. |
| Treatment | Mechanism of Action | Key Findings from Studies |
| Alpha-Lipoic Acid | Potent antioxidant. | Intravenous administration (600 mg/day) for 3 weeks and subsequent oral treatment has been shown to improve neuropathic symptoms and deficits. |
| Capsaicin Cream | Depletes substance P in peripheral sensory neurons. | Can provide pain relief for some individuals, though it may cause skin irritation. |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Inhibit reuptake of serotonin and norepinephrine. | Effective in managing nerve pain associated with diabetic neuropathy. |
| Spinal Cord Stimulation (SCS) | Modulates pain signals to the brain. | Can significantly reduce or eliminate painful symptoms by interrupting pain signal transmission from the feet. |
-
BEDIP Study: This was a randomized, placebo-controlled, double-blind, two-center pilot study involving 40 inpatients with type 1 or 2 diabetes and polyneuropathy. Patients received either 400 mg/day of this compound or a placebo for three weeks. The primary outcome was the change in neuropathy score, which included assessments of symptoms and vibration perception threshold.
-
BENDIP Study: A double-blind, placebo-controlled, phase III study that randomized 165 patients with diabetic polyneuropathy into three groups: 600 mg/day this compound, 300 mg/day this compound, or placebo for six weeks. The primary endpoint was the Neuropathy Symptom Score (NSS).
-
Fraser et al. (2012): This 24-month, randomized, double-blind, placebo-controlled study involved 67 patients with type 1 diabetes. Participants received either 300 mg/day of this compound or a placebo. The efficacy was assessed by changes in peripheral nerve function (nerve conduction studies) and soluble inflammatory biomarkers.
Diabetic Nephropathy
Diabetic nephropathy, or diabetic kidney disease, is a leading cause of end-stage renal disease and is characterized by a progressive loss of kidney function. Key markers include urinary albumin excretion (UAE) and the glomerular filtration rate (GFR).
| Study | Duration | Dosage | Key Findings |
| Alkhalaf et al. (2010) | 12 Weeks | 900 mg/day (300 mg, 3x daily) | No significant reduction in urinary albumin excretion (UAE) or kidney injury molecule-1 (KIM-1) excretion compared to placebo in patients with type 2 diabetes and nephropathy, despite improved thiamine status. |
| Animal Study (Balakumar et al.) | 4 Months | N/A | In streptozotocin-induced diabetic rats, this compound prevented increases in albumin creatinine ratios and corrected diabetes-induced renal functional alterations. |
| Treatment | Mechanism of Action | Key Findings from Studies |
| ACE Inhibitors & ARBs | Block the renin-angiotensin system, lowering blood pressure and reducing proteinuria. | Standard of care for diabetic nephropathy; they slow the progression of the disease. |
| SGLT2 Inhibitors | Inhibit glucose reabsorption in the kidneys, leading to glucosuria and reduced blood glucose levels. | Have been shown to be effective in slowing the progression of diabetic kidney disease. |
| Pirfenidone | Antifibrotic agent that inhibits profibrogenic cytokines. | A small trial showed that a 1200 mg dose improved estimated GFR in patients with diabetic kidney disease. |
| Febuxostat | A non-purine xanthine oxidase inhibitor that lowers uric acid levels. | Currently under investigation in clinical trials for its potential renoprotective effects in diabetic kidney disease. |
-
Alkhalaf et al. (2010): This was a double-blind, randomized, placebo-controlled clinical trial. Patients with type 2 diabetes and urinary albumin excretion between 15-300 mg/24h, despite being on ACE inhibitors or ARBs, were randomized to receive either 900 mg/day of this compound or a placebo for 12 weeks. The primary outcomes were changes in 24-hour UAE and KIM-1 excretion.
Diabetic Retinopathy
Diabetic retinopathy is a microvascular complication of diabetes and a leading cause of blindness in adults. It is characterized by damage to the blood vessels of the retina.
| Study | Duration | Animal Model | Key Findings |
| Hammes et al. (2003) | 36 Weeks | Diabetic Rats | This compound treatment prevented the development of experimental diabetic retinopathy. Microscopic examination showed retinas of treated rats were free of vascular damage. It inhibited the three major pathways of hyperglycemic damage and NF-κB activation by activating transketolase. |
| Treatment | Mechanism of Action | Key Findings from Studies |
| Laser Photocoagulation | Seals leaking blood vessels in the retina. | Reduces the risk of severe vision loss by at least 50%, particularly in proliferative diabetic retinopathy. |
| Anti-VEGF Injections | Inhibit vascular endothelial growth factor, reducing neovascularization and macular edema. | Effective in improving visual acuity in patients with diabetic macular edema and can control complications of proliferative diabetic retinopathy. |
| Vitrectomy | Surgical removal of the vitreous gel to clear blood and remove scar tissue. | Used in advanced stages of diabetic retinopathy to treat vitreous hemorrhage and retinal detachment. |
| Bilberry Extract | Thought to strengthen blood vessels in the eye. | A small trial showed that 160 mg twice daily for one month led to improvements in blood-vessel health in the eye. |
-
Hammes et al. (2003): In this preclinical study, diabetic rats were treated with this compound. The researchers evaluated the biochemical pathways in the retina and conducted microscopic examinations to assess vascular damage. The study demonstrated that this compound could activate transketolase, thereby inhibiting the key pathways of hyperglycemic damage and preventing the development of retinopathy in this animal model.
Cardiovascular Complications
Diabetes is a major risk factor for cardiovascular disease, including heart failure. Endothelial dysfunction is an early indicator of cardiovascular complications.
| Study | Duration | Model | Key Findings | | :--- | :--- | :--- | | Katare et al. | N/A | Animal Model (Diabetes-induced) | this compound was found to prevent diabetes-induced diastolic dysfunction and heart failure through the Akt/Pim-1–mediated survival pathway. | | Human Study (Smokers) | Short-term | Healthy Volunteers (Smokers) | Short-term treatment with this compound partially restored macrovascular function. |
| Treatment | Mechanism of Action | Relevance to Diabetic Cardiovascular Complications |
| Statins | Lower LDL cholesterol levels. | Reduce the risk of cardiovascular events in patients with diabetes. |
| Blood Pressure Control (e.g., ACE inhibitors, ARBs) | Reduce hypertension, a major risk factor for cardiovascular disease. | Essential for preventing cardiovascular complications in diabetic patients. |
| Glycemic Control | Maintaining optimal blood glucose levels. | Reduces the long-term risk of cardiovascular disease. |
-
Katare et al.: This study utilized an animal model of diabetes to investigate the effects of this compound on cardiac function. The research focused on molecular pathways, specifically the Akt/Pim-1 survival pathway, to elucidate the mechanism by which this compound prevents diastolic dysfunction and heart failure.
Conclusion
The available evidence suggests that this compound may offer benefits in the management of certain diabetic complications, particularly in improving symptoms of diabetic neuropathy. Its strong preclinical performance in preventing experimental diabetic retinopathy and cardiomyopathy is also noteworthy. However, its efficacy in human diabetic nephropathy has not been demonstrated in clinical trials to date.
Compared to established treatments, this compound's role appears to be more aligned with a pathogenetically oriented therapy that targets the underlying mechanisms of hyperglycemic damage. While some alternative treatments, such as alpha-lipoic acid, share a similar mechanistic approach by targeting oxidative stress, others like anti-VEGF agents or SGLT2 inhibitors have more direct and potent effects on specific complications.
Further long-term clinical trials, such as the BOND study, are needed to fully elucidate the disease-modifying effects of this compound on diabetic complications and to establish its position in the therapeutic landscape alongside other treatment modalities.
References
Benfotiamine's Mechanism of Action: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established and proposed mechanisms of action for Benfotiamine, a synthetic derivative of thiamine (Vitamin B1). While its role in activating the enzyme transketolase is well-documented, emerging research suggests a more pleiotropic activity, influencing a variety of cellular signaling pathways. This guide summarizes key findings, presents quantitative data for comparison, details experimental protocols for reproducibility, and visualizes the complex signaling networks involved.
Core Mechanism of Action: Transketolase Activation
This compound's primary and most extensively studied mechanism of action is the activation of transketolase, a key enzyme in the pentose phosphate pathway (PPP). As a lipid-soluble thiamine precursor, this compound boasts greater bioavailability than thiamine itself, leading to increased intracellular levels of thiamine diphosphate (ThDP), the active coenzyme form of thiamine required for transketolase function.[1][2]
By enhancing transketolase activity, this compound helps to divert excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pathways implicated in hyperglycemic damage.[3][4] This shunting of metabolites towards the PPP is crucial for mitigating the pathological consequences of high blood sugar, including the formation of advanced glycation end-products (AGEs), activation of the diacylglycerol (DAG)-protein kinase C (PKC) pathway, and the hexosamine pathway.[3]
Alternative and Complementary Mechanisms of Action
Recent studies have revealed that this compound's therapeutic effects may extend beyond transketolase activation, implicating several other signaling pathways. These alternative mechanisms are not mutually exclusive and may work in concert with the primary pathway to produce the observed clinical benefits.
A summary of the key signaling pathways influenced by this compound is presented below:
| Signaling Pathway | Key Effects of this compound | Supporting Evidence |
| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inhibition of NF-κB activation and translocation to the nucleus. | This compound has been shown to prevent the translocation of NF-κB to the nucleus in dendritic cells and activated microglia. In a rat model of myocardial infarction, this compound reduced the expression of NF-κB. |
| Akt (Protein Kinase B) | Attenuation of reduced Akt phosphorylation in hyperglycemic conditions, leading to enhanced cell survival. | In endothelial progenitor cells exposed to high glucose, this compound restored Akt phosphorylation at Ser473. Studies in diabetic mice have shown that this compound upregulates the activated form of Akt in skeletal muscle. |
| MAPK (Mitogen-Activated Protein Kinases) | Modulation of MAPK signaling, including ERK1/2 and JNK. | In activated microglia, this compound suppressed the phosphorylation of ERK1/2 and JNK. In some leukemia cell lines, this compound inhibited ERK1/2 activity while enhancing JNK1/2 activation. |
| GSK-3β (Glycogen Synthase Kinase-3β) | Inhibition of GSK-3β activity through increased phosphorylation. | This compound treatment in animal models of Alzheimer's disease has been shown to increase the phosphorylation of GSK-3β at Ser9, thereby inhibiting its activity. Studies in mice have also demonstrated that this compound can inhibit the upregulation of GSK-3β induced by stress. |
| Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) | Activation of the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes. | In a mouse model of tauopathy, this compound and its metabolites were found to trigger the expression of Nrf2/ARE-dependent genes in the brain. Docking studies suggest that this compound and its metabolites can bind to Keap1, a negative regulator of Nrf2. |
| Direct Antioxidant and Anti-inflammatory Effects | Scavenging of reactive oxygen species (ROS) and inhibition of pro-inflammatory mediators. | Cell-free experiments have demonstrated a direct antioxidant effect of this compound. In macrophage cell lines, this compound inhibited the expression of COX-2 and 5-LOX, key enzymes in the inflammatory arachidonic acid pathway. |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Potential modulation of VEGFR2 signaling, which is involved in angiogenesis. | Some studies suggest that this compound's cardioprotective effects may be mediated through the phosphorylation and activation of VEGFR2. Other in vitro work indicates a potential anti-angiogenic role by blocking VEGFR2-mediated signaling. |
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Reproducibility of findings is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
Measurement of Erythrocyte Transketolase Activity (ETKAC Assay)
The Erythrocyte Transketolase Activity Coefficient (ETKAC) assay is a functional test to assess thiamine status by measuring the activity of transketolase in red blood cells.
Principle: The assay measures the rate of disappearance of a substrate (ribose-5-phosphate) or the rate of formation of a product (sedoheptulose-7-phosphate or glyceraldehyde-3-phosphate) of the transketolase reaction. The activity is measured in the absence (basal activity) and presence (stimulated activity) of added ThDP. The ratio of stimulated to basal activity gives the ETKAC. A higher ETKAC value indicates a lower degree of saturation of the enzyme with ThDP, and thus a poorer thiamine status.
Materials:
-
Hemolysate prepared from washed erythrocytes
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Substrate solution (e.g., ribose-5-phosphate)
-
Thiamine diphosphate (ThDP) solution
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Hemolysate:
-
Collect whole blood in heparinized or EDTA tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash the erythrocytes three times with cold isotonic saline.
-
Lyse the washed erythrocytes with cold distilled water or a specific lysing reagent.
-
Centrifuge to remove cell debris and collect the supernatant (hemolysate).
-
-
Assay:
-
Set up two sets of reaction tubes for each sample: one for basal activity and one for stimulated activity.
-
To the "stimulated" tubes, add a saturating concentration of ThDP.
-
Add the reaction buffer, auxiliary enzymes, and NADH to all tubes.
-
Pre-incubate the tubes at 37°C for a specified time.
-
Initiate the reaction by adding the substrate (ribose-5-phosphate).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute) for both basal and stimulated conditions.
-
ETKAC = (Rate of stimulated reaction) / (Rate of basal reaction).
-
Interpretation of Results:
-
ETKAC < 1.15: Adequate thiamine status
-
ETKAC 1.15 - 1.25: Marginal thiamine deficiency
-
ETKAC > 1.25: Severe thiamine deficiency
Quantification of Advanced Glycation End-products (AGEs)
The formation of AGEs is a key pathological consequence of hyperglycemia. The effect of this compound on AGE levels can be quantified using methods such as ELISA and HPLC.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA is commonly used to measure total AGEs in biological samples. In this assay, AGEs in the sample compete with a known amount of immobilized AGEs for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of AGEs in the sample.
Materials:
-
Microtiter plate pre-coated with AGE-BSA (Bovine Serum Albumin)
-
AGE standards
-
Biological samples (e.g., serum, plasma)
-
Anti-AGE primary antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the AGE standard to generate a standard curve. Dilute the biological samples as required.
-
Incubation: Add the standards and samples to the wells of the microtiter plate. Then, add the anti-AGE primary antibody to all wells. Incubate for a specified time and temperature to allow for competitive binding.
-
Washing: Wash the plate several times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark to allow the color to develop.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of AGEs in the samples.
2. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC can be used to separate and quantify specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine. The sample is first hydrolyzed to release the AGE-modified amino acids. These are then separated by reverse-phase HPLC and detected using fluorescence or mass spectrometry.
Materials:
-
Biological sample
-
Hydrolysis reagent (e.g., 6N HCl)
-
HPLC system with a reverse-phase column
-
Fluorescence detector or mass spectrometer
-
Mobile phase solvents
-
Standards for specific AGEs
Procedure:
-
Sample Hydrolysis: Hydrolyze the protein fraction of the sample using a strong acid (e.g., 6N HCl) at high temperature to release the amino acids, including the AGE-modified ones.
-
Derivatization (optional): In some methods, the hydrolyzed amino acids are derivatized to enhance their detection.
-
HPLC Separation: Inject the hydrolyzed sample into the HPLC system. The different AGEs are separated on the reverse-phase column based on their hydrophobicity.
-
Detection: As the separated AGEs elute from the column, they are detected by a fluorescence detector (for fluorescent AGEs like pentosidine) or a mass spectrometer (for more specific identification and quantification of various AGEs).
-
Quantification: The concentration of each AGE is determined by comparing the peak area of the sample with that of known standards.
Conclusion
The reproducibility of published findings on this compound's mechanism of action is generally strong for its primary role in activating transketolase and mitigating hyperglycemic damage. A growing body of evidence supports its involvement in a wider range of signaling pathways, including those related to inflammation, cell survival, and antioxidant defense. However, the in vivo relevance and interplay of these alternative mechanisms require further investigation to be as firmly established as its effects on the pentose phosphate pathway. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further exploration of these findings, ultimately contributing to a more complete understanding of this compound's therapeutic potential.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
Benfotiamine and Metformin on Advanced Glycation End-product (AGE) Formation: A Head-to-Head Comparison
A detailed examination of the mechanisms and experimental evidence behind two notable compounds in the mitigation of Advanced Glycation End-products (AGEs).
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. These molecules contribute to the pathogenesis of numerous chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders, by inducing protein cross-linking, oxidative stress, and inflammation. Consequently, the inhibition of AGE formation is a critical therapeutic target. This guide provides a head-to-head comparison of two therapeutic agents, benfotiamine and metformin, on their ability to inhibit AGE formation, supported by experimental data and detailed methodologies.
Mechanisms of Action
This compound: A Direct Interceptor of Glycolytic Intermediates
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), exhibits a more direct mechanism in preventing AGE formation.[1][2] Its superior bioavailability allows for greater penetration into cells compared to water-soluble thiamine.[2] Once inside the cell, this compound is converted to thiamine pyrophosphate (TPP), a crucial coenzyme for the enzyme transketolase.[3]
The primary mechanism by which this compound inhibits AGE formation is through the activation of transketolase.[3] This enzyme plays a pivotal role in the pentose phosphate pathway, diverting the glycolytic intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P) away from pathways that lead to the synthesis of AGE precursors like methylglyoxal (MG). By enhancing the activity of transketolase, this compound effectively reduces the intracellular pool of these reactive dicarbonyl compounds, thereby directly inhibiting the formation of AGEs.
Metformin: An Indirect Modulator of Cellular Metabolism
Metformin is a widely prescribed biguanide for type 2 diabetes. Its mechanism of action on AGE formation is considered indirect and is primarily a consequence of its broader effects on cellular metabolism and signaling. Metformin's primary molecular target is the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).
AMPK activation has several downstream effects that can contribute to a reduction in AGEs:
-
Improved Glycemic Control: By enhancing insulin sensitivity and reducing hepatic gluconeogenesis, metformin lowers overall blood glucose levels, thereby reducing the substrate available for glycation reactions.
-
Anti-inflammatory Effects: Metformin has been shown to inhibit the pro-inflammatory NF-κB pathway, which can be activated by AGEs, thus mitigating the downstream inflammatory cascade.
-
Modulation of Autophagy: Metformin can induce autophagy, a cellular process for clearing damaged proteins and organelles, which may include AGE-modified proteins.
While some studies suggest metformin may have beneficial effects on glycation, it is often debated whether this is a direct effect or a consequence of improved glycemic control.
Quantitative Data on AGE Inhibition
Direct head-to-head comparative studies quantifying the AGE-inhibiting effects of this compound and metformin are scarce in the published literature. However, individual studies provide valuable quantitative data on the efficacy of this compound. Data for metformin's direct effect on AGE inhibition is less defined and often linked to its glucose-lowering effect.
| Compound | Study Population/Model | Dosage | Duration | Key AGEs Measured | Results | Citation(s) |
| This compound | Type 1 Diabetic Patients (n=6) | 600 mg/day | 28 days | Intracellular Nε-(carboxymethyl)lysine (CML), Methylglyoxal-derived AGEs | ↓ 40% in CML, ↓ ~70% in Methylglyoxal-derived AGEs | |
| This compound | Type 2 Diabetic Patients with Nephropathy (n=39) | 900 mg/day | 12 weeks | Plasma & Urinary CML, CEL, MG-H1 | No significant reduction compared to placebo | |
| This compound | Patients with early Alzheimer's Disease (n=34) | Not specified | 12 months | Blood AGEs | Significantly reduced increases in AGEs (p=0.044) | |
| Metformin | Type 2 Diabetic Patients | Not specified | Not specified | Glycation measures (e.g., MG) | Some beneficial effects, potentially linked to improved glycemic control |
Experimental Protocols
Study 1: this compound in Type 1 Diabetic Patients
-
Objective: To investigate the effect of this compound on intracellular AGE formation in red blood cells of type 1 diabetic patients.
-
Methodology:
-
Patient Cohort: 6 patients with type 1 diabetes.
-
Intervention: Oral administration of 600 mg/day of this compound for 28 days.
-
Sample Collection: Blood samples were collected at baseline and after the 28-day treatment period.
-
AGE Measurement: Intracellular levels of CML and methylglyoxal-derived AGEs were measured in red blood cells using specific antibodies and a quantitative dot blot technique.
-
Glycemic Control: HbA1c levels were measured by HPLC to assess glycemic control.
-
Study 2: this compound in Type 2 Diabetic Patients with Nephropathy
-
Objective: To determine the effect of this compound on plasma and urinary AGEs in patients with type 2 diabetes and nephropathy.
-
Methodology:
-
Patient Cohort: 82 patients with type 2 diabetes and urinary albumin excretion in the high-normal and microalbuminuric range were randomized to receive this compound (n=39) or placebo (n=43).
-
Intervention: Oral administration of 900 mg/day of this compound or placebo for 12 weeks.
-
Sample Collection: Plasma and 24-hour urine samples were collected at baseline, 6 weeks, and 12 weeks.
-
AGE Measurement: Plasma levels of CML and Nε-(Carboxyethyl)lysine (CEL), and urinary levels of CML, CEL, and 5-hydro-5-methylimidazolone (MG-H1) were measured using a stable-isotope-dilution tandem mass spectrometry method.
-
Summary and Conclusion
Based on the available evidence, this compound appears to be a more direct and potent inhibitor of intracellular AGE formation compared to metformin. Its mechanism of activating transketolase to divert glycolytic precursors is a well-defined pathway for reducing the synthesis of AGEs. Experimental data from a study on type 1 diabetic patients demonstrated a significant reduction in intracellular CML and methylglyoxal-derived AGEs with this compound treatment. However, it is important to note that another study in type 2 diabetic patients with nephropathy did not find a significant effect on plasma or urinary AGEs, suggesting that the efficacy of this compound may be dependent on the patient population and the specific AGEs measured.
Metformin's effect on AGEs is largely considered a secondary benefit of its primary actions on improving glycemic control and overall cellular metabolism through AMPK activation. While it contributes to a cellular environment less conducive to glycation, there is a lack of robust quantitative data demonstrating a direct and potent AGE-inhibiting effect independent of its glucose-lowering properties.
References
Bridging the Gap: Correlating In Vitro Mechanisms with In Vivo Efficacy of Benfotiamine
For Immediate Release
A comprehensive analysis of existing research on benfotiamine, a synthetic derivative of thiamine (vitamin B1), highlights a strong correlation between its mechanisms of action observed in laboratory settings and its therapeutic efficacy in living organisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview of in vitro and in vivo data, detailing the experimental frameworks used to establish the compound's effectiveness in key areas such as diabetic complications, neurodegenerative diseases, and inflammation.
This compound's enhanced bioavailability compared to water-soluble thiamine allows for more effective penetration into cells, where it is converted to the active coenzyme thiamine pyrophosphate (TPP). This fundamental property underpins its diverse therapeutic effects, which have been extensively studied in both cellular and animal models.
Key Mechanisms of Action: From Benchtop to Preclinical Models
The primary mechanisms of this compound's action, initially identified through in vitro experimentation, have been subsequently validated in various in vivo models. These core mechanisms include the activation of the enzyme transketolase, reduction of advanced glycation end products (AGEs), mitigation of oxidative stress, and modulation of inflammatory pathways.
Transketolase Activation: A Pivotal Role in Glucose Metabolism
In vitro studies using cultured endothelial cells have demonstrated that this compound effectively increases the activity of transketolase, a key enzyme in the pentose phosphate pathway.[1] This activation shunts excess glucose metabolites away from pathways that lead to the formation of harmful byproducts.[2] This mechanism has been shown to be dose-dependent, with significant increases in transketolase activity observed at concentrations of 50 µM and 100 µM.[1]
In vivo, this translates to a protective effect against hyperglycemic damage. In streptozotocin-induced diabetic rat models, this compound treatment has been shown to prevent the development of diabetic retinopathy by activating transketolase in the retina.[2] This correlation underscores the principle that enhancing transketolase activity at the cellular level is a viable strategy for mitigating diabetic complications in a whole-organism context.
Inhibition of Advanced Glycation End Products (AGEs)
The formation and accumulation of AGEs are central to the pathology of diabetic complications. In vitro experiments have shown that this compound can inhibit the formation of AGEs in various cell types. One study on red blood cells from patients with type 1 diabetes demonstrated that this compound treatment (for 28 days) significantly reduced intracellular levels of the AGE N-epsilon-(carboxymethyl)lysine (CML) by 40% and methylglyoxal-derived AGEs by almost 70%.[3]
These findings are mirrored in in vivo studies. In diabetic animal models, this compound administration has been shown to reduce the accumulation of AGEs in nerve tissues, which is believed to contribute to its beneficial effects on diabetic neuropathy. However, it is noteworthy that some clinical trials in patients with diabetic nephropathy did not find a significant reduction in plasma or urinary AGEs after 12 weeks of treatment, suggesting that the therapeutic effects in certain contexts may be independent of systemic AGE levels.
Anti-Inflammatory Effects via NF-κB Inhibition
This compound's anti-inflammatory properties have been consistently demonstrated across both in vitro and in vivo models. In cultured macrophages and dendritic cells, this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of inflammatory cytokines.
These cellular-level observations are substantiated by in vivo findings. In animal models of inflammation, this compound has been shown to suppress NF-κB activation and reduce the expression of inflammatory markers. This correlation provides a clear mechanistic link between this compound's ability to modulate inflammatory signaling pathways in isolated cells and its capacity to ameliorate inflammatory conditions in complex biological systems.
Reduction of Oxidative Stress
Oxidative stress is a common pathological feature in numerous diseases. In vitro studies have established that this compound possesses direct and indirect antioxidant properties. It has been shown to prevent oxidative stress and DNA damage induced by various agents in cultured kidney cell lines. Furthermore, in microglial cells, this compound has been observed to suppress the production of reactive oxygen species (ROS).
These in vitro antioxidant effects are well-correlated with in vivo outcomes. In streptozotocin-induced diabetic mice, this compound treatment has been shown to alleviate cerebral oxidative stress. Similarly, in a mouse model of PTSD, this compound administration reduced markers of oxidative stress in the brain. Interestingly, some in vivo studies suggest that this compound's antioxidant effects may be independent of its impact on AGEs.
Quantitative Comparison of this compound Efficacy
To facilitate a direct comparison between in vitro and in vivo findings, the following tables summarize key quantitative data from representative studies.
| In Vitro Efficacy of this compound | |||
| Endpoint | Cell Line/Model | This compound Concentration | Observed Effect |
| Transketolase Activity | Bovine Aortic Endothelial Cells | 50 µM | ~4-fold increase in activity |
| AGE Formation (CML) | Human Red Blood Cells | Not specified (in vivo treatment) | 40% reduction |
| AGE Formation (Methylglyoxal-derived) | Human Red Blood Cells | Not specified (in vivo treatment) | ~70% reduction |
| NF-κB Activation | Murine Macrophages (RAW 264.7) | Varies by study | Inhibition of nuclear translocation |
| Oxidative Stress (ROS production) | Murine Microglial Cells (BV-2) | Varies by study | Suppression of ROS |
| DNA Damage | Human Kidney Cell Lines | Varies by study | Prevention of induced DNA damage |
| In Vivo Efficacy of this compound | |||
| Endpoint | Animal Model | This compound Dosage | Observed Effect |
| Diabetic Retinopathy | Streptozotocin-induced diabetic rats | Varies by study | Prevention of retinopathy |
| Neuropathy Symptom Score | Patients with diabetic polyneuropathy | 600 mg/day | Significant improvement |
| Cerebral Oxidative Stress | Streptozotocin-induced diabetic mice | Varies by study | Alleviation of oxidative stress |
| Brain Oxidative Stress Markers | Mouse model of PTSD | Varies by study | Reduction in oxidative markers |
| Amyloid Plaque Deposition | APP/PS1 transgenic mice (Alzheimer's model) | Varies by study | Reduction in plaque numbers |
| Cognitive Function (Morris Water Maze) | APP/PS1 transgenic mice (Alzheimer's model) | Varies by study | Improvement in spatial memory |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols frequently employed in the evaluation of this compound's efficacy.
In Vitro Methodologies
-
Cell Viability and Cytotoxicity (MTT Assay): This colorimetric assay is used to assess the effect of this compound on cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After an incubation period, MTT reagent is added, which is converted by metabolically active cells into a purple formazan product. The absorbance is then measured to determine the percentage of viable cells.
-
Transketolase Activity Assay: The activity of transketolase is typically measured in cell lysates. The assay often involves a coupled enzymatic reaction where the product of the transketolase reaction is used as a substrate for a second enzyme, leading to the oxidation or reduction of a nucleotide cofactor (e.g., NADH), which can be monitored spectrophotometrically.
-
Quantification of AGEs: Advanced glycation end products can be measured in cell lysates or culture medium using enzyme-linked immunosorbent assays (ELISAs) with specific antibodies against different types of AGEs, such as CML or methylglyoxal-derived products.
-
NF-κB Activation Assay: The activation of NF-κB is often assessed by measuring its translocation from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy or quantified through western blotting of nuclear and cytoplasmic fractions or by using reporter gene assays.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) can be detected using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.
In Vivo Methodologies
-
Streptozotocin (STZ)-Induced Diabetes Model: This is a widely used model for type 1 diabetes. A single high dose or multiple low doses of STZ, a toxin that destroys pancreatic β-cells, is administered to rodents to induce hyperglycemia. This compound is then administered to these animals to assess its effects on diabetic complications.
-
Animal Models of Alzheimer's Disease (e.g., APP/PS1 transgenic mice): These genetically modified mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease. They develop age-dependent amyloid plaques and cognitive deficits, providing a model to test the neuroprotective effects of this compound.
-
Morris Water Maze: This is a behavioral test used to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to find a hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded to evaluate cognitive function.
-
Measurement of Oxidative Stress Markers: In vivo oxidative stress can be assessed by measuring various biomarkers in tissue homogenates or blood plasma. Common markers include the ratio of reduced to oxidized glutathione (GSH/GSSG), levels of malondialdehyde (a marker of lipid peroxidation), and the activity of antioxidant enzymes such as superoxide dismutase and catalase.
-
Immunohistochemistry and Western Blotting: These techniques are used to detect and quantify the expression of specific proteins in tissue samples. For instance, immunohistochemistry can be used to visualize the deposition of amyloid plaques in the brains of Alzheimer's model mice, while western blotting can quantify the levels of inflammatory proteins or components of signaling pathways.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: this compound's core signaling pathway.
Caption: A typical in vitro experimental workflow.
Caption: A standard in vivo experimental workflow.
References
Benfotiamine Under the Microscope: A Systematic Review of Clinical Trials
For Immediate Release
A comprehensive analysis of clinical trials involving benfotiamine, a synthetic derivative of thiamine (vitamin B1), reveals a growing body of evidence for its potential therapeutic applications, particularly in diabetic neuropathy and Alzheimer's disease. This systematic review synthesizes quantitative data from key clinical studies, details experimental protocols, and provides a comparative perspective against other treatment modalities. This compound's superior bioavailability compared to standard thiamine supplements appears to be a key factor in its observed effects.[1][2][3]
Comparative Efficacy in Clinical Trials
This compound has been most extensively studied in the context of diabetic complications and neurodegenerative diseases. The following tables summarize the quantitative outcomes from notable clinical trials.
Table 1: this compound in Diabetic Neuropathy
| Study (Year) | Condition | Participants (n) | Treatment Group | Dosage | Duration | Key Outcomes | Results |
| BENDIP (2008)[4][5] | Symmetrical, distal diabetic polyneuropathy | 165 | This compound | 300 mg/day or 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS in the 600 mg/day group (p=0.033). The 300 mg/day group also showed improvement, though less pronounced. |
| BEDIP (2005) | Diabetic polyneuropathy | 40 | This compound | 400 mg/day (100 mg q.i.d.) | 3 weeks | Neuropathy score, pain | Statistically significant improvement in neuropathy score (p=0.0287) and a notable decrease in pain (p=0.0414) compared to placebo. |
| Winkler et al. (1999) | Painful peripheral diabetic neuropathy | 36 | This compound + Vitamin B combination | High dose: 320 mg/day this compound | 6 weeks | Pain sensation, vibration sensation, current perception threshold | Significant improvement in most parameters, with the high-dose group showing the greatest change (p < 0.01). |
Table 2: this compound in Alzheimer's Disease
| Study (Year) | Condition | Participants (n) | Treatment Group | Dosage | Duration | Key Outcomes | Results |
| Gibson et al. (2020) | Mild Cognitive Impairment (MCI) or mild Alzheimer's Disease | 70 | This compound | 600 mg/day (300 mg b.i.d.) | 12 months | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Clinical Dementia Rating (CDR) | 43% lower increase in ADAS-Cog score (less cognitive decline) vs. placebo (p=0.125). 77% lower worsening in CDR score vs. placebo (p=0.034). Significant reduction in advanced glycation end products (AGEs) (p=0.044). |
| Pan et al. (2016) | Mild to moderate Alzheimer's Disease | 5 | This compound | 300 mg/day | 18 months | Mini-Mental State Examination (MMSE) | Average increase of 3.2 points on the MMSE. (Note: This was an open-label, uncontrolled study). |
Table 3: Comparative Bioavailability: this compound vs. Thiamine Hydrochloride
| Study (Year) | Participants (n) | Treatment | Key Pharmacokinetic Parameters | Results |
| Luo et al. (2013) | 20 healthy male volunteers | 300 mg this compound vs. 220 mg thiamine hydrochloride | AUC0-24 (plasma thiamine) | This compound: 1763.1 ± 432.7 µg·h·L-1Thiamine HCl: 182.0 ± 93.8 µg·h·L-1 |
| Cmax (plasma thiamine) | This compound: 568.3 ± 122.0 µg/LThiamine HCl: 70.5 ± 46.2 µg/L | |||
| Relative bioavailability of thiamine | The bioavailability of thiamine from this compound was approximately 11.5 times higher than from thiamine hydrochloride. | |||
| Unnamed Study (2014) | Healthy Chinese volunteers | This compound vs. thiamine hydrochloride | Bioavailability of thiamine in plasma | 1147.3 ± 490.3% higher with this compound. |
| Bioavailability of thiamine diphosphate (TDP) in erythrocytes | 195.8 ± 33.8% higher with this compound. |
Table 4: this compound in Comparison to and in Combination with Alpha-Lipoic Acid for Diabetic Neuropathy
| Study (Year) | Condition | Participants (n) | Treatment Groups | Dosage | Duration | Key Outcomes | Results |
| Maghiar et al. (2019) | Distal symmetric painful diabetic polyneuropathy | 120 | 1. Benfotiamine2. Alpha-Lipoic Acid (ALA)3. This compound + ALA | 1. 300 mg/day2. 600 mg/day3. 300 mg/day + 600 mg/day | 8 weeks | Diabetic Neuropathy Symptoms (DNS) score, Neuropathy Disability Score (NDS), pain intensity | All three therapies were effective. The combined therapy was superior to monotherapy with either this compound or ALA in improving DNS and NDS scores. A reduction of over 50% in DNS score was achieved in 10.53% of the this compound group, 27.78% of the ALA group, and 65% of the combination group. |
Experimental Protocols of Key Clinical Trials
Gibson et al. (2020): this compound in Alzheimer's Disease
-
Study Design: A 12-month, randomized, double-blind, placebo-controlled, single-center Phase IIa clinical trial.
-
Participant Population: 70 individuals with a diagnosis of amnestic mild cognitive impairment (aMCI) or mild dementia due to Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores greater than 21.
-
Inclusion/Exclusion Criteria: Participants were required to be amyloid-positive as confirmed by PET scans. Key exclusion criteria included other neurological or psychiatric disorders that could interfere with the study's assessments.
-
Intervention: Participants were randomized to receive either 300 mg of this compound twice daily (total of 600 mg/day) or a matching placebo.
-
Primary Outcome Measure: The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score over the 12-month treatment period.
-
Secondary Outcome Measures: These included the Clinical Dementia Rating (CDR) score and brain glucose utilization as measured by fluorodeoxyglucose positron emission tomography (FDG-PET).
-
Exploratory Outcome: Blood levels of advanced glycation end products (AGEs) were also assessed.
-
Statistical Analysis: The primary analysis compared the change in ADAS-Cog scores between the this compound and placebo groups.
BENDIP Study (2008): this compound in Diabetic Neuropathy
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter Phase III clinical study.
-
Participant Population: 165 patients with symmetrical, distal diabetic polyneuropathy.
-
Inclusion/Exclusion Criteria: Patients with established diabetic polyneuropathy were included.
-
Intervention: Patients were randomized into three groups: this compound 600 mg/day, this compound 300 mg/day, or placebo.
-
Primary Outcome Measure: The primary outcome was the change in the Neuropathy Symptom Score (NSS).
-
Secondary Outcome Measures: The Total Symptom Score (TSS), which includes pain, was also evaluated.
-
Statistical Analysis: The differences in the NSS between the treatment groups were analyzed at the end of the 6-week period.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are believed to stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a crucial coenzyme in glucose metabolism. This leads to the activation of the enzyme transketolase, which diverts excess glucose metabolites away from pathways that contribute to diabetic complications. One of the key mechanisms is the inhibition of the formation of advanced glycation end products (AGEs), which are implicated in cellular damage in both diabetes and Alzheimer's disease.
Comparison with Alternatives
Thiamine
This compound is a lipid-soluble derivative of thiamine, which allows for significantly greater absorption and bioavailability compared to the water-soluble thiamine hydrochloride. Clinical studies have demonstrated that oral administration of this compound results in substantially higher plasma and red blood cell concentrations of thiamine and its active form, TPP. This enhanced bioavailability is a key advantage, as it allows for the delivery of therapeutic levels of thiamine that may not be achievable with standard thiamine supplements.
Alpha-Lipoic Acid (ALA)
Alpha-lipoic acid is another supplement investigated for diabetic neuropathy, primarily for its antioxidant properties. A head-to-head comparison and combination study by Maghiar et al. (2019) showed that while both this compound and ALA were effective in reducing symptoms of painful diabetic neuropathy, their combination was superior to either agent alone. This suggests that their mechanisms of action may be complementary, with this compound addressing the downstream effects of hyperglycemia and ALA providing broader antioxidant support.
Conclusion and Future Directions
The available clinical trial data suggests that this compound is a safe and potentially effective therapeutic agent for conditions associated with hyperglycemia and AGE formation, namely diabetic neuropathy and Alzheimer's disease. Its superior bioavailability over standard thiamine is a significant advantage. The ongoing BenfoTeam trial, a large-scale, multi-center study, is expected to provide more definitive evidence on the efficacy of this compound in slowing cognitive decline in early Alzheimer's disease. Future research should continue to explore the optimal dosing and long-term safety of this compound, as well as its potential in other conditions linked to metabolic dysfunction. Direct comparative effectiveness trials against other established treatments for diabetic neuropathy would also be valuable.
References
- 1. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinikally.com [clinikally.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the antioxidant potential of Benfotiamine to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of benfotiamine against other well-established antioxidant compounds. While this compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), is primarily recognized for its benefits in managing diabetic complications, its antioxidant properties are a subject of growing interest.[1][2] This document synthesizes available experimental data to offer a comparative perspective on its antioxidant mechanisms and potency.
Executive Summary
This compound exerts its antioxidant effects primarily through indirect mechanisms, bolstering the cell's endogenous defense systems, rather than through direct radical scavenging comparable to classical antioxidants like Vitamin C and Vitamin E.[3][4] Its main mode of action involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[5] While some studies suggest a direct antioxidant capacity, quantitative data from standardized assays such as DPPH and ABTS are limited in publicly available literature, making a direct comparison of radical scavenging activity challenging.
Alpha-lipoic acid (ALA), Vitamin C (ascorbic acid), and Vitamin E (alpha-tocopherol) are potent direct antioxidants that readily donate electrons to neutralize free radicals. ALA is unique in that both its oxidized and reduced forms exhibit antioxidant activity, and it can regenerate other antioxidants like Vitamin C and E. Vitamin C is a water-soluble antioxidant that scavenges a wide range of reactive oxygen species (ROS), while Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Data Presentation: Comparative Antioxidant Potential
The following table summarizes the available data on the antioxidant potential of this compound and comparator compounds. A significant data gap exists for this compound concerning direct antioxidant capacity as measured by common in vitro assays.
| Compound | Primary Antioxidant Mechanism | Direct Radical Scavenging | Indirect Antioxidant Effects | Quantitative Data (DPPH IC50) |
| This compound | Indirect: Nrf2 pathway activation | Evidence of direct effect from FRAP assay, but limited quantitative data | Upregulates antioxidant enzymes (e.g., SOD, Catalase, Glutathione) | Not widely reported |
| Alpha-Lipoic Acid | Direct and Indirect | Yes, scavenges various ROS | Regenerates other antioxidants (Vitamin C & E), chelates metal ions | Not consistently reported, varies by assay |
| Vitamin C (Ascorbic Acid) | Direct | Yes, potent scavenger of aqueous radicals | Regenerates Vitamin E from its radical form | ~5-15 µg/mL (variable) |
| Vitamin E (α-Tocopherol) | Direct | Yes, chain-breaking antioxidant in lipid phases | Protects cell membranes from lipid peroxidation | ~10-50 µg/mL (variable) |
Note: IC50 (half maximal inhibitory concentration) values for DPPH assays are highly dependent on experimental conditions and can vary between studies. The values for Vitamin C and E are indicative ranges found in the literature. The absence of a value for this compound reflects the lack of available data in peer-reviewed publications.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway
This compound's primary indirect antioxidant effect is mediated through the Nrf2-Keap1 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
References
- 1. news-medical.net [news-medical.net]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Preclinical Safety of Benfotiamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term preclinical safety of benfotiamine, a synthetic derivative of thiamine (Vitamin B1). It aims to offer an objective overview by comparing its safety profile with other thiamine derivatives, supported by available experimental data. This document is intended for an audience with a scientific background, including researchers and professionals in drug development.
This compound is widely recognized for its high bioavailability compared to water-soluble thiamine salts. While numerous studies have explored its efficacy in managing diabetic complications and other health issues, comprehensive long-term preclinical safety data, equivalent to that required for pharmaceutical drugs, is not extensively available in the public domain. This guide synthesizes the existing preclinical and relevant clinical safety information.
Comparative Safety Profile of Thiamine Derivatives
The following table summarizes the available preclinical safety data for this compound and its alternatives. It is important to note the general lack of standardized, long-term toxicology studies for these compounds, which are often regulated as dietary supplements.
| Safety Parameter | This compound | Allithiamine | Fursultiamine | Sulbutiamine |
| Acute Toxicity | Low acute toxicity reported. A safety data sheet for the related compound thiamine shows a high oral LD50 in mice (> 5,000 mg/kg). | Data not readily available. | Data not readily available. | Data not readily available. |
| Repeated-Dose Toxicity | A 30-day study in rats indicated that doses of 100 and 200 mg/kg were without toxic effects[1]. Human clinical trials with doses up to 600 mg/day for up to 24 months have been conducted without significant adverse effects[2]. | Long-term administration has not produced any untoward effects in clinical use[3]. Specific preclinical repeated-dose toxicity studies are not readily available. | Preclinical data on repeated-dose toxicity is limited. It has been used in clinical settings. | In a human study, 600 mg daily has been used safely for up to 2 months[2]. Chronic administration in mice has been performed to assess effects on memory[4]. |
| Genotoxicity | In vitro studies suggest this compound has a protective effect against DNA damage induced by other agents. Thiamine (Vitamin B1) has shown antimutagenic properties against certain mutagens in the Ames test. Direct, comprehensive genotoxicity testing of this compound is not widely published. | Data not readily available. | Data not readily available. | Data not readily available. |
| Carcinogenicity | No dedicated carcinogenicity bioassays are publicly available. There is conflicting evidence regarding the role of thiamine and its derivatives in cancer. Some studies suggest this compound may inhibit the growth of certain cancer cells. Conversely, other research indicates a dose-dependent effect of thiamine on tumor growth, with low doses potentially stimulating and high doses inhibiting cancer cell proliferation. | Data not readily available. | Data not readily available. | Data not readily available. |
| Reproductive and Developmental Toxicity | No studies following standardized OECD guidelines (e.g., 414, 416) were identified. One study noted protective effects of this compound against cyfluthrin-induced testicular damage in rats. | Data not readily available. | Data not readily available. | Data not readily available. |
Experimental Protocols for Key Preclinical Safety Assessments
While specific, detailed protocols for long-term safety studies on this compound are not publicly available, this section outlines the standard methodologies for key preclinical safety experiments based on international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols represent the standard approach for assessing the safety of new chemical entities.
Repeated-Dose Toxicity (Sub-chronic Oral Toxicity Test: OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for a period of 90 days.
-
Test System: Typically, Wistar or Sprague-Dawley rats are used. Both sexes are included.
-
Procedure:
-
At least three dose levels of the test substance and a control group (vehicle only) are used.
-
The substance is administered daily by gavage or in the diet for 90 consecutive days.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Hematological and clinical biochemistry parameters are analyzed at the end of the treatment period.
-
At termination, a full necropsy is performed, and organ weights are recorded.
-
Histopathological examination of major organs and tissues is conducted.
-
-
Endpoints: The No-Observed-Adverse-Effect Level (NOAEL), clinical and pathological findings, and target organs of toxicity are determined.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test: OECD Guideline 471)
-
Objective: To assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 mix from rat liver homogenate).
-
Several concentrations of the test substance are incubated with the bacterial strains.
-
The mixture is plated on a minimal agar medium.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Endpoints: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals.
-
Test System: Typically, mice or rats are used.
-
Procedure:
-
Animals are exposed to the test substance, usually on two or more occasions, 24 hours apart.
-
Bone marrow or peripheral blood is sampled at appropriate intervals after the last administration.
-
Smears are prepared and stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).
-
The number of micronucleated PCEs is counted per a given number of PCEs.
-
-
Endpoints: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.
Reproductive and Developmental Toxicity (Prenatal Developmental Toxicity Study: OECD Guideline 414)
-
Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.
-
Test System: Usually rats or rabbits.
-
Procedure:
-
The test substance is administered to pregnant females, typically from implantation to the day before cesarean section.
-
Maternal animals are observed for clinical signs, body weight, and food consumption.
-
Near term, females are euthanized, and the uterus and its contents are examined.
-
The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Endpoints: Maternal toxicity, embryo-fetal death, and structural abnormalities in the offspring are evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism and safety assessment.
Conclusion
Based on the currently available preclinical data, this compound appears to have a favorable safety profile for short-term use. However, there is a notable absence of comprehensive, long-term preclinical safety studies conducted according to standardized international guidelines for pharmaceuticals. The conflicting in vitro and in vivo data regarding its effects on cancer cell proliferation warrants further investigation to fully characterize any potential risk. For a more complete assessment of long-term safety, further studies on repeated-dose toxicity, carcinogenicity, and reproductive toxicity would be necessary. Researchers and drug development professionals should consider these data gaps when evaluating the long-term use of this compound.
References
- 1. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulbutiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. ecommons.roseman.edu [ecommons.roseman.edu]
- 4. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine vs. Thiamine: A Comparative Metabolomic Analysis in Cellular Models
A deep dive into the metabolic impact of two vitamin B1 analogs, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their cellular effects, supported by experimental data and detailed protocols.
Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), has garnered significant attention in the scientific community for its enhanced bioavailability and therapeutic potential compared to its naturally occurring counterpart. This guide provides an objective comparison of the metabolomic effects of this compound versus thiamine in cellular models, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Superior Bioavailability of this compound
One of the most significant advantages of this compound over thiamine is its superior absorption and cellular uptake. As a lipid-soluble compound, this compound can readily pass through cell membranes via passive diffusion, a stark contrast to the water-soluble thiamine, which relies on capacity-limited transporters.[1][2] This enhanced bioavailability leads to significantly higher intracellular concentrations of thiamine and its active form, thiamine pyrophosphate (TPP).
A pharmacokinetic study in healthy Chinese volunteers demonstrated that the relative bioavailability of thiamine in plasma after oral administration of this compound was approximately 11.5 times higher than that of thiamine hydrochloride.[3] Similarly, the bioavailability of the active coenzyme, thiamine diphosphate (TDP), in erythrocytes was nearly twice as high with this compound.[3]
| Parameter | Thiamine Hydrochloride | This compound | Fold Increase with this compound |
| Relative Bioavailability of Thiamine in Plasma | 100% | 1147.3 ± 490.3%[4] | ~11.5x |
| Relative Bioavailability of Thiamine Diphosphate (TDP) in Erythrocytes | 100% | 195.8 ± 33.8% | ~2x |
Table 1: Comparative Bioavailability of this compound and Thiamine Hydrochloride. Data from a randomized, crossover study in healthy male volunteers. The values for this compound represent the percentage increase in bioavailability relative to thiamine hydrochloride.
Differential Impact on Cellular Metabolism
The primary divergence in the metabolic effects of this compound and thiamine stems from this compound's potent ability to activate the enzyme transketolase. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.
By activating transketolase, this compound effectively shunts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that are implicated in cellular damage, particularly under hyperglycemic conditions. This mechanism underlies this compound's protective effects against the formation of advanced glycation end products (AGEs), the activation of the hexosamine pathway, and the diacylglycerol-protein kinase C (DAG-PKC) pathway.
While both thiamine and this compound can mitigate the detrimental effects of high glucose on endothelial cells, studies suggest that this compound's superior ability to increase intracellular TPP levels makes it a more potent activator of transketolase.
| Cellular Effect (in Human Umbilical Vein Endothelial Cells under High Glucose) | High Glucose Control | Thiamine (150 µM) | This compound (150 µM) |
| Cell Replication (% of Normal Glucose Control) | 72.3% ± 5.1% | 80.6% ± 2.4% | 87.5% ± 8.9% |
| Advanced Glycation End Product (AGE) Formation (% of Normal Glucose Control) | 159.7% ± 38.9% | 113.2% ± 16.3% | 135.6% ± 49.8% |
Table 2: Comparative Effects of Thiamine and this compound on Endothelial Cell Dysfunction. Data from a study on human umbilical vein endothelial cells cultured in high glucose (28.0 mM) for 20 days.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach to studying their effects, the following diagrams are provided.
Figure 1: Cellular Uptake and Metabolism. This diagram illustrates the distinct mechanisms of cellular entry for this compound (passive diffusion) and thiamine (transporter-mediated), and their subsequent conversion to the active coenzyme, thiamine pyrophosphate (TPP).
Figure 2: Mechanism of Action. This diagram depicts how this compound and thiamine, by activating transketolase, divert harmful glycolytic intermediates into the pentose phosphate pathway, thereby mitigating cellular damage.
Figure 3: Experimental Workflow. This diagram outlines the key steps in a typical comparative metabolomics study, from cell culture and treatment to metabolite extraction and analysis.
Experimental Protocols
The following provides a general methodology for a comparative metabolomics study of cells treated with this compound versus thiamine.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant model for studying vascular effects.
-
Culture Conditions: Cells are cultured in standard endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2. For studies mimicking hyperglycemia, cells are cultured in medium containing a high glucose concentration (e.g., 28.0 mM), with a normal glucose concentration (e.g., 5.6 mM) as a control.
-
Treatment: Cells are treated with equimolar concentrations of thiamine or this compound (e.g., 150 µM) for a specified duration (e.g., 24-72 hours for acute effects, or up to 20 days for chronic effects). A vehicle control (the solvent used to dissolve the compounds) is also included.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, the cell culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is then quenched by adding a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol) pre-chilled to -80°C.
-
Cell Lysis and Metabolite Collection: The cells are scraped in the extraction solvent, and the resulting lysate is transferred to a microcentrifuge tube. The mixture is then vortexed and centrifuged at high speed to pellet cell debris and proteins.
-
Sample Preparation: The supernatant containing the extracted metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for analysis.
3. Metabolomic Analysis:
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred analytical platform for its high sensitivity, selectivity, and broad coverage of metabolites.
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the metabolites based on their physicochemical properties.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to detect and identify metabolites based on their accurate mass and fragmentation patterns.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites. Statistical analysis (e.g., t-test, ANOVA) is then performed to identify significant differences in the metabolic profiles between the different treatment groups.
4. Specific Assays:
-
Thiamine and its Phosphates: Quantification of intracellular thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP) can be performed using a targeted LC-MS/MS method or high-performance liquid chromatography with fluorescence detection (HPLC-Flu).
-
Advanced Glycation End Products (AGEs): AGEs can be measured fluorimetrically by detecting their characteristic fluorescence (excitation at ~370 nm, emission at ~440 nm).
Conclusion
The available evidence strongly indicates that this compound possesses significant metabolic advantages over thiamine, primarily due to its superior bioavailability and its potent activation of the enzyme transketolase. This leads to a more effective redirection of glycolytic flux away from harmful pathways, offering a promising therapeutic strategy for conditions associated with metabolic dysregulation, such as diabetic complications. The provided experimental framework offers a robust starting point for researchers seeking to further elucidate the comparative metabolomic effects of these two important vitamin B1 analogs. Further quantitative metabolomic studies are warranted to provide a more detailed map of the intracellular metabolic shifts induced by this compound versus thiamine, which will be invaluable for the development of novel therapeutic interventions.
References
A meta-analysis of Benfotiamine's effectiveness in treating diabetic neuropathy
In the landscape of therapeutic interventions for diabetic neuropathy, benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a compound of significant interest. Its mechanism of action, centered on the activation of the enzyme transketolase, offers a pathogenic-oriented approach to treatment by mitigating the damaging effects of hyperglycemia. This guide provides a meta-analysis of this compound's effectiveness in treating diabetic neuropathy, with a comparative evaluation against other therapeutic alternatives, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.
Mechanism of Action: A Multi-Pathway Approach
This compound's primary therapeutic action lies in its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[1][2] This enhancement effectively redirects metabolic intermediates away from pathways implicated in hyperglycemic damage.[1][2][3] By increasing the flux through the PPP, this compound reduces the accumulation of precursors for Advanced Glycation End-products (AGEs), a major contributor to diabetic complications. Furthermore, this compound has been shown to inhibit three other major pathways of hyperglycemic damage: the hexosamine pathway, the diacylglycerol (DAG)-protein kinase C (PKC) pathway, and the polyol pathway. Beyond its metabolic effects, this compound exhibits direct antioxidant properties and can modulate inflammatory pathways, further contributing to its neuroprotective effects.
Comparative Efficacy: this compound vs. Alternatives
While there is a lack of large-scale meta-analyses on this compound for diabetic neuropathy, several clinical studies provide valuable data on its efficacy, particularly in comparison to alpha-lipoic acid (ALA) and duloxetine.
This compound vs. Placebo
The BENDIP (this compound in Diabetic Polyneuropathy) study, a randomized, double-blind, placebo-controlled clinical trial, demonstrated a significant improvement in the Neuropathy Symptom Score (NSS) in patients treated with this compound after 6 weeks. The improvement was more pronounced at a higher dose of 600 mg/day compared to 300 mg/day.
| Study (BENDIP) | Treatment Group | N (PP analysis) | Duration | Primary Outcome (NSS) | p-value |
| Stracke et al. | This compound 600 mg/day | 43 | 6 weeks | Significant Improvement | p=0.033 |
| This compound 300 mg/day | 42 | 6 weeks | Improvement | ||
| Placebo | 39 | 6 weeks | No Significant Improvement |
This compound vs. Alpha-Lipoic Acid (ALA)
A comparative study evaluated the efficacy of this compound and ALA, both as monotherapies and in combination, for 8 weeks in patients with distal symmetric painful diabetic neuropathy. All treatment groups showed a statistically significant improvement in the Diabetic Neuropathy Symptoms (DNS) score, Neuropathy Disability Score (NDS), and pain intensity on a visual analogue scale. Notably, the combined therapy of this compound and ALA was superior to either monotherapy.
| Parameter | This compound (300 mg/day) | Alpha-Lipoic Acid (600 mg/day) | Combination Therapy |
| DNS Score | Statistically significant reduction | Statistically significant reduction | Superior reduction to monotherapy |
| NDS | Statistically significant reduction | Statistically significant reduction | Superior reduction to monotherapy |
| Pain Intensity (VAS) | Statistically significant reduction | Statistically significant reduction | Superior reduction to monotherapy |
This compound vs. Duloxetine
Direct comparative trials between this compound and duloxetine are scarce. However, a meta-analysis of duloxetine for diabetic neuropathic pain showed its efficacy compared to placebo. Duloxetine, at doses of 60 and 120 mg/day, demonstrated a statistically significant improvement in the 24-hour Average Pain Score from the first week of treatment. While both this compound and duloxetine are effective in managing symptoms, their mechanisms of action differ significantly. This compound addresses the underlying pathogenic pathways, whereas duloxetine, a serotonin and norepinephrine reuptake inhibitor, primarily modulates pain perception in the central nervous system.
Experimental Protocols: A Closer Look
To facilitate the replication and critical evaluation of the cited research, detailed experimental methodologies are crucial.
BENDIP Study Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, phase-III study.
-
Patient Population: 165 patients with symmetrical, distal diabetic polyneuropathy.
-
Treatment Groups:
-
This compound 600 mg/day (n=47)
-
This compound 300 mg/day (n=45)
-
Placebo (n=41)
-
-
Duration: 6 weeks.
-
Primary Outcome Measure: Neuropathy Symptom Score (NSS).
-
Secondary Outcome Measure: Total Symptom Score (TSS), with a focus on pain.
-
Analysis: Intention-to-treat (ITT) and per-protocol (PP) analysis.
This compound and ALA Comparative Study Protocol
-
Study Design: Randomized, controlled trial.
-
Patient Population: 120 patients with distal symmetric painful diabetic neuropathy.
-
Treatment Groups:
-
This compound 300 mg/day monotherapy
-
Alpha-lipoic acid 600 mg/day monotherapy
-
Combined therapy (this compound 300 mg/day + Alpha-lipoic acid 600 mg/day)
-
-
Duration: 8 weeks.
-
Outcome Measures:
-
Diabetic Neuropathy Symptoms (DNS) score
-
Neuropathy Disability Score (NDS)
-
Intensity of lower limb pain on the visual analogue pain scale
-
Conclusion
This compound presents a promising therapeutic option for diabetic neuropathy with a strong mechanistic rationale. Clinical evidence, although not yet consolidated into large-scale meta-analyses, suggests its efficacy in improving neuropathic symptoms, particularly at higher doses. In comparison to alpha-lipoic acid, a combination therapy appears to be more effective than either agent alone. While direct comparisons with duloxetine are lacking, this compound's pathogenic-oriented approach offers a distinct advantage over purely symptomatic treatments. Further well-designed, long-term clinical trials are warranted to definitively establish the position of this compound in the therapeutic armamentarium for diabetic neuropathy.
References
Safety Operating Guide
Navigating the Disposal of Benfotiamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of benfotiamine, a synthetic S-acyl thiamine derivative. Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with environmental regulations.
This compound is generally considered a stable compound, though it is classified as a hazardous substance by some authorities and should be handled accordingly.[1] All waste must be managed in accordance with local, state, and federal regulations.[1]
Chemical and Safety Properties of this compound
Understanding the properties of a substance is the first step toward its safe handling and disposal. The table below summarizes key data for this compound.
| Property | Value | Source |
| Appearance | Crystalline powder | [1] |
| CAS Number | 22457-89-2 | [1] |
| Molecular Formula | C19H23N4O6PS | [2] |
| Molecular Weight | 466.45 g/mol | |
| Water Solubility | Mixes with water | |
| Stability | Considered stable. Avoid reaction with oxidizing agents. | |
| Toxicity | Oral LD50: 15 g/kg (mouse) | |
| Transport Regulation | Not typically regulated as a dangerous good for transport (DOT, IATA, IMDG). | |
| Environmental Hazard | Slightly hazardous for water. Do not allow large quantities to reach ground water, water courses, or sewage systems. |
Proper Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid, solution) and whether it is mixed with other hazardous materials. The primary directive is to avoid drain or regular trash disposal and to consult with your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step.
-
Solid this compound Waste:
-
Unused/Expired Pure Substance: Collect in its original container or a clearly labeled, sealed waste container.
-
Contaminated Labware: Items such as gloves, weigh boats, and paper towels contaminated with this compound should be collected in a designated solid waste container. Avoid generating dust during cleanup and handling.
-
-
This compound Solutions:
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous components, it should still be collected for proper disposal. Do not pour this compound solutions down the drain. Wash water from cleaning should also be collected for treatment and disposal.
-
Solutions with Hazardous Solvents: If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous waste, dictated by the properties of the solvent.
-
Step 2: Waste Collection and Storage
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for waste collection. Whenever possible, use the original container for unused reagents. Hazardous pharmaceutical waste is often collected in black containers.
-
Labeling: All waste containers must be accurately labeled with their contents. If the material is unknown, it must be labeled as "unknown" and handled as hazardous waste until identified.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials. Keep containers securely closed.
Step 3: Disposal
-
Professional Disposal: The recommended procedure for this compound waste is to entrust it to a licensed waste disposal company or your institution's EHS department for incineration.
-
Recycling: For unused, uncontaminated this compound, consult the manufacturer for recycling options as a first choice in the waste hierarchy.
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures, such as sweeping or vacuuming with a HEPA-filtered vacuum. Dampen with water to prevent dusting before sweeping. Place the collected material in a suitable, sealed container for disposal.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not typically published in scientific literature. Disposal procedures are standardized safety protocols dictated by the chemical and physical properties of the substance and governed by institutional and regulatory bodies like the EPA and OSHA. The operational plan for disposal should always be to follow the guidelines set by your institution's EHS department, which are designed to be in compliance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benfotiamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1). Adherence to these procedural steps will help ensure a safe laboratory environment and prevent contamination.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be appropriate in some workplaces.[3] | Protects against airborne particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, PVC, or rubber).[1][3] Gloves must be inspected prior to use. | Prevents skin contact with the chemical. |
| Body Protection | Wear suitable protective clothing. In some cases, fire/flame resistant and impervious clothing may be necessary. Protective shoe covers and head covering may also be considered. | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A particulate filter device (EN 143) or a dust respirator should be used. If exposure limits are exceeded or symptoms like irritation occur, a full-face respirator is recommended. | Prevents inhalation of dust particles, which can cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably with local exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Keep containers securely sealed and clearly labeled.
-
Store apart from foodstuff containers or incompatible materials.
Disposal Plan
The disposal of this compound and its contaminated packaging must be conducted in compliance with all local, state, and federal regulations.
Waste this compound:
-
Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.
-
Collect and arrange for disposal in suitable, closed containers.
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
